molecular formula C3H3N3O2 B012731 4-Nitroimidazole CAS No. 100214-79-7

4-Nitroimidazole

Katalognummer: B012731
CAS-Nummer: 100214-79-7
Molekulargewicht: 113.08 g/mol
InChI-Schlüssel: VYDWQPKRHOGLPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Nitroimidazole is a fundamental nitroheterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for developing novel therapeutic agents, building upon the well-established biological activities of the nitroimidazole class . Researchers utilize this compound as a versatile building block to create functionalized compounds for investigating new antibiotics, antiprotozoals, and anticancer agents . Its structural framework is key for exploring activity against various pathogens and in targeted therapies, including the development of piperazine-tagged derivatives that have shown promising antiproliferative activity in studies against human cancer cell lines such as MCF-7 and PC3 . As a prodrug scaffold, its potential activity is often dependent on reductive activation within hypoxic environments or by specific enzymes in microbial targets, which can generate cytotoxic intermediates . This makes it a valuable compound for studying mechanisms of action and resistance. This compound is offered as a high-purity solid (>98.0%) for advanced research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDWQPKRHOGLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062803
Record name 4-Nitroimidazole
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Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3034-38-6, 100214-79-7
Record name 5-Nitroimidazole
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Record name 4-Nitroimidazole
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Foundational & Exploratory

An In-depth Technical Guide to 4-Nitroimidazole: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroimidazole is a pivotal heterocyclic organic compound characterized by a nitro group appended to an imidazole ring. This seemingly simple molecule is a cornerstone in medicinal chemistry and pharmaceutical development, primarily serving as a versatile intermediate in the synthesis of a wide array of bioactive compounds.[1] Its unique electronic properties, conferred by the electron-withdrawing nitro group, render it an essential building block for developing novel therapeutics, particularly anti-infective agents.[1] This guide offers a comprehensive exploration of the chemical properties, structure, synthesis, and applications of this compound, providing researchers and drug development professionals with a detailed understanding of this critical molecule.

Part 1: Molecular Structure and Physicochemical Properties

The structural framework of this compound, with the systematic IUPAC name 5-nitro-1H-imidazole, is fundamental to its reactivity and biological activity.[2] The presence of the nitro group significantly influences the electron density of the imidazole ring, impacting its acidity, reactivity, and potential for intermolecular interactions.

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its regioisomer, 5-nitroimidazole. This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring. While the 4-nitro tautomer is favored in the crystal structure, both forms can exist, and their interconversion is a crucial consideration in its chemical reactions and biological interactions.[3]

Caption: Tautomeric equilibrium between this compound and 5-nitroimidazole.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthesis and drug development.

PropertyValueSource
Molecular Formula C₃H₃N₃O₂[1][2]
Molecular Weight 113.08 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 303-312 °C (decomposes)[1][4]
CAS Number 3034-38-6[1]
PubChem CID 18208[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
pKa Data available in IUPAC Digitized pKa Dataset[2]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹³C NMR chemical shifts have been observed at 119.4, 136.4, and 144.7 ppm.[5]

    • ¹⁵N NMR chemical shifts have been recorded at 181.5, 237.4, and 363.0 ppm.[5]

  • Mass Spectrometry (MS) : The mass spectrum of this compound shows a top peak at an m/z of 113, corresponding to the molecular ion.[2]

  • Infrared (IR) Spectroscopy : IR spectra are available for the characterization of functional groups.[6]

Part 2: Synthesis and Reactivity

The synthesis of this compound is a well-established process, crucial for its availability as a key building block. Its reactivity is largely dictated by the interplay between the imidazole ring and the electron-withdrawing nitro group.

Synthesis of this compound

The most common method for synthesizing this compound is through the nitration of imidazole.[4] A typical procedure involves the reaction of imidazole with a mixture of concentrated nitric acid and sulfuric acid.[4][7]

Experimental Protocol: Nitration of Imidazole

  • Preparation of Disulfated Imidazole Salt : Imidazole is carefully added to concentrated sulfuric acid with constant stirring. The reaction is typically kept at a controlled temperature of 18-25 °C.[8] This initial step forms the disulfated imidazole salt.

  • Nitration : The solution containing the disulfated imidazole salt is then heated to a specific temperature, typically between 45-65 °C.[7][8] A nitrating agent, which can be a mixture of nitric acid and sulfuric acid or a more advanced agent like a dinitrogen pentoxide (N₂O₅) mixed acid, is slowly added while maintaining the temperature.[7][8]

  • Reaction Quenching and Isolation : After the reaction is complete (typically monitored by TLC), the reaction mixture is cooled and carefully poured into ice-water.[8]

  • Neutralization and Precipitation : The acidic solution is neutralized with a base, such as ammonia, to a pH of approximately 4.3-4.5.[8] This causes the this compound product to precipitate out of the solution.

  • Purification : The solid precipitate is collected by filtration, washed with water, and then dried to yield this compound.[8]

synthesis_workflow imidazole Imidazole disulfated_salt Disulfated Imidazole Salt imidazole->disulfated_salt  +   Step 1 sulfuric_acid Conc. H₂SO₄ sulfuric_acid->disulfated_salt nitration_step Nitration disulfated_salt->nitration_step  +   Step 2 nitrating_agent Nitrating Agent (HNO₃/H₂SO₄ or N₂O₅) nitrating_agent->nitration_step quenching Quenching (Ice-water) nitration_step->quenching Step 3 neutralization Neutralization (Ammonia) quenching->neutralization Step 4 product This compound neutralization->product Precipitation & Purification (Step 5)

Caption: General workflow for the synthesis of this compound via nitration of imidazole.

Key Reactions of this compound

The chemical reactivity of this compound is a key aspect of its utility as a synthetic intermediate.

  • Alkylation : The nitrogen atoms of the imidazole ring can be alkylated under basic conditions. The regioselectivity of this reaction, favoring N-1 alkylation, is an important consideration for further functionalization.[9]

  • Reduction of the Nitro Group : The nitro group can be reduced to an amino group, opening up a wide range of possibilities for derivatization and the synthesis of various substituted imidazoles.

  • Decomposition : this compound can be decomposed by low-energy electrons, a process that involves both simple and complex bond cleavages.[10] Thermally, the decomposition can be initiated by the cleavage of the C-NO₂ bond.[7]

Part 3: Applications in Drug Development and Research

This compound is a crucial scaffold in the development of various therapeutic agents, owing to the biological activity of the nitroimidazole core.

Anti-infective Agents

Nitroimidazoles are a well-established class of antibiotics and antiprotozoal agents.[4][] Their mechanism of action involves the reductive activation of the nitro group within anaerobic microorganisms or hypoxic cells to form cytotoxic radical species that damage DNA and other critical cellular components.[4][][12]

  • Antibacterial and Antiprotozoal Drugs : While 5-nitroimidazoles like metronidazole are more common in clinical use, this compound serves as a key starting material for the synthesis of new derivatives with potential antibacterial and antiprotozoal activity.[4][] These compounds are effective against a broad spectrum of anaerobic bacteria and protozoa.[]

Anticancer and Antitubercular Research

Recent research has focused on exploring the potential of this compound derivatives in other therapeutic areas.

  • Anticancer Agents : Novel this compound analogues have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, with some compounds showing promising results in the low micromolar range.[13][14]

  • Antituberculosis Agents : Certain derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential as new leads for the development of antitubercular drugs.[13][14]

Other Research Applications

Beyond its direct therapeutic applications, this compound is utilized in various research contexts.

  • Biochemical Research : It is employed in studies related to enzyme mechanisms and metabolic pathways.[1]

  • Radiosensitizers : Nitroimidazoles have been investigated as radiosensitizers in cancer therapy due to their ability to be selectively activated in hypoxic tumor cells.

Part 4: Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazards : It is harmful if swallowed and may cause skin and serious eye irritation.[2][15] It may also cause respiratory irritation.[2][15]

  • Storage : It should be stored at room temperature.[1]

  • Personal Protective Equipment (PPE) : Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound stands as a molecule of significant importance in the fields of chemistry and pharmacology. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it an invaluable precursor for the development of a wide range of pharmaceuticals. From its established role in creating anti-infective drugs to its emerging potential in cancer and tuberculosis treatment, this compound continues to be a subject of intensive research and a key component in the drug discovery pipeline. This guide provides a foundational understanding for scientists and researchers to effectively utilize this compound in their endeavors to create novel and effective therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18208, this compound. [Link]

  • CSIRO Publishing. NMR Chemical Shift and Methylation of this compound: Experiment and Theory. Australian Journal of Chemistry. [Link]

  • ResearchGate. Production of this compound and its thermal stability. [Link]

  • National Center for Biotechnology Information. Reactions in Nitroimidazole Triggered by Low-Energy (0–2 eV) Electrons: Methylation at N1-H Completely Blocks Reactivity. PMC. [Link]

  • Wikipedia. Nitroimidazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18209, 1-Methyl-4-nitroimidazole. [Link]

  • Google Patents.
  • ResearchGate. Novel this compound analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. [Link]

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • MDPI. Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. [Link]

  • PubMed. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]

  • NISCAIR Online Periodicals Repository. Medicinal Significance of Nitroimidazoles. [Link]

  • ResearchGate. Fig. 1 Structures of nitroimidazole compounds investigated:... [Link]

Sources

High-Purity Synthesis of 4-Nitroimidazole from Imidazole: A Scalable Mixed-Acid Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitroimidazole (4-NI) is a critical heterocyclic intermediate in the synthesis of high-value nitroimidazole antibiotics (e.g., metronidazole, dimetridazole) and energetic materials.[1] While various routes exist—including the thermal rearrangement of N-nitroimidazoles—the direct nitration of imidazole in mixed acid (sulfuric/nitric) remains the industry standard due to its high atom economy, scalability, and yields exceeding 90%.

This technical guide details a robust, self-validating protocol for the synthesis of 4-NI. It addresses the specific challenges of the process: managing the high exothermicity of imidazolium salt formation, controlling the regioselectivity to favor the 4-position over the 2-position, and executing a precise pH-controlled isolation.

Part 1: Mechanistic Principles & Strategic Design

The Challenge of Electrophilic Substitution

Imidazole is an electron-rich heterocycle, but in the presence of strong acids (required for nitration), it exists predominantly as the imidazolium cation (


). This cationic species is highly deactivated toward electrophilic aromatic substitution (

).
  • Regioselectivity: The nitration occurs at the C-4 (or C-5) position. The C-2 position is the most electron-deficient (between two nitrogens) and least favorable for electrophilic attack. The C-4/5 positions are tautomerically equivalent in the unsubstituted product.

  • The "Mixed Acid" System: We utilize a mixture of concentrated sulfuric acid (

    
    ) and fuming nitric acid (
    
    
    
    ). The sulfuric acid serves two roles:
    • Solvent & Proton Source: Converts imidazole to the stable imidazolium sulfate salt.

    • Dehydrating Agent: Promotes the formation of the active electrophile, the nitronium ion (

      
      ).
      
Reaction Pathway Visualization

The following diagram illustrates the transformation from imidazole to this compound, highlighting the critical intermediate species.

ReactionMechanism Imidazole Imidazole (C3H4N2) Imidazolium Imidazolium Sulfate (Salt Formation) Imidazole->Imidazolium Protonation (Highly Exothermic) H2SO4 H2SO4 (Solvent/Catalyst) H2SO4->Imidazolium SigmaComplex Sigma Complex (Intermediate) Imidazolium->SigmaComplex + HNO3 / Heat (Electrophilic Attack) Nitronium NO2+ Ion (Active Electrophile) Nitronium->SigmaComplex Product This compound (Precipitate @ pH 4.5) SigmaComplex->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway for the nitration of imidazole.[2] Note the initial salt formation which protects the substrate from oxidation but deactivates it, requiring thermal energy for the nitration step.

Part 2: Detailed Experimental Protocol

Critical Safety Parameters
  • Thermal Runaway: The mixing of imidazole and concentrated sulfuric acid is violently exothermic . Failure to control temperature during addition can lead to local superheating and splashing.

  • Explosion Hazard: While this compound is stable, nitration mixtures can become unstable if organic impurities are present or if the reaction is overheated beyond 120°C.

  • Corrosives: Oleum or 98%

    
     and fuming 
    
    
    
    cause severe burns. Full PPE (face shield, acid-resistant gloves) is mandatory.
Reagents & Equipment
ReagentGradeQuantity (Molar Eq)Role
Imidazole>99%1.0 eqSubstrate
Sulfuric Acid (

)
98% or Oleum3.0 - 4.0 eqSolvent/Catalyst
Nitric Acid (

)
Fuming (98%)1.2 - 1.5 eqNitrating Agent
Ammonium Hydroxide25% aq.As neededNeutralization
Ice/WaterDeionized~10x VolumeQuenching
Step-by-Step Methodology
Phase 1: Preparation of Imidazolium Sulfate
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice-water bath .

  • Acid Charge: Charge concentrated

    
     (3.4 eq) into the flask. Cool to <10°C.[1]
    
  • Substrate Addition: Add solid imidazole (1.0 eq) portion-wise.

    • Critical Control: Maintain internal temperature <30°C . The addition is highly exothermic. Do not rush.

    • Observation: The mixture will become a viscous, clear to slightly yellow solution. Ensure all solids are dissolved.

Phase 2: Nitration[1][3]
  • Heating: Once addition is complete, warm the solution to 50°C .

  • Nitric Acid Addition: Add fuming

    
     (1.2 eq) dropwise via the addition funnel.
    
    • Rate Control: Adjust rate to maintain temperature between 55°C - 65°C .

  • Reaction Soak: After addition, slowly raise the temperature to 90°C - 95°C (reflux is not required, but high heat is needed to overcome the activation energy of the deactivated ring).

    • Duration: Stir for 2–3 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Methanol) or HPLC. Disappearance of imidazole indicates completion.

Phase 3: Isolation & Purification (Isoelectric Precipitation)
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5-10 parts by weight of acid).

    • Exotherm: This dilution is exothermic. Stir vigorously.

  • pH Adjustment: Slowly add 25% Ammonium Hydroxide (

    
    ) to the quenched solution.
    
    • Target: Adjust pH to exactly 4.5 ± 0.2 .

    • Why? The pKa of this compound is approximately 9.3 (acidic proton on N1) and the conjugate acid has a pKa around 2. pH 4.5 is the isoelectric point where the neutral species has minimum solubility in water.

  • Crystallization: Cool the slurry to 0–5°C and stir for 1 hour. The product will precipitate as a white to pale yellow solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) to remove inorganic salts (ammonium sulfate/nitrate).

  • Drying: Dry in a vacuum oven at 60°C to constant weight.

Process Workflow Diagram

Workflow Start Start: Reactor Setup AcidCharge Charge H2SO4 Cool to <10°C Start->AcidCharge ImidAdd Add Imidazole (Exothermic! Keep <30°C) AcidCharge->ImidAdd Nitration Add HNO3 & Heat (90-95°C for 3h) ImidAdd->Nitration Quench Quench on Ice Dilute Acid Matrix Nitration->Quench pHAdjust Adjust pH to 4.5 (NH4OH Addition) Quench->pHAdjust Filter Filter & Wash (Remove Sulfate Salts) pHAdjust->Filter Dry Dry (60°C, Vacuum) Final Product Filter->Dry

Figure 2: Operational workflow for the batch synthesis of this compound.

Part 3: Data Analysis & Validation

Expected Results
ParameterSpecificationNotes
Appearance White to pale yellow powderDarkening indicates oxidation/impurities.
Yield 85% - 95%Dependent on precise pH control during isolation.
Melting Point 303°C - 305°C (dec.)Sharp melting point confirms purity.
Purity (HPLC) >99.0%Major impurity: Unreacted imidazole or 2-nitro isomer (rare).
Troubleshooting Guide
  • Low Yield: Usually caused by incorrect pH during isolation. If pH > 7, the product forms a water-soluble salt. If pH < 2, it remains protonated and soluble. Strictly target pH 4.5.

  • Colored Impurities: If product is orange/red, it suggests over-nitration or oxidation. Recrystallize from ethanol or water/ethanol mixture.

  • Incomplete Reaction: Ensure temperature reaches 90°C. The imidazolium ring is deactivated; 50-60°C is often insufficient for complete conversion in reasonable time.

References

  • Production of this compound and its thermal stability . ResearchGate. [Link]

  • Method for preparing 1-substituted-4-nitroimidazole compound (EP 2644599 A1).
  • Preparation method of this compound (CN104592123A).
  • Preparation of 4,5-nitroimidazole . ResearchGate. [Link]

  • Imidazole - Synthesis and Applications . Wikipedia. [Link]

Sources

Technical Guide: Mechanism of Action of 4-Nitroimidazoles in Anaerobic and Hypoxic Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the pharmacodynamics and molecular mechanism of action (MOA) of 4-nitroimidazoles , a distinct class of nitro-heterocycles represented prominently by the bicyclic drug Pretomanid (PA-824) .

While often conflated with the classical 5-nitroimidazoles (e.g., Metronidazole) used for obligate anaerobes, 4-nitroimidazoles possess a unique electrochemical profile and a dual mode of action. Unlike 5-nitroimidazoles, which primarily function as DNA-damaging "warheads" via non-specific radicalization, 4-nitroimidazoles function as respiratory poisons under anaerobic conditions through the precise enzymatic release of reactive nitrogen species (RNS), specifically nitric oxide (NO).

This guide is structured for researchers requiring a granular understanding of the redox chemistry, enzymatic activation (Ddn/F420 system), and experimental validation of this scaffold.

Part 1: The Pharmacophore & Redox Chemistry

Structural Distinction: 4-Nitro vs. 5-Nitro

The position of the nitro group on the imidazole ring dictates the thermodynamic stability and reduction potential (


) of the compound.
  • 5-Nitroimidazoles (Metronidazole): Possess a higher reduction potential (approx. -415 mV). They are easily reduced by the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system in standard anaerobes (Bacteroides, Clostridium), leading to indiscriminate DNA fragmentation.

  • 4-Nitroimidazoles (Pretomanid/Delamanid): Possess a lower reduction potential (more negative). They are thermodynamically harder to reduce, rendering them stable against many mammalian nitroreductases (reducing toxicity). Their activation requires specific deazaflavin-dependent nitroreductases (Ddn) found in Mycobacteria or equivalent low-potential systems in anaerobes.

The "Suicide Prodrug" Concept

4-nitroimidazoles are prodrugs. They are inert until they enter the bacterial cell and encounter a specific hydride donor system.[] The core mechanism relies on reductive bioactivation :

  • Entry: Passive diffusion across the lipophilic bacterial cell wall (enhanced by the bicyclic tail in PA-824).

  • Activation: Hydride transfer from a reduced cofactor (F420H2) to the nitro group.

  • Fate: In anaerobic conditions, this leads to the elimination of the nitro group as nitrous acid/nitric oxide, causing respiratory collapse.

Part 2: Mechanism of Action (Anaerobic Pathway)

While 4-nitroimidazoles inhibit mycolic acid synthesis in aerobic conditions, their anaerobic killing mechanism —the focus of this guide—is distinct.[2] It acts as a respiratory poison.[2]

The Ddn-F420 Activation Cascade

In Mycobacterium tuberculosis (and potentially analogous pathways in other anaerobes), the activation is mediated by the enzyme Ddn (Deazaflavin-dependent nitroreductase) .[2][3]

  • Cofactor Reduction: The enzyme Fgd1 (F420-dependent glucose-6-phosphate dehydrogenase) reduces the cofactor F420 to F420H2.[2]

  • Substrate Binding: The 4-nitroimidazole binds to Ddn.

  • Hydride Transfer: Ddn catalyzes the transfer of a hydride (

    
    ) from F420H2 to the C-3 position of the imidazole ring.
    
  • Nitric Oxide Release: The resulting intermediate is unstable and decomposes, releasing Nitric Oxide (NO) .

  • Terminal Effect: The liberated NO covalently binds to cytochrome oxidases and other heme-containing enzymes in the electron transport chain, halting ATP synthesis and killing the non-replicating (dormant/hypoxic) bacteria.

Visualization of the Signaling Pathway

The following DOT diagram illustrates the specific activation pathway of 4-nitroimidazoles (Pretomanid) compared to the general PFOR pathway of 5-nitroimidazoles.

G cluster_0 Host/Environment cluster_1 Bacterial Cytoplasm Prodrug This compound (Prodrug) Ddn Enzyme: Ddn (Nitroreductase) Prodrug->Ddn Passive Diffusion Anaerobiosis Anaerobic/Hypoxic Condition Anaerobiosis->Ddn Prevents Re-oxidation F420 Cofactor F420 F420H2 Reduced F420H2 F420->F420H2 Reduced by Fgd1 F420H2->Ddn Hydride Donor Fgd1 Enzyme: Fgd1 (G6PD homolog) Fgd1->F420H2 Intermediate Unstable Intermediate Ddn->Intermediate Reductive Activation NO Nitric Oxide (NO) RELEASE Intermediate->NO Decomposition Resp Respiratory Complexes NO->Resp Covalent Binding ATP ATP Synthesis HALTED Resp->ATP Inhibition

Figure 1: The F420-Ddn dependent activation pathway of 4-nitroimidazoles leading to respiratory poisoning via Nitric Oxide.

Part 3: Comparative Data (4-NI vs. 5-NI)

The following table contrasts the this compound mechanism against the standard 5-nitroimidazole (Metronidazole) class.

FeatureThis compound (e.g., Pretomanid)5-Nitroimidazole (e.g., Metronidazole)
Primary Target Mycobacteria (TB), some anaerobesObligate Anaerobes, Protozoa
Activation Enzyme Deazaflavin-dependent nitroreductase (Ddn)Pyruvate:ferredoxin oxidoreductase (PFOR)
Electron Donor F420H2 (Hydride transfer)Ferredoxin (Single electron transfer)
Anaerobic Mechanism Respiratory Poisoning (NO release)DNA Fragmentation (Nitro radical anion)
Aerobic Activity Yes (Inhibits mycolic acid synthesis)No (Futile cycling / O2 scavenging)
Redox Potential (

)
Lower (Harder to reduce)Higher (Easier to reduce, ~ -415 mV)

Part 4: Experimental Protocols

To validate the mechanism of action of a this compound candidate, researchers must demonstrate (1) anaerobic killing kinetics and (2) specific NO release.

Protocol A: Anaerobic Bactericidal Time-Kill Assay

Validates the efficacy of the compound in the absence of oxygen.

  • Preparation: Cultivate M. tuberculosis (or target anaerobe) in Dubos Tween Albumin broth.

  • Hypoxia Induction: Transfer culture to sealed serum vials. Introduce the Wayne model of hypoxia (slow stirring ratio 0.5) to generate a Non-Replicating Persistence (NRP) state. Monitor methylene blue decolorization to confirm oxygen depletion.

  • Dosing: Inject the this compound candidate (dissolved in DMSO) anaerobically through the septum to final concentrations of 1x, 5x, and 10x MIC. Include a Metronidazole control.[][4][5][6][7]

  • Sampling: At T=0, 24, 48, 72, and 96 hours, withdraw aliquots anaerobically.

  • Recovery: Serially dilute samples and plate on drug-free agar. Incubate aerobically (for facultative) or anaerobically (for obligate) to count CFUs.

  • Analysis: A log-reduction in CFU > 3 log10 indicates bactericidal activity. 4-nitroimidazoles should show significant killing in the hypoxic stage (NRP-2) where replication has ceased.

Protocol B: Intracellular Nitric Oxide (NO) Detection

Validates the specific this compound mechanism (NO release).

  • Reagent: Use DAF-FM Diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate). It is cell-permeable and fluoresces upon reaction with NO.

  • Incubation: Treat anaerobic bacterial cultures with the this compound candidate (10 µM) for 4–6 hours.

  • Staining: Add DAF-FM (5 µM final) and incubate for 30 minutes in the dark.

  • Washing: Centrifuge and wash pellets with anaerobic PBS to remove excess dye.

  • Quantification:

    • Flow Cytometry: Measure fluorescence (Excitation 495 nm / Emission 515 nm).

    • Spectrophotometry: Alternatively, use the Griess Reagent on the culture supernatant to measure nitrite (

      
      ), the stable oxidation product of NO.
      
  • Interpretation: A significant increase in fluorescence or nitrite concentration compared to the DMSO control confirms the release of reactive nitrogen species.

Part 5: Resistance Mechanisms

Resistance to 4-nitroimidazoles is almost exclusively due to the loss of bioactivation capability, not target modification.

  • Ddn Mutations: Loss-of-function mutations in the ddn gene prevent the reduction of the nitro group.

  • F420 Biosynthesis: Mutations in fbiA, fbiB, or fbiC (genes involved in F420 synthesis) deplete the necessary cofactor, rendering the drug inert.

  • Fgd1 Mutations: Failure to recycle F420 to its reduced form (F420H2) halts the activation cycle.

Resistance Pathway Diagram

Resistance Mutation Genomic Mutation (fbiA, fbiB, fbiC, or ddn) Effect1 Loss of Cofactor F420 Mutation->Effect1 Effect2 Loss of Nitroreductase Ddn Mutation->Effect2 Result Failure of Prodrug Activation Effect1->Result Effect2->Result Outcome Bacterial Survival (High Level Resistance) Result->Outcome

Figure 2: Genetic basis of resistance to 4-nitroimidazoles via interruption of the activation cascade.

References

  • Manjunatha, U., et al. (2009). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences.

  • Singh, R., et al. (2008). PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release. Science.

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature.

  • Ang, C. W., et al. (2017). Chemistry and biology of the bicyclic nitroimidazoles. Journal of Medicinal Chemistry.

  • Mukherjee, T., & Boshoff, H. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Solid-State Landscape of a Crucial Pharmacophore

4-Nitroimidazole is a foundational scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly antimicrobial and radiosensitizing drugs. Its efficacy and behavior in a final drug product are intrinsically linked to its solid-state properties. Understanding the three-dimensional arrangement of its molecules in a crystal lattice—its crystal structure—and its potential to exist in multiple crystalline forms—its polymorphism—is paramount for robust drug development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit varied physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, making a thorough investigation of the solid state a critical, non-negotiable step in pharmaceutical sciences.[1][2]

This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the known crystal structure of this compound. As there are no publicly documented polymorphs of this compound to date, this guide will further delve into the theoretical and practical aspects of polymorphic screening. It will serve as a roadmap for scientists seeking to either confirm the existence of a single crystalline form or to discover and characterize new polymorphs of this compound and its derivatives.

The Known Crystal Structure of this compound: A Monoclinic Arrangement

The crystal structure of this compound has been independently determined and is well-characterized. The seminal work by Ségalas, Poitras, and Beauchamp in 1992, and a subsequent low-temperature study by De Bondt and colleagues in 1993, provide a detailed picture of its solid-state architecture.[3][4]

This compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The molecules are planar and are connected into ribbons by intermolecular hydrogen bonds. Specifically, the hydrogen atom on one imidazole nitrogen (N-H) forms a hydrogen bond with a nitrogen atom of an adjacent molecule.[3] This hydrogen bonding is a crucial factor in the stability of the crystal packing.[5]

Crystallographic Data

The crystallographic data from the two key studies are summarized below. It is important to note that the data from De Bondt et al. were collected at a low temperature (100 K), which generally results in smaller cell parameters due to thermal contraction. The space group P2₁/n is a non-standard setting of P2₁/c.

ParameterSégalas, Poitras & Beauchamp (1992)[3]De Bondt et al. (1993)[4]
Temperature 293 K100 K
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 7.093 (1)6.9559 (4)
b (Å) 9.926 (1)9.9130 (6)
c (Å) 7.3474 (9)7.3045 (4)
β (°) 119.02 (1)119.41 (4)
Volume (ų) 452.3 (1)438.8 (4)
Z 44

The Quest for Polymorphs: Importance and Influencing Factors

While only one crystalline form of this compound has been reported, the phenomenon of polymorphism is widespread among organic molecules, with over 50% of APIs estimated to exist in more than one crystalline form.[6] The discovery of new polymorphs can have significant implications for intellectual property and the therapeutic efficacy of a drug.[6]

Why Polymorphism Matters in Drug Development
  • Bioavailability and Therapeutic Efficacy: Different polymorphs can have different solubilities and dissolution rates, which in turn can affect the bioavailability of the drug. A more soluble form may lead to faster absorption and a quicker onset of action.[1]

  • Stability and Shelf-life: One polymorph is generally more thermodynamically stable than others under a given set of conditions. Metastable forms can convert to the more stable form over time, which can alter the drug product's performance and shelf-life.[1]

  • Manufacturing and Formulation: The mechanical properties of different polymorphs, such as their tabletability and flowability, can vary, impacting the manufacturing process of the final dosage form.

Factors Influencing the Formation of Polymorphs

The crystallization of a specific polymorph is a kinetically and thermodynamically controlled process influenced by a variety of factors:[6][7]

  • Solvent: The choice of solvent is a critical factor. Solvent-solute interactions can stabilize different molecular conformations in solution, leading to the nucleation of different polymorphs.

  • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can dictate whether a thermodynamically stable or a metastable form is obtained.

  • Supersaturation: The level of supersaturation of the solution can influence the nucleation rate of different polymorphs.

  • Impurities: The presence of impurities can either inhibit or promote the formation of certain polymorphs.

  • Mechanical Stress: Grinding or milling can induce polymorphic transformations.

A Practical Guide to Polymorphic Screening of this compound

A systematic polymorph screen is an essential experimental undertaking to explore the solid-state landscape of this compound. The goal is to subject the compound to a wide range of crystallization conditions to induce the formation of any potential polymorphs.

Experimental Workflow for Polymorph Screening

A typical workflow for a comprehensive polymorph screen involves crystallization under various conditions, followed by solid-state characterization of the resulting materials.

Polymorph_Screening_Workflow cluster_crystallization Crystallization Methods cluster_characterization Solid-State Characterization Evaporation Solvent Evaporation (various solvents, rates) PXRD Powder X-ray Diffraction (PXRD) Evaporation->PXRD Primary Screening Cooling Cooling Crystallization (various solvents, rates) Cooling->PXRD Primary Screening Antisolvent Antisolvent Addition (various solvent/antisolvent pairs) Antisolvent->PXRD Primary Screening Slurry Slurry Conversion (in various solvents, temperatures) Slurry->PXRD Primary Screening Melt Melt Quench Cooling Melt->PXRD Primary Screening DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Further Characterization TGA Thermogravimetric Analysis (TGA) PXRD->TGA Further Characterization Spectroscopy Spectroscopy (FTIR, Raman) PXRD->Spectroscopy Further Characterization Microscopy Microscopy (Polarized Light, SEM) PXRD->Microscopy Further Characterization New_Polymorph New Polymorph(s) Identified DSC->New_Polymorph Different Pattern Observed No_New_Polymorph Only Form I Observed DSC->No_New_Polymorph Identical to Form I TGA->New_Polymorph Different Pattern Observed TGA->No_New_Polymorph Identical to Form I Spectroscopy->New_Polymorph Different Pattern Observed Spectroscopy->No_New_Polymorph Identical to Form I Microscopy->New_Polymorph Different Pattern Observed Microscopy->No_New_Polymorph Identical to Form I Start This compound (Amorphous or Form I) Start->Evaporation Start->Cooling Start->Antisolvent Start->Slurry Start->Melt

Caption: Experimental workflow for polymorph screening of this compound.

Detailed Experimental Protocols

For a polymorph screen, it is often advantageous to start from an amorphous solid, as it is in a high-energy state and more likely to convert to various crystalline forms. Amorphous this compound can be prepared by methods such as rapid precipitation or melt quenching.

A diverse set of crystallization experiments should be performed:[8]

  • Solvent Evaporation: Dissolve this compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water) at different concentrations and allow the solvent to evaporate at different rates (slowly at room temperature, rapidly under vacuum).

  • Cooling Crystallization: Prepare saturated solutions of this compound in various solvents at elevated temperatures and cool them to different final temperatures at controlled rates.

  • Antisolvent Addition: Dissolve this compound in a good solvent and add a miscible antisolvent in which it is poorly soluble.

  • Slurry Conversion: Stir a suspension of this compound in a solvent in which it is sparingly soluble for an extended period. This method is effective for converting a metastable form to a more stable one.

  • Melt Quench Cooling: Melt a sample of this compound and then cool it at different rates.

The solids obtained from the crystallization experiments should be analyzed using a suite of solid-state characterization techniques:[9][10]

  • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to identify melting points, phase transitions, and desolvation events.[11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates.

  • Spectroscopy (FTIR and Raman): Vibrational spectroscopy can differentiate between polymorphs as the different crystal packing environments will lead to subtle changes in the vibrational modes of the molecule.[12][13]

  • Microscopy: Polarized light microscopy can reveal differences in crystal habit and optical properties, while scanning electron microscopy (SEM) can provide high-resolution images of the crystal morphology.

Computational Approaches to Polymorph Prediction

In addition to experimental screening, computational methods for crystal structure prediction (CSP) have emerged as a powerful tool to predict the possible polymorphs of a molecule.[14][15][16] These methods use the molecular structure of this compound to generate a large number of plausible crystal packing arrangements and then rank them based on their calculated lattice energies.

The Synergy of Computational and Experimental Methods

CSP can guide experimental polymorph screens by identifying the most likely crystal structures to be found. Conversely, experimental data can be used to validate and refine the computational models. This synergistic approach can de-risk the solid-form landscape of a pharmaceutical compound.[17]

Computational_Experimental_Synergy cluster_computational Computational Prediction cluster_experimental Experimental Screening CSP Crystal Structure Prediction (CSP) Generates hypothetical polymorphs Energy_Ranking Lattice Energy Ranking Predicts relative stabilities CSP->Energy_Ranking Crystallization Targeted Crystallization Experiments Energy_Ranking->Crystallization Guides experiments Characterization Solid-State Characterization (PXRD, DSC, etc.) Crystallization->Characterization Characterization->CSP Validates & refines models

Caption: Synergy between computational and experimental approaches.

Conclusion and Future Outlook

The solid-state chemistry of this compound is currently defined by a single, well-characterized monoclinic crystal structure. However, the potential for polymorphism remains an open and critical question for any pharmaceutical development program involving this important molecule. A thorough and systematic polymorph screen, combining a diverse range of experimental crystallization techniques with a suite of solid-state analytical methods, is essential to fully understand its solid-state landscape. The integration of computational crystal structure prediction can further enhance these efforts, providing a more complete picture and mitigating the risks associated with the unexpected appearance of a new polymorphic form during development or manufacturing. For researchers and drug developers, a proactive and comprehensive approach to the solid-state characterization of this compound is not just good science; it is a fundamental component of ensuring the safety, efficacy, and quality of future medicines.

References

  • Crystal structure of 4,5-dinitro-1H-imidazole.
  • Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine.
  • (PDF) Crystal structure of 4,5-dinitro-1H-imidazole.
  • Tim C. Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. (2024).
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. (n.d.).
  • De Bondt, H. L., Ragia, E., Blaton, N. M., Peeters, O. M., & De Ranter, C. J. Structure of 4(5)-nitroimidazole at 100 K.
  • Polymorph screening in pharmaceutical development. Drug Development and Delivery. (2010).
  • Ségalas, I., Poitras, J., & Beauchamp, A. L. Structure of this compound.
  • Thermal analysis of polymorphism. Journal of Thermal Analysis and Calorimetry. (1987).
  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. (n.d.).
  • Overview of the computational polymorph prediction method.
  • Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science. (n.d.).
  • Characterization of the solid-state: spectroscopic techniques. PubMed. (n.d.).
  • Specialized Solid Form Screening Techniques. Organic Process Research & Development. (2012).
  • Ségalas, I., & Beauchamp, A. L. Preparation and structure of silver complexes with this compound. Canadian Journal of Chemistry. (1992).
  • (PDF) Characterization of the solid-state: Spectroscopic techniques.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. (2023).
  • The computational prediction of pharmaceutical crystal structures and polymorphism. PubMed. (n.d.).
  • Thermal analysis methods for pharmacopoeial m
  • (PDF) Preparation and structure of silver complexes with this compound.
  • Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. Analytical Chemistry. (2025).
  • Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration. Journal of the American Chemical Society. (2020).
  • High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. (n.d.).
  • Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole.
  • emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. (2015).
  • Pharmaceutical Solid State Materials Characteris
  • Polymorphism Crystal Structure Prediction with Adaptive Space Group Diversity Control. arXiv. (2025).
  • Polymorph Screening in Drug Development.
  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives.
  • Factors Influencing Polymorphism. Seven Star Pharma. (n.d.).
  • Predicting polymorphism in molecular crystals using orient
  • The role of hydrogen bonding propensity in tuning the morphology of crystals obtained from imidazolium based ionic liquids. DOI. (n.d.).
  • Solid-State Characterization in Drug Development and Formul
  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs.
  • (PDF) Characterization of Polymorphic Systems Using Thermal Analysis.
  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Semantic Scholar. (n.d.).
  • Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. MDPI. (n.d.).
  • Applications of thermoanalytical techniques for studying polymorphism and solid-state transformations in pharmaceutical industry. TSI Journals. (2012).
  • Different molecular conformations in the crystal structures of three 5-nitroimidazolyl derivatives.
  • This compound | C3H3N3O2. PubChem. (n.d.).

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literature review on the discovery and history of 4-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The Nitroimidazole Nexus: From Chemical Origins to Next-Generation Therapeutics

Executive Summary This technical guide analyzes the discovery, chemical evolution, and pharmacological trajectory of 4-nitroimidazole. While often overshadowed by its 5-nitro isomer (the core of metronidazole), this compound has emerged from a historical synthetic intermediate to a cornerstone scaffold in modern antitubercular therapy (e.g., Pretomanid). This document synthesizes historical synthetic protocols, mechanistic causality, and modern structure-activity relationships (SAR) for drug development professionals.

Part 1: The Chemical Genesis

1.1 The Electrophilic Imperative The history of this compound is rooted in the fundamental reactivity of the imidazole ring. Discovered by Heinrich Debus in 1858, imidazole is a


-excessive heterocycle. However, its nitration presents a specific regiochemical challenge.
  • The Regioselectivity Paradox: Electrophilic aromatic substitution (EAS) on imidazole does not occur readily at the C2 position due to the electron-deficient nature of the C=N bond and the formation of the unreactive imidazolium cation in strong acid.

  • The Solution: Nitration occurs at the C4 (or C5) position. In unsubstituted imidazole, the C4 and C5 positions are chemically equivalent due to rapid annular tautomerism of the N-H proton. Thus, the product is correctly designated as 4(5)-nitroimidazole .

1.2 The Landmark Synthesis (Pyman & Fargher, 1919) The definitive isolation and characterization of this compound were established by F.L. Pyman and R.G. Fargher in 1919.[1] Their work defined the "mixed acid" protocol that remains the industrial standard.

  • Protocol Insight: They demonstrated that direct nitration requires thermal activation to overcome the deactivating effect of the protonated imidazolium intermediate.

  • Reaction:

    
    [1][2][3]
    

Part 2: Synthetic Evolution & Protocols

2.1 Protocol: Classical Nitration of Imidazole Type: Self-Validating Synthetic Workflow

This protocol is adapted from the Pyman method and optimized for modern laboratory safety and yield (typically >85%).

ParameterSpecificationCausality / Rationale
Reagent Stoichiometry Imidazole (1.0 eq),

(fuming, 1.2 eq),

(solvent/catalyst)
Excess nitric acid drives the equilibrium; sulfuric acid acts as a dehydrating agent to generate the active nitronium ion (

).
Temperature Control Stage 1:

C (Addition)Stage 2:

C (Reaction)
Critical: Low temp prevents exotherms during mixing. Heating is required to nitrate the deactivated imidazolium ring.
Quenching Pour onto crushed iceRapid dilution prevents over-nitration to 4,5-dinitroimidazole and manages the heat of hydration.
pH Adjustment Neutralize to pH 5-6 with

This compound is amphoteric. Precipitation is maximal at its isoelectric point.

2.2 The Isomer Divergence (The Alkylation Fork) Upon N-alkylation (e.g., with methyl iodide or dimethyl sulfate), the tautomeric equilibrium collapses, yielding two distinct isomers:

  • 1-methyl-5-nitroimidazole: The "Metronidazole" scaffold (thermodynamically favored in some conditions, biologically active against anaerobes).

  • 1-methyl-4-nitroimidazole: Historically considered less active, now the "Pretomanid" scaffold.

Visualization: The Synthetic Flow & Isomerism

G Imidazole Imidazole (C3H4N2) Intermed Imidazolium Cation (Deactivated) Imidazole->Intermed Protonation MixedAcid Mixed Acid (HNO3 / H2SO4) MixedAcid->Intermed Nitration Agent Nitro45 4(5)-Nitroimidazole (Tautomeric Pair) Intermed->Nitro45 EAS @ 55-65°C Alkylation N-Alkylation (R-X) Nitro45->Alkylation Iso5 1-Alkyl-5-Nitroimidazole (Metronidazole Class) Alkylation->Iso5 Pathway A Iso4 1-Alkyl-4-Nitroimidazole (Pretomanid Class) Alkylation->Iso4 Pathway B

Caption: Synthetic pathway illustrating the divergence of 4- and 5-nitroimidazole isomers post-alkylation.[4] The tautomeric nature of the intermediate is the critical control point.

Part 3: The Pharmacological Pivot

3.1 The Azomycin Catalyst (1953) The discovery of Azomycin (2-nitroimidazole) from Nocardia mesenterica by Maeda et al. in 1953 was the pivotal moment.[4][5] It proved that the nitroimidazole ring could function as a potent antibiotic.

  • The Challenge: Azomycin (2-nitro) was difficult to synthesize.[4]

  • The Pivot: Researchers at Rhône-Poulenc (France) screened easier-to-synthesize isomers, leading to Metronidazole (a 5-nitroimidazole) in 1959.

  • The 4-Nitro Dormancy: For decades, 4-nitroimidazoles were considered pharmacologically inferior to 5-nitroimidazoles regarding anaerobic activity.

3.2 The Renaissance: this compound in TB Therapy In the 2000s, the narrative flipped. The discovery of PA-824 (Pretomanid) revealed that complex bicyclic 4-nitroimidazoles possessed unique activity against Mycobacterium tuberculosis (Mtb), including non-replicating persisters.

Comparative SAR Table: 4-Nitro vs. 5-Nitro

Feature5-Nitroimidazole (e.g., Metronidazole)This compound (e.g., Pretomanid)
Redox Potential (

)
Lower (~ -460 mV)Higher (~ -350 mV to -400 mV)
Primary Target Anaerobic bacteria & ProtozoaM. tuberculosis (Aerobic & Anaerobic)
Activation Mechanism Pyruvate:ferredoxin oxidoreductase (PFOR)Ddn (Deazaflavin-dependent nitroreductase)
Mode of Action Radical-mediated DNA fragmentation1. NO release (respiratory poisoning)2. Mycolic acid synthesis inhibition

Part 4: Mechanistic Insights

4.1 The Prodrug Activation Cycle Both classes act as prodrugs requiring bioreduction. However, the enzymatic trigger differs.

  • 5-Nitro: Activated by low-redox potential systems (PFOR) found only in anaerobes.

  • 4-Nitro (Bicyclic): Activated by the

    
    -dependent nitroreductase (Ddn) in Mtb. This specificity allows 4-nitroimidazoles to target TB without the broad systemic toxicity associated with higher redox potential nitro-compounds.
    

Visualization: Mechanism of Action (Pretomanid/4-Nitro)

MOA Prodrug This compound (Prodrug) Intermediate Nitro Radical Anion Prodrug->Intermediate Reduction by Ddn Enzyme Ddn Enzyme (F420 Cofactor) Enzyme->Intermediate Path1 Des-nitro Metabolite + Reactive Nitrogen Species (NO) Intermediate->Path1 Elimination Path2 Inhibition of Mycolic Acid Synthesis Intermediate->Path2 Covalent Binding? Effect1 Respiratory Poisoning (ATP Depletion) Path1->Effect1 Effect2 Cell Wall Collapse (Lysis) Path2->Effect2

Caption: Dual mechanism of action for bicyclic 4-nitroimidazoles (Pretomanid) in M. tuberculosis, highlighting the Ddn-mediated activation.

Part 5: References

  • Pyman, F. L., & Fargher, R. G. (1919).[1] Nitro-, arylazo-, and amino-glyoxalines. Journal of the Chemical Society, Transactions, 115, 217-260. Link

  • Maeda, K., Osato, T., & Umezawa, H. (1953). A new antibiotic, azomycin.[4] The Journal of Antibiotics, 6(4), 182. Link

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962-966. Link

  • Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Science, 322(5906), 1392-1395. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text for Imidazole Chemistry).[4][6]

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The Pivotal Role of the Nitro Group in the Reactivity of 4-Nitroimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitroimidazole is a cornerstone heterocyclic compound, the unique reactivity of which is fundamentally governed by the potent electron-withdrawing nature of its nitro group. This guide provides a comprehensive exploration of the multifaceted role of the nitro moiety in dictating the chemical behavior of the this compound scaffold. We will delve into the electronic effects that underpin its reactivity, with a particular focus on its susceptibility to nucleophilic aromatic substitution, the critical reduction of the nitro group that unlocks its biological activity, and its influence on the acidity of the imidazole ring. This document serves as a technical resource, offering not only theoretical insights but also practical, field-proven experimental protocols for the synthesis, modification, and analysis of this compound and its derivatives.

Introduction: The Significance of this compound

Nitroimidazoles represent a vital class of compounds in medicinal chemistry and materials science.[1] The introduction of a nitro group onto the imidazole ring dramatically alters its electronic landscape, paving the way for a diverse range of chemical transformations and biological activities.[2] Among the various regioisomers, this compound and its derivatives have garnered significant attention due to their roles as key intermediates in the synthesis of pharmaceuticals, including antibacterial and antiprotozoal agents, as well as hypoxic cell radiosensitizers for cancer therapy.[3][4] The journey of nitroimidazoles in drug discovery began with the isolation of the natural antibiotic azomycin (2-nitroimidazole) in the 1950s, which spurred the synthesis of numerous analogues, including the widely used 5-nitroimidazoles like metronidazole.[2] While 5-nitroimidazoles are more common in clinically used drugs, this compound derivatives are crucial building blocks and are themselves the focus of ongoing research.[5][6]

This guide will systematically dissect the chemical principles that make the nitro group the central determinant of this compound's reactivity, providing researchers with the foundational knowledge and practical methodologies to effectively harness this versatile scaffold in their scientific endeavors.

The Electronic Influence of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a consequence of the high electronegativity of the nitrogen and oxygen atoms and the resonance stabilization of the negative charge.[7] This strong inductive and resonance effect profoundly influences the electron density distribution within the imidazole ring, which is key to understanding its reactivity.

G

The electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group (C2 and C5).[8] This activation is a direct result of the stabilization of the negatively charged Meisenheimer complex intermediate formed during the reaction.[7]

Enhanced Acidity of the Imidazole Ring

A direct consequence of the nitro group's electron-withdrawing power is the increased acidity of the N-H proton of the imidazole ring. By pulling electron density away from the ring, the nitro group stabilizes the resulting imidazolate anion, making the proton more readily abstracted.

CompoundpKa (N-H acidity)pKa (Conjugate Acid)
Imidazole~14.5[9]~7.0
This compound9.3[10]~1.5 (estimated)

This enhanced acidity is a critical consideration in the synthesis of N-substituted this compound derivatives, as deprotonation can be readily achieved with milder bases compared to unsubstituted imidazole.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This is a powerful strategy for introducing a wide array of functional groups onto the imidazole core. For these reactions to proceed, a leaving group, typically a halogen, must be present on the ring, often at the C2 or C5 position.

G Halo-4-Nitroimidazole 4-Nitro-5-halo-imidazole Meisenheimer Meisenheimer Complex (Stabilized by -NO2) Halo-4-Nitroimidazole->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., R-SH) Nucleophile->Meisenheimer Product Substituted This compound Meisenheimer->Product - Halide

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

The following protocol outlines a general procedure for the reaction of a halo-4-nitroimidazole with a thiol nucleophile.[11][12]

Materials:

  • 1-Benzyl-5-bromo-2-methyl-4-nitroimidazole

  • Substituted piperazine (or other thiol)

  • Isopropanol

  • Microwave reactor

Procedure:

  • To a microwave vial, add 1-benzyl-5-bromo-2-methyl-4-nitroimidazole (1 equivalent).

  • Add the desired substituted piperazine or other thiol nucleophile (1.1 equivalents).

  • Add isopropanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 90°C and maintain for 1.5 hours under microwave irradiation.[13]

  • After cooling, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired substituted this compound.

Expected Yields: 70-81%[13]

This method provides a rapid and efficient route to a variety of substituted 4-nitroimidazoles, which can be further modified or screened for biological activity.[13]

Reduction of the Nitro Group: The Key to Biological Activity

The biological activity of many nitroimidazoles, including their use as antibiotics and radiosensitizers, is contingent upon the reduction of the nitro group.[14][15] This bioreductive activation is particularly effective in hypoxic (low oxygen) environments, such as those found in anaerobic bacteria and the core of solid tumors.[16]

Under hypoxic conditions, cellular reductases, such as NADPH:cytochrome P450 reductase, can reduce the nitro group to a nitro radical anion.[2] In the absence of oxygen, this radical can undergo further reduction to form cytotoxic species, such as nitroso and hydroxylamine derivatives, which can damage DNA and other vital cellular components.[16] In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent nitro compound, rendering it non-toxic to cells in well-oxygenated tissues. This "futile cycle" is the basis for the selective toxicity of nitroimidazoles towards hypoxic cells.[2]

G cluster_hypoxia Hypoxic Conditions cluster_normoxia Normoxic Conditions Nitroimidazole_H This compound Radical_H Nitro Radical Anion Nitroimidazole_H->Radical_H Reduction (Nitroreductase) Cytotoxic Cytotoxic Species (DNA Damage) Radical_H->Cytotoxic Further Reduction Nitroimidazole_N This compound Radical_N Nitro Radical Anion Nitroimidazole_N->Radical_N Reduction Radical_N->Nitroimidazole_N Re-oxidation Oxygen Oxygen

Experimental Protocol: Chemical Reduction of this compound to 4-Aminoimidazole

The reduction of the nitro group can also be achieved chemically in the laboratory to produce the corresponding aminoimidazole, a valuable synthetic intermediate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution of this compound.

  • Heat the reaction mixture to reflux for 2-4 hours.[17] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-aminoimidazole.

  • The product can be further purified by recrystallization or column chromatography.

Note: This procedure is a general guideline and may require optimization for specific scales and substrates.

Experimental Protocol: Enzymatic Nitroreductase Assay

To assess the potential of a this compound derivative as a hypoxia-activated prodrug, it is essential to determine if it is a substrate for nitroreductases.

Materials:

  • Purified nitroreductase enzyme (e.g., from E. coli)

  • This compound derivative (substrate)

  • NADPH or NADH

  • Anaerobic cuvette or plate

  • Spectrophotometer

  • Anaerobic chamber or glove box

Procedure:

  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • In an anaerobic chamber, prepare a reaction mixture in an anaerobic cuvette containing the reaction buffer, the this compound derivative at a known concentration, and NADPH or NADH.

  • Initiate the reaction by adding a known amount of the purified nitroreductase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH.[10]

  • The rate of the reaction can be used to determine the kinetic parameters (Km and Vmax) of the enzyme for the specific this compound substrate.[18]

Synthesis of this compound and its Derivatives

The parent this compound is typically synthesized by the nitration of imidazole. Various methods exist, with the most common employing a mixture of nitric and sulfuric acids.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Imidazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65-70%)

  • Ice

  • Ammonia solution

Procedure:

  • Carefully add imidazole to concentrated sulfuric acid while stirring and maintaining the temperature between 18-25°C to form the imidazole sulfate salt.[5]

  • In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the imidazole sulfate solution, maintaining the temperature between 65-110°C.[6]

  • After the addition is complete, continue stirring at the elevated temperature for 1-2 hours.[6]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with an ammonia solution to a pH of 4.3-4.5 to precipitate the this compound.[5]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Yields: 60-95.5% depending on the specific conditions.[5][6]

From this compound, a vast library of derivatives can be synthesized, primarily through N-alkylation or by leveraging the reactivity of other substituents on the ring. For instance, the radiosensitizer nimorazole can be synthesized from the sodium salt of this compound and N-(2-chloroethyl)morpholine.

Conclusion

The nitro group is the linchpin of this compound's reactivity, transforming the otherwise electron-rich imidazole into an electron-deficient system with a unique chemical profile. This electronic perturbation enhances the acidity of the N-H proton, facilitates nucleophilic aromatic substitution for the introduction of diverse functionalities, and, most critically, enables the bioreductive activation that is the foundation of its use in medicine. A thorough understanding of the role of the nitro group, coupled with the practical experimental knowledge provided in this guide, empowers researchers to rationally design and synthesize novel this compound-based compounds for a wide range of applications, from drug discovery to materials science.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of 4-Nitroimidazole

This compound is a cornerstone intermediate in the synthesis of a wide array of bioactive molecules, from antifungal and antibacterial agents to novel therapeutics in oncology.[1][2][3] Its unique chemical structure, featuring a nitro group on the imidazole ring, imparts a desirable reactivity that is crucial for the development of these life-saving compounds.[1] However, the very reactivity that makes this compound a valuable precursor also necessitates a profound respect for its potential hazards. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific integrity. Our focus extends beyond mere procedural recitation to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: Understanding the "Why"

A thorough understanding of the inherent risks of a compound is the foundation of safe laboratory practice. This compound presents a multi-faceted hazard profile that demands careful consideration.

Toxicological Profile: More Than an Irritant

Multiple safety data sheets (SDS) classify this compound as a hazardous substance.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5]

  • Acute Toxicity: It is categorized as harmful if swallowed, with an oral LD50 in rats reported at 600 mg/kg.[6] It is also considered harmful in contact with skin and if inhaled.[4][7]

  • Irritation: Direct contact can cause skin and serious eye irritation.[4][8] Inhalation of dust may lead to respiratory irritation.[4][8]

  • Chronic Health Effects: Of significant concern are the potential long-term effects. This compound is classified as a substance that may cause genetic defects (Germ cell mutagenicity, Category 1B) and may cause cancer (Carcinogenicity, Category 1B). Furthermore, it may cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity - repeated exposure, Category 2).

The causality behind these classifications lies in the molecule's ability to interact with biological systems. The nitro group can be metabolically reduced to reactive intermediates that can damage DNA and other cellular components, leading to the observed mutagenic and carcinogenic potential. This understanding underscores the critical importance of minimizing all routes of exposure, no matter how seemingly insignificant.

Physicochemical Properties and Reactivity

A summary of key physical and chemical properties is presented in Table 1.

PropertyValueSource
Appearance White to off-white or light yellow powder/solid[1][4][6]
Molecular Formula C3H3N3O2[1][7]
Molecular Weight 113.08 g/mol [1][7]
Melting Point 303 °C (decomposes)[6][9]
Flash Point > 200 °C / > 392 °F[4]
Water Solubility Slightly soluble (0.40 g/L)[4][6]
Decomposition Temp. 303 °C[6]

This compound is generally stable under recommended storage conditions.[5] However, it is incompatible with strong oxidizing agents.[4][5] Contact with such agents could lead to vigorous, potentially explosive, reactions. Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of ALARA (As Low As Reasonably Achievable) should govern all handling of this compound. This is accomplished through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound powder should be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[6] This is a critical control to prevent inhalation of this potentially carcinogenic and mutagenic compound.

  • Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is non-negotiable in any laboratory where this compound is handled.[5] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE is a critical step in mitigating the risks of exposure.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[6][10] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[10]

  • Hand Protection: Chemical-resistant gloves are mandatory.[10] Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended, with a breakthrough time of at least 480 minutes for both full contact and splash contact.[6] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contamination.[6]

  • Body Protection: A chemical-resistant lab coat or apron should be worn to protect against skin contact.[10] For larger quantities or tasks with a higher risk of dust generation, a complete protective suit may be necessary.[6]

  • Respiratory Protection: For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[6] For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[6] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing.[5]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling, read and understand the Safety Data Sheet (SDS). Ensure all necessary engineering controls and PPE are in place and functional.

  • Dispensing: Weigh and dispense this compound powder in a chemical fume hood to minimize dust generation and inhalation risk.[5][6]

  • Avoidance of Contact: Avoid all contact with skin and eyes.[4][6] Do not breathe the dust.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[4][6]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[5]

Storage Requirements
  • Container: Keep the container tightly closed.[4][6]

  • Location: Store in a dry, cool, and well-ventilated place.[4][6]

  • Security: Due to its significant hazards, it is recommended to store this compound in a locked cabinet or area.[8]

  • Incompatibilities: Store away from strong oxidizing agents.[4][5]

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.

First-Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][6][11] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[4][6]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for this compound.[6]

Spill Response

The appropriate response to a spill depends on its size and location. The following workflow provides a general guideline.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_response Response Actions cluster_cleanup Minor Spill Cleanup Protocol Spill Spill Occurs Assess Assess Severity (Quantity, Location, Hazards) Spill->Assess Minor_Spill Minor Spill (Small, Contained, Known Substance) Assess->Minor_Spill Minor Major_Spill Major Spill (Large, Uncontrolled, High Hazard) Assess->Major_Spill Major Cleanup_Procedure Follow Minor Spill Cleanup Protocol Minor_Spill->Cleanup_Procedure Proceed with Caution Evacuate_Area Alert others & Evacuate Area Major_Spill->Evacuate_Area Immediate Danger Call_Emergency Call Emergency Services (e.g., 911, EH&S) Evacuate_Area->Call_Emergency Secure_Area Secure Area, Close Doors Call_Emergency->Secure_Area Wear_PPE Don Appropriate PPE Absorb Cover with Inert Absorbent (e.g., vermiculite, sand) Wear_PPE->Absorb Step 1 Collect Sweep/Scoop into Labeled Hazardous Waste Container Absorb->Collect Step 2 Decontaminate Decontaminate Spill Area Collect->Decontaminate Step 3

Caption: Workflow for responding to a this compound spill.

Minor Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.[12]

  • Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[13]

  • Containment: Prevent the spread of dust.

  • Cleanup: Gently sweep up the spilled solid and place it into a suitable, labeled container for disposal.[4][5] Avoid generating dust.[5]

  • Decontamination: Clean the spill area with soap and water.[13]

  • Disposal: Dispose of the waste and contaminated cleaning materials as hazardous waste.[4]

For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department or local emergency services.[14][15]

Waste Disposal

All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.[4]

  • Collection: Collect waste in clearly labeled, sealed containers.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][8] Do not empty into drains.[4]

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of medicinal chemists and drug developers. Its potential benefits are matched by its potential hazards. By fostering a deep understanding of its properties and the rationale behind safety protocols, we can create a laboratory environment where scientific innovation and personal safety are not mutually exclusive. This guide serves as a framework for developing a robust and self-validating culture of safety, ensuring that the pursuit of new therapies does not come at the cost of the researchers' well-being.

References

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  • SVA. (n.d.). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Retrieved from [Link]

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  • ResearchGate. (2025, November 28). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. Retrieved from [Link]

  • MDPI. (n.d.). Atmospheric Photochemical Oxidation of this compound. Retrieved from [Link]

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  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
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  • PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Preparation of 4-Nitroimidazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Hypoxic Tumor Microenvironment

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen concentration, a condition known as hypoxia.[1] This hypoxic environment is a hallmark of many cancers and is associated with resistance to conventional therapies, including radiation and chemotherapy, as well as increased tumor aggressiveness and metastasis. Hypoxia is virtually absent in normal tissues, presenting a unique therapeutic window for the development of targeted anticancer agents.[1] 4-Nitroimidazoles have emerged as a promising class of compounds that can be selectively activated under hypoxic conditions, acting as potent cytotoxins or radiosensitizers specifically in the tumor microenvironment.[2][3]

This comprehensive guide provides an in-depth overview of the rationale, synthesis, and evaluation of 4-nitroimidazole-based anticancer agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Mechanism of Action: Hypoxia-Selective Bioreductive Activation

The selective toxicity of this compound derivatives stems from their bioreductive activation. In the low-oxygen environment of a tumor, the nitro group of the this compound scaffold undergoes a one-electron reduction, a process catalyzed by various intracellular reductases. Under normal oxygen levels (normoxia), this reduced radical anion is rapidly re-oxidized back to the parent compound with the formation of superoxide. However, under hypoxic conditions, the radical anion can undergo further reduction to form highly reactive cytotoxic species, such as nitrosoimidazoles, hydroxylamines, and amines.[2] These reactive intermediates can induce cellular damage through various mechanisms, including the formation of DNA adducts and strand breaks, ultimately leading to cancer cell death.[4][5] This hypoxia-selective activation minimizes toxicity to healthy, well-oxygenated tissues.

Hypoxia_Activation cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions This compound This compound Radical_Anion_N Radical Anion This compound->Radical_Anion_N One-electron reduction Radical_Anion_N->this compound Re-oxidation (O2 present) 4-Nitroimidazole_H This compound Radical_Anion_H Radical Anion 4-Nitroimidazole_H->Radical_Anion_H One-electron reduction Reactive_Intermediates Reactive Nitrogen Species Radical_Anion_H->Reactive_Intermediates Further reduction Cytotoxicity Cytotoxicity Reactive_Intermediates->Cytotoxicity DNA Damage, Cell Death

Caption: Hypoxia-selective activation of this compound prodrugs.

Synthetic Strategies for this compound Analogs

The synthesis of diverse this compound-based anticancer agents often involves the modification of a core this compound scaffold.[6] A common strategy is the introduction of various substituents at different positions of the imidazole ring to modulate the physicochemical properties, such as lipophilicity and electronic effects, which in turn influence the compound's potency, selectivity, and pharmacokinetic profile.

General Protocol for the Synthesis of this compound Derivatives with Piperazine Moieties

This protocol describes a general method for synthesizing this compound analogs bearing substituted arylpiperazines, a common structural motif in this class of compounds.[7][8][9]

Step 1: Synthesis of 3-(1-benzyl-2-alkyl-4-nitro-1H-imidazol-5-ylthio)propanoic acid

  • To a solution of the starting 1-benzyl-5-bromo-2-alkyl-4-nitro-1H-imidazole in isopropanol, add 3-mercaptopropanoic acid and potassium carbonate.

  • Heat the reaction mixture at 60-80°C for 4 hours.

  • After cooling, acidify the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the resulting acid by recrystallization or column chromatography.

Step 2: Synthesis of 3-(1-benzyl-2-alkyl-4-nitro-1H-imidazol-5-ylthio)propanoyl chloride

  • Treat the acid from Step 1 with an excess of thionyl chloride.

  • Reflux the mixture for 3 hours.

  • Remove the excess thionyl chloride under reduced pressure. The resulting acid chloride is typically used in the next step without further purification.

Step 3: Coupling with Substituted Piperazines

  • Dissolve the crude acid chloride from Step 2 in a suitable solvent such as chloroform.

  • Add the desired substituted piperazine derivative and a few drops of pyridine.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Evaporate the solvent to dryness and purify the final compound by column chromatography or recrystallization.

Note: The progress of the reactions should be monitored by thin-layer chromatography (TLC). The structure of the final compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Synthesis_Workflow Start Starting this compound Step1 Step 1: Thiolation Start->Step1 Step2 Step 2: Acid Chloride Formation Step1->Step2 Step3 Step 3: Amide Coupling Step2->Step3 End Final this compound Analog Step3->End

Caption: General synthetic workflow for this compound analogs.

In Vitro Evaluation of Anticancer Activity

The preliminary assessment of the anticancer potential of newly synthesized this compound derivatives is typically performed using a panel of human cancer cell lines.

Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundTarget Cell LineIC₅₀ (µM)
Compound XMCF-75.2
Compound YPC32.8
Doxorubicin (Control)MCF-70.8

In Vivo Efficacy Studies

Promising compounds identified from in vitro screening are further evaluated in preclinical animal models to assess their in vivo anticancer efficacy and toxicity.

Protocol: Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor activity of this compound derivatives in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cells (the same cell lines used for in vitro studies).

  • Test compound formulated in a suitable vehicle.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups (vehicle control, test compound at different doses, positive control).

  • Administer the test compound and controls to the mice via a suitable route (e.g., intraperitoneal, oral) according to a predetermined schedule.

  • Monitor the tumor size and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have provided valuable insights into the structure-activity relationships that govern their anticancer activity. For instance, the nature and position of substituents on the piperazine ring can significantly impact the cytotoxic potency.[7][8] Molecular docking studies can further elucidate the binding interactions of these compounds with potential biological targets, aiding in the rational design of more potent and selective analogs.[10]

Clinical Landscape and Future Perspectives

Several this compound-based compounds have progressed into clinical trials, primarily as radiosensitizers and hypoxia-activated prodrugs.[11][12] For example, pimonidazole has been used as a marker for tumor hypoxia, and other derivatives are being investigated for their therapeutic potential.[11][13] The development of next-generation this compound agents focuses on improving their efficacy, reducing toxicity, and expanding their application to a broader range of cancers. The conjugation of this compound moieties to other anticancer agents or targeting ligands is a promising strategy to enhance their tumor-specific delivery and therapeutic index.[14]

Conclusion

This compound-based compounds represent a validated and promising platform for the development of targeted anticancer therapies that exploit the unique hypoxic microenvironment of solid tumors. The synthetic and evaluation protocols outlined in this guide provide a framework for researchers to design, prepare, and assess novel analogs with improved therapeutic properties. A thorough understanding of their mechanism of action and structure-activity relationships will continue to drive the innovation of this important class of anticancer agents.

References

  • Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new this compound derivatives. Arkivoc, 2021(8), pp. 0-0. [Link]

  • Al-Soud, Y. A., et al. (2024). Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, pp. 1-17. [Link]

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  • Tatum, J. L., et al. (2007). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 98(9), pp. 1339-1344. [Link]

  • Kaur, N., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), p. 4274. [Link]

  • Ahmad, I., et al. (2022). Synthesis of this compound derivatives with antibacterial activity. Journal of Molecular Structure, 1250, p. 131758. [Link]

  • Knight, R. C., et al. (1979). Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 36(4), pp. 367-377. [Link]

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  • Jamali, M., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancers, 14(6), p. 1548. [Link]

  • Paterson, B. M., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Inorganic Biochemistry, 148, pp. 24-35. [Link]

  • Ali, A., et al. (2024). Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. International Journal of Molecular Sciences, 25(9), p. 4930. [Link]

  • Mowday, A. M., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), p. 4487. [Link]

  • Al-Soud, Y. A., et al. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of this compound derivatives combined with piperazine moiety. Journal of the Iranian Chemical Society, 19(11), pp. 4847-4860. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new this compound derivatives. Arkivoc, 2021(8), pp. 1-17. [Link]

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  • Al-Soud, Y. A., et al. (2024). Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, pp. 1-17. [Link]

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Application Notes and Protocols for the Synthesis of Novel Antibacterial Compounds from 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.

Introduction: The Enduring Potential of the 4-Nitroimidazole Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antimicrobial agents.[1][2] These compounds exhibit a remarkable breadth of activity against anaerobic bacteria and certain protozoa.[3] The re-emerging threat of antibiotic resistance necessitates the development of novel antibacterial agents, and the this compound structure presents a promising starting point for the design of next-generation therapeutics.[3]

The primary mechanism of action for nitroimidazole-based drugs involves the reductive activation of the nitro group within the microbial cell.[4] This process, which occurs under the low-redox-potential conditions characteristic of anaerobic environments, generates cytotoxic nitroso and hydroxylamine radicals. These reactive species subsequently induce damage to microbial DNA and other critical biomolecules, leading to cell death.[4]

This application note provides a comprehensive guide to the synthesis, characterization, and antibacterial evaluation of novel compounds derived from this compound. We will focus on the synthesis of derivatives incorporating aryl piperazine, tetrazole, and 1,3,4-thiadiazole moieties, which have shown significant promise in recent studies. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their drug discovery efforts.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The key to diversifying the this compound scaffold lies in the strategic application of nucleophilic aromatic substitution (SNAr). The imidazole ring, particularly when substituted with a strongly electron-withdrawing group like the nitro group, becomes susceptible to attack by nucleophiles.[5][6] This reaction allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships.

The general mechanism for the SNAr reaction in this context proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom of the imidazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] Subsequently, a leaving group (typically a halide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[7]

Caption: Generalized SNAr mechanism for the synthesis of this compound derivatives.

Synthesis of Key Intermediates

A versatile starting material for the synthesis of a variety of this compound derivatives is 1-benzyl-5-bromo-2-methyl-4-nitroimidazole. The benzyl group serves as a protecting group for the imidazole nitrogen, preventing unwanted side reactions, while the bromo substituent at the 5-position acts as an excellent leaving group for subsequent SNAr reactions.

Protocol 1: Synthesis of 1-Benzyl-2-methyl-4-nitroimidazole

This protocol describes the benzylation of 2-methyl-4-nitroimidazole.

Rationale for Experimental Choices:

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is ideal for SN2 and SNAr reactions.[8][9][10] It effectively solvates cations while leaving anions (the nucleophile) relatively unsolvated, thereby enhancing their nucleophilicity.[9][10] Its high boiling point is also suitable for reactions requiring elevated temperatures.

  • Temperature (90 °C): Heating the reaction mixture accelerates the rate of this SN2-type reaction, ensuring a reasonable reaction time.

Materials:

  • 2-methyl-4-nitroimidazole

  • Benzyl chloride

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-4-nitroimidazole in DMF.

  • Add benzyl chloride to the solution.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 1-benzyl-2-methyl-4-nitroimidazole.

Protocol 2: Synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitroimidazole

This protocol details the bromination of the intermediate from Protocol 1.

Rationale for Experimental Choices:

  • Reagent (Bromine): Bromine is the brominating agent for this electrophilic aromatic substitution reaction.

  • Reflux: The elevated temperature under reflux conditions provides the necessary activation energy for the bromination to proceed.

Materials:

  • 1-benzyl-2-methyl-4-nitroimidazole

  • Liquid bromine

  • Appropriate solvent (e.g., acetic acid or chloroform)

  • Reflux apparatus

Procedure:

  • Dissolve 1-benzyl-2-methyl-4-nitroimidazole in a suitable solvent in a round-bottom flask equipped with a reflux condenser.

  • Carefully add liquid bromine dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully quench any excess bromine with a solution of sodium thiosulfate.

  • Isolate the product by extraction and purify by recrystallization or column chromatography to obtain 1-benzyl-5-bromo-2-methyl-4-nitroimidazole.

Synthesis of Novel this compound Derivatives

The following protocols describe the synthesis of three classes of novel this compound derivatives using the brominated intermediate.

Protocol 3: Synthesis of this compound-Aryl Piperazine Derivatives

This protocol utilizes microwave-assisted synthesis for the efficient coupling of the this compound scaffold with various substituted piperazines.

Rationale for Experimental Choices:

  • Microwave Irradiation: Microwave heating can dramatically reduce reaction times, increase product yields, and improve purity by providing rapid and uniform heating of the reaction mixture.[11][12][13]

  • Solvent (Isopropanol): Isopropanol is a polar protic solvent that is suitable for microwave-assisted synthesis due to its ability to absorb microwave energy. It also serves to dissolve the reactants.

Materials:

  • 1-benzyl-5-bromo-2-methyl-4-nitroimidazole

  • Substituted aryl piperazine

  • Isopropanol

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine 1-benzyl-5-bromo-2-methyl-4-nitroimidazole and the desired substituted aryl piperazine.

  • Add isopropanol as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 90 °C for 1.5 hours.[4]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Synthesis of a this compound-Tetrazole Derivative

This protocol describes the synthesis of a tetrazole-containing derivative via a similar microwave-assisted SNAr reaction.

Materials:

  • 1-benzyl-5-bromo-2-methyl-4-nitroimidazole

  • 1-Phenyl-1H-tetrazole-5-thiol

  • Isopropanol

  • Microwave reactor

Procedure:

  • Combine 1-benzyl-5-bromo-2-methyl-4-nitroimidazole and 1-phenyl-1H-tetrazole-5-thiol in a microwave reaction vessel.

  • Add isopropanol.

  • Seal the vessel and irradiate at 90 °C for 1.5 hours.[4]

  • Work-up and purify the product as described in Protocol 3.

Protocol 5: Synthesis of a this compound-1,3,4-Thiadiazole Derivative

This protocol details the synthesis of a 1,3,4-thiadiazole derivative.

Materials:

  • 1-benzyl-5-bromo-2-methyl-4-nitroimidazole

  • 5-Methyl-1,3,4-thiadiazole-2-thiol

  • Isopropanol

  • Microwave reactor

Procedure:

  • Combine 1-benzyl-5-bromo-2-methyl-4-nitroimidazole and 5-methyl-1,3,4-thiadiazole-2-thiol in a microwave reaction vessel.

  • Add isopropanol.

  • Seal the vessel and irradiate at 90 °C for 1.5 hours.[4]

  • Work-up and purify the product as described in Protocol 3.

Synthesis_Workflow Start 2-Methyl-4-nitroimidazole Intermediate1 1-Benzyl-2-methyl-4-nitroimidazole Start->Intermediate1 Protocol 1: Benzyl Chloride, DMF, 90°C Intermediate2 1-Benzyl-5-bromo-2-methyl-4-nitroimidazole Intermediate1->Intermediate2 Protocol 2: Bromine, Reflux Product_Piperazine Aryl Piperazine Derivatives Intermediate2->Product_Piperazine Protocol 3: Aryl Piperazine, i-PrOH, MWI Product_Tetrazole Tetrazole Derivative Intermediate2->Product_Tetrazole Protocol 4: Tetrazole-thiol, i-PrOH, MWI Product_Thiadiazole 1,3,4-Thiadiazole Derivative Intermediate2->Product_Thiadiazole Protocol 5: Thiadiazole-thiol, i-PrOH, MWI

Caption: Workflow for the synthesis of novel this compound derivatives.

Purification and Characterization

Purification: The primary method for purifying the synthesized compounds is column chromatography on silica gel.[2] The choice of eluent system will depend on the polarity of the specific derivative and should be determined by preliminary TLC analysis. A gradient of ethyl acetate in hexane is often a good starting point.

Characterization: The structures of the purified compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the presence of all expected protons and carbons and to verify the successful coupling of the different moieties.[2][14][15] Spectra are typically run in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[1][16]

Evaluation of Antibacterial Activity

The antibacterial activity of the novel this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium after overnight incubation.[17][18]

Protocol 6: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of antimicrobial agents.[18][19]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA, Mycobacterium tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound, typically in DMSO.

  • Perform serial two-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test bacterium (e.g., to a McFarland standard of 0.5).

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits bacterial growth (i.e., the well remains clear). Alternatively, a plate reader can be used to measure the optical density at 600 nm.

Expected Results and Data Presentation

Recent studies have demonstrated the potential of these novel this compound derivatives as potent antibacterial agents.[4]

Table 1: Antibacterial Activity of Novel this compound Derivatives

Compound IDDerivative ClassTest OrganismMIC (µM)Reference
17 TetrazoleS. aureus100[4]
17 TetrazoleMRSA100[4]
17 TetrazoleM. tuberculosis100[4]
18 1,3,4-ThiadiazoleS. aureus25[4]
18 1,3,4-ThiadiazoleMRSA25[4]
18 1,3,4-ThiadiazoleM. tuberculosis25[4]

Note: The compound numbering corresponds to that in the cited reference.

These results indicate that the 1,3,4-thiadiazole derivative (Compound 18 ) exhibits greater potency against the tested bacterial strains compared to the tetrazole derivative (Compound 17 ).[4] Further derivatization and optimization of the aryl piperazine series could also lead to compounds with significant antibacterial activity.

Conclusion

The synthetic protocols and analytical methods detailed in this application note provide a robust framework for the development of novel antibacterial agents based on the this compound scaffold. The use of modern synthetic techniques such as microwave-assisted synthesis allows for the rapid and efficient generation of diverse chemical libraries. By systematically exploring the structure-activity relationships of these new derivatives, researchers can contribute to the urgent need for new antibiotics to combat the growing challenge of antimicrobial resistance.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., et al. (2022). Novel hybrid motifs of this compound-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. [Provide Full Journal Name and Link if available from search results]. Available from: [Link]

  • Ansari, F. L., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. Available from: [Link]

  • Bhalara, P. D., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available from: [Link]

  • Fakhim, A., et al. (2021). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical Sciences. Available from: [Link]

  • Gao, F., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Hu, Y., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. Available from: [Link]

  • Hudu, S. A., et al. (2020). NMR Chemical Shift and Methylation of this compound: Experiment and Theory. Australian Journal of Chemistry. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Fan, R., et al. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Available from: [Link]

  • Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Soud, Y. A., et al. (2024). Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Zeitschrift für Naturforschung C. Available from: [Link]

  • Paul, S., & Gupta, M. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances. Available from: [Link]

  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Online Journal of Case Studies. Available from: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX Learning Center. Available from: [Link]

  • Solanki, R. (2018). What is the role of a DMF in an SN2 reaction? Quora. Available from: [Link]

  • Watson, L. (2011). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. Saint Mary's University. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Chemical Synthesis: The Power of DMF as a Versatile Solvent. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • Jordan, A., et al. (2022). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Provide Full Journal Name and Link if available from search results]. Available from: [Link]

  • OIE. (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]

  • EUCAST. (2021). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Ansari, M. F., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of this compound derivatives with antibacterial activity. ResearchGate. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube. Available from: [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available from: [Link]

  • Chen, Y., et al. (2023). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Science and Technology. Available from: [Link]

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Application Note: Strategic Development of 4-Nitroimidazole Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of the Nitro Scaffold

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the development of novel chemotypes with unique mechanisms of action. The 4-nitroimidazole scaffold, exemplified by Pretomanid (PA-824) and Delamanid (OPC-67683) , represents a critical breakthrough in TB therapeutics.

Unlike traditional antibiotics, these compounds function as bicyclic nitroimidazooxazine prodrugs . They possess a unique "dual-mechanism" of lethality:

  • Aerobic Conditions: Inhibition of mycolic acid biosynthesis (specifically ketomycolates), disrupting cell wall assembly.

  • Anaerobic/Hypoxic Conditions: Respiratory poisoning via the release of reactive nitrogen species (RNS), effectively killing non-replicating persisters that traditional drugs (like Isoniazid) miss.

This guide details the rational design, chemical synthesis, and biological validation of this compound derivatives, focusing on the critical interaction with the deazaflavin-dependent nitroreductase (Ddn ).

Rational Design & Structure-Activity Relationship (SAR)

The efficacy of 4-nitroimidazoles hinges on their ability to serve as substrates for the Mtb enzyme Ddn . The SAR is stringent; deviations often lead to a loss of bioactivation or aerobic activity.

Key SAR Determinants
Structural RegionFunction & RequirementCritical Insight
Nitro Group (C-4) Essential for bioactivation.Must be at the 4-position. 5-nitro isomers (like metronidazole) lack aerobic activity unless the ring is rigidly constrained.
Bicyclic Core Rigid imidazo[2,1-b][1,3]oxazine system.Determines the redox potential (-530 mV) required to accept electrons from F420H2.
C-6 Lipophilic Tail Interaction with the Ddn active site pocket.Bulky, lipophilic groups (e.g., trifluoromethoxybenzyl) enhance binding affinity. The (S)-enantiomer is generally 10-100x more potent than the (R)-enantiomer.[1]
Linker Oxygen Electronic modulation.The ether linkage at the C-2 position of the side chain is critical for aerobic potency.
Mechanism of Action Pathway

The following diagram illustrates the bioactivation pathway essential for drug efficacy.

MoA_Pathway cluster_0 Prodrug Entry cluster_1 Enzymatic Activation (Mtb Cytosol) cluster_2 Dual Lethality Prodrug This compound (Prodrug) Ddn Ddn Enzyme (Rv3547) Prodrug->Ddn Substrate Binding Intermediate Nitro Radical Anion Ddn->Intermediate 1e- Reduction F420H2 Cofactor F420H2 (Reduced) F420H2->Ddn Electron Donor NO Reactive Nitrogen Species (NO•) Intermediate->NO Decomposition Mycolic Inhibition of Ketomycolate Synthase Intermediate->Mycolic Aerobic Mode Resp Respiratory Collapse NO->Resp Anaerobic Mode

Caption: Ddn-mediated bioactivation of 4-nitroimidazoles using cofactor F420H2, leading to dual aerobic/anaerobic killing.

Chemical Synthesis Protocol

Objective: Synthesis of the Pretomanid core (6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine) avoiding explosive dinitro-intermediates.

Safety Warning: Nitroimidazoles are potential mutagens. Handle all powders in a fume hood. 2-chloro-4-nitroimidazole is a skin irritant.

Workflow Diagram

Synthesis_Workflow Step1 Step 1: Nucleophilic Substitution Start: 2-chloro-4-nitroimidazole Reagent: (S)-Epichlorohydrin Base: K2CO3, DMF, 50°C Step2 Step 2: Silyl Protection (Optional) Protect 2° Alcohol if using convergent synthesis Step1->Step2 Stepwise Step3 Step 3: Intramolecular Cyclization Reagent: NaH or LiOH (Green method) Solvent: DMF/THF Step1->Step3 Direct Cyclization (One-pot) Step2->Step3 Step4 Step 4: Tail Attachment Nucleophilic attack on benzyl halide Final Product: Pretomanid Analog Step3->Step4

Caption: Convergent synthesis strategy for bicyclic 4-nitroimidazoles minimizing hazardous intermediates.

Detailed Protocol: One-Pot Cyclization Method

This protocol utilizes 2-chloro-4-nitroimidazole, which is safer than the 2,4-dinitroimidazole route.

  • Alkylation:

    • Dissolve 2-chloro-4-nitroimidazole (1.0 eq) and (S)-glycidyl butyrate (or protected glycidol) (1.2 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) and heat to 60°C for 4-6 hours.

    • Checkpoint: Monitor TLC for disappearance of the imidazole starting material.

  • Ring Closure (Cyclization):

    • Cool the reaction mixture to 0°C.

    • Slowly add NaH (60% dispersion, 1.5 eq) or use LiOH (3.0 eq) for a milder approach.

    • Stir at 0°C for 30 mins, then warm to room temperature for 12 hours.

    • Mechanism:[2][3][4][5] The alkoxide generated attacks the C-2 position of the imidazole, displacing the chlorine atom to form the bicyclic oxazine ring.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash organics with brine.

    • Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Biological Evaluation Protocols

Microplate Alamar Blue Assay (MABA)

The MABA is the gold standard for determining Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Materials:

  • Strain: M. tuberculosis H37Rv (BSL-3 containment required).

  • Media: Middlebrook 7H9 broth + OADC supplement.

  • Reagent: Alamar Blue (Resazurin) + 10% Tween 80.

Procedure:

  • Plate Prep: Add 100 µL of 7H9 media to all wells of a 96-well plate.

  • Compound Dilution: Add test compound to column 2 and perform 2-fold serial dilutions across to column 11. Column 12 is the drug-free growth control.

  • Inoculation: Dilute log-phase Mtb culture to OD₆₀₀ ~0.001. Add 100 µL to all wells. Final volume 200 µL.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of Alamar Blue solution + 20 µL 10% Tween 80.

  • Readout: Incubate for 24 hours.

    • Blue: No growth (Resazurin oxidized).

    • Pink: Growth (Resorufin reduced).

    • MIC Definition: Lowest concentration preventing the color change from blue to pink.

Ddn Enzymatic Bioactivation Assay

To confirm the compound is a prodrug activated by Ddn, you must measure the oxidation of the cofactor F420H2.

Critical Note: F420 is not standardly available and must often be purified from M. smegmatis or M. thermolithotrophicus.

Principle:



  • F420H2 (Reduced): Non-fluorescent / Low absorbance at 420 nm.

  • F420 (Oxidized): Highly fluorescent / High absorbance at 420 nm.

Protocol:

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.5).

    • 2 µM Recombinant Ddn enzyme.

    • 10 µM F420H2 (Prepared by reducing F420 with Glucose-6-Phosphate Dehydrogenase system or NaBH4).

    • 50 µM Test Compound (dissolved in DMSO).

  • Kinetic Measurement:

    • Initiate reaction by adding the Test Compound.

    • Monitor Fluorescence (Ex: 420 nm / Em: 470 nm) or Absorbance increase at 420 nm.

    • Interpretation: A rate increase compared to the "No Enzyme" control confirms the compound is a substrate for Ddn.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Aerobic Activity (High MIC) Poor cell wall permeation or low Ddn affinity.Check lipophilicity (cLogP should be 3-5). Ensure the C-6 tail is an (S)-enantiomer.
High Anaerobic Activity but Low Aerobic Activity Compound releases NO but fails to inhibit mycolic acid synthesis.The "tail" region may not be correctly positioned to generate the specific reactive intermediate required for ketomycolate synthase inhibition.
Chemical Instability Hydrolysis of the oxazine ring.Ensure the C-2 linker is an ether, not an ester. Avoid acidic workups.
Mutagenicity (Ames +) Nitro group liability.[6]This is inherent to the class. Focus on "bicyclic" structures which historically show better safety profiles than monocyclic nitroimidazoles.

References

  • Mechanism of Action & Ddn Activ

    • Singh, R., et al. (2008).[3] "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release."[3] Science.

  • Synthesis of Pretomanid (PA-824)

    • Thompson, A. M., et al. (2009). "Synthesis and Structure-Activity Relationships of Antitubercular 2-Nitroimidazooxazines." Journal of Medicinal Chemistry.
  • MABA Assay Protocol

    • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the Microplate Alamar Blue Assay."[7] Journal of Clinical Microbiology.

  • F420 Cofactor & Ddn Enzymology

    • Greening, C., et al. (2016). "Physiological and Ecological Significance of the F420 Cofactor." Microbiology and Molecular Biology Reviews.
  • Clinical Context (Pretomanid Approval)

    • Keam, S. J. (2019).[8] "Pretomanid: First Approval." Drugs.

Sources

experimental setup for testing 4-nitroimidazole in hypoxia research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Evaluation of 4-Nitroimidazole Hypoxia-Activated Prodrugs (HAPs)

Abstract & Rationale

This guide outlines the experimental framework for evaluating this compound derivatives as Hypoxia-Activated Prodrugs (HAPs). Unlike 2-nitroimidazoles (e.g., misonidazole), which have higher single-electron reduction potentials (


) and are readily reduced in moderate hypoxia, 4-nitroimidazoles possess lower reduction potentials (

).

The Causality of Choice: We select 4-nitroimidazoles when the therapeutic goal is strict bio-orthogonality in normoxic tissue. The lower electron affinity ensures that the "futile redox cycle" (re-oxidation of the radical anion by


) is highly efficient in normal tissues, preventing off-target toxicity. Activation is restricted to pathological, deep hypoxia (

), characteristic of necrotic tumor cores.

Part 1: The Mechanistic Basis (The Futile Cycle)[1]

To validate a this compound, one must prove that cytotoxicity is oxygen-dependent. The mechanism relies on one-electron reduction by intracellular oxidoreductases (e.g., NADPH:cytochrome P450 reductase).

Mechanism Diagram: The following diagram illustrates the critical "switch" mechanism. Note that Oxygen (


) acts as an inhibitor of the drug by reverting the radical anion back to the parent compound.

FutileCycle Parent Parent this compound (Prodrug) Radical Nitro Radical Anion (-NO2•-) Parent->Radical Reduction Radical->Parent Re-oxidation (Futile Cycle) (Inhibits Drug) Amine Hydroxylamine/Amine (Cytotoxic Effector) Radical->Amine Disproportionation (Hypoxia Only) Reductase 1e- Reductases (P450 Reductase) Oxygen O2 (Normoxia) Oxygen->Radical Drives Re-oxidation

Figure 1: The Futile Redox Cycle.[1][2] In normoxia,


 quenches the reactive radical, protecting the cell. In hypoxia, the radical progresses to the toxic amine.

Part 2: Experimental Infrastructure

Critical Warning on Chemical Mimics: Do NOT use Cobalt Chloride (


) or Desferrioxamine (DFO) for these assays. While these agents stabilize HIF-1

, they do not create the reductive environment necessary for nitro-reduction. You must use physical hypoxia.
Required Equipment
  • Anaerobic Chamber (Gold Standard):

    • Gas Mix: 95%

      
      , 5% 
      
      
      
      . (Strictly
      
      
      ).
    • Palladium Catalyst:[3] Essential to scrub trace

      
      .
      
  • Hypoxia Workstation (Alternative):

    • Programmable

      
       control (0.1% to 20%).
      
  • LC-MS/MS: For metabolite quantification.

Part 3: Protocol A - Hypoxia Cytotoxicity Ratio (HCR) Screening

This assay quantifies the "therapeutic window" of your compound.

Objective: Determine the


 in Normoxia vs. Anoxia.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed human tumor cells (e.g., A549, HCT116) in 96-well plates.

    • Density: 3,000–5,000 cells/well (ensure log-phase growth during drug exposure).

    • Replicates: 3 plates for Normoxia, 3 plates for Hypoxia.

    • Incubation: Allow attachment overnight (16–24h) in standard incubator.

  • ** equilibration (Crucial Step):**

    • Place the "Hypoxia" plates and the drug media (pre-dissolved) into the anaerobic chamber for 2 hours before dosing.

    • Reasoning: Plasticware and media hold significant dissolved oxygen. Dosing without pre-equilibration results in a "normoxic pulse" that inhibits this compound activation.

  • Drug Treatment:

    • Prepare serial dilutions (e.g., 100

      
      M to 1 nM) inside the chamber (for hypoxia arm) and on the bench (for normoxia arm).
      
    • Treat cells for 4 hours (pulse) or 24 hours (continuous).

    • Note: 4-nitroimidazoles often require longer exposure (24h) than 2-nitroimidazoles due to slower kinetics.

  • Re-oxygenation & Outgrowth:

    • Remove hypoxia plates from the chamber.

    • Wash cells with PBS (optional, depending on drug stability).

    • Incubate both arms in standard normoxia for an additional 48–72 hours.

  • Readout:

    • Perform MTT, WST-1, or CCK-8 assay.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

Data Analysis (HCR Calculation):



  • Target: An HCR

    
     indicates good selectivity. An HCR 
    
    
    
    indicates an excellent HAP candidate.

Part 4: Protocol B - Metabolite Validation via LC-MS/MS

Cytotoxicity alone is insufficient; you must prove the drug was metabolized to its amine form.

Workflow Diagram:

Workflow Start Cell Culture (10cm Dish) Split Split into Arms Start->Split Normoxia Normoxia (21% O2) + Drug (10 µM) Split->Normoxia Hypoxia Hypoxia (<0.1% O2) + Drug (10 µM) Split->Hypoxia Incubate Incubate 4-6 Hours Normoxia->Incubate Hypoxia->Incubate Extract Extraction: Cold Acetonitrile/Methanol Incubate->Extract Centrifuge Centrifuge (14,000g, 10 min) Extract->Centrifuge Analysis LC-MS/MS Analysis Target: Parent vs. Amine Centrifuge->Analysis

Figure 2: Metabolite tracking workflow. Detection of the amine species solely in the Hypoxia arm validates the mechanism.

Detailed Protocol:

  • Treatment:

    • Treat cells with a high concentration (e.g., 10–50

      
      M) of the this compound.
      
    • Incubate for 4 hours under Normoxia vs. Anoxia.

  • Quenching & Extraction:

    • Remove media. Rapidly wash with ice-cold PBS.

    • Add 300

      
      L of ice-cold Acetonitrile:Methanol (1:1)  containing an internal standard (e.g., deuterated parent compound).
      
    • Why: Organic solvent denatures enzymes immediately, stopping the redox reaction and preventing artificial re-oxidation of metabolites during processing.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Transition Monitoring (MRM):

      • Parent:

        
         Fragment.
        
      • Amine Metabolite:

        
         Fragment. (Note: Reduction of 
        
        
        
        to
        
        
        results in a mass loss of ~30 Da:
        
        
        is incorrect math; strictly it is
        
        
        is not the path. It is
        
        
        . Mass change:
        
        
        Da).
      • Correction: The reduction is

        
        . Mass difference is 
        
        
        
        Da.

Part 5: Data Presentation & Interpretation

Table 1: Expected Results for a Valid this compound HAP

ParameterNormoxia (

)
Hypoxia (

)
Interpretation
Parent Drug High StabilityRapid DepletionDrug is consumed by reductase.
Amine Metabolite UndetectableHigh ConcentrationFutile cycle works; reduction occurs only in hypoxia.
Cell Survival (

)


High Hypoxia Cytotoxicity Ratio (HCR).
ROS Generation Moderate (Superoxide)LowByproduct of the futile cycle in normoxia.

Troubleshooting:

  • Low HCR (< 5): The reduction potential might be too high (acting like a 2-nitroimidazole). Check if the compound is being reduced in normoxia (futile cycle failure).

  • No Activity in Hypoxia: The reduction potential might be too low (reductases cannot transfer the electron). Alternatively, the hypoxia chamber was not strictly anaerobic.

References

  • Wardman, P. (2007). Chemical radiosensitizers for use in radiotherapy. Clinical Oncology, 19(6), 397–417.[4] Link

  • Stratford, I. J., et al. (1982).[4] The kinetics of the reaction of 'anomalous' this compound radiosensitizers with thiols. International Journal of Radiation Biology, 41(2), 231–235. Link

  • Kizaka-Kondoh, S., & Konse-Nagasawa, H. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 100(8), 1366–1373. Link

  • Hay, M. P., et al. (2011). Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications. Current Radiopharmaceuticals, 4(4), 379-393. Link

  • Patterson, A. V., & Smaill, J. B. (2022).[5] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1012. Link

Sources

Application Notes & Protocols for Evaluating the Efficacy of 4-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in microbiology, parasitology, and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the in vitro evaluation of 4-nitroimidazole derivatives, a critical class of antimicrobial agents. The protocols and methodologies are designed to establish efficacy, elucidate the mechanism of action, and provide an initial safety profile. This guide emphasizes the rationale behind experimental choices, ensuring that the generated data is robust, reproducible, and translatable for drug development pipelines.

Part 1: Foundational Principles & Mechanism of Action

The therapeutic efficacy of this compound compounds is contingent upon a unique mechanism of bioreductive activation. These compounds are prodrugs that require the enzymatic reduction of their nitro group to exert a cytotoxic effect. This process is highly specific to anaerobic or microaerophilic environments found in certain bacteria (e.g., Clostridium, Bacteroides), protozoa (e.g., Giardia, Trichomonas, Leishmania), and hypoxic tumor cells.

The core mechanism involves the transfer of electrons from reduced ferredoxins or flavodoxins—proteins with low redox potentials found in anaerobic organisms—to the nitro group of the imidazole ring. This reduction generates a short-lived, highly reactive nitroso radical, which is a potent cytotoxin. The subsequent cascade of reactions produces additional reactive nitrogen species that damage critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. This selective activation in low-oxygen environments is the cornerstone of their therapeutic window, minimizing toxicity to host aerobic cells.

G cluster_pathogen Anaerobic Pathogen Cytoplasm cluster_host Aerobic Host Cell PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Fd_red Ferredoxin (Reduced) PFOR->Fd_red e- Fd_ox Ferredoxin (Oxidized) Fd_red->Fd_ox e- Nitro_4 This compound (Prodrug) Fd_red->Nitro_4 e- transfer (Nitroreductase activity) Nitro_Radical Nitroso Radical (Cytotoxic Intermediate) Nitro_4->Nitro_Radical Reduction DNA Bacterial/Protozoal DNA Nitro_Radical->DNA Attacks DNA O2 Oxygen (O2) Nitro_Radical->O2 e- transfer Damage DNA Strand Breaks & Helical Destabilization DNA->Damage Death Cell Death Damage->Death Nitro_Radical_host Nitroso Radical Nitro_4_host This compound (Remains Inactive) Nitro_Radical_host->Nitro_4_host Rapid Re-oxidation (Futile Cycling)

Figure 1: Reductive activation pathway of 4-nitroimidazoles in anaerobic pathogens versus aerobic host cells.

Part 2: Primary Efficacy Screening

The initial evaluation of novel this compound derivatives begins with determining their potency against target organisms. This is primarily achieved through antimicrobial susceptibility testing (AST).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is the most common and scalable method.

Rationale: This assay is the gold standard for quantifying the potency of a new compound. It allows for direct comparison with existing drugs and provides a critical dataset for structure-activity relationship (SAR) studies. For 4-nitroimidazoles, strict anaerobic conditions are paramount for accurate results against anaerobic bacteria.

Protocol: Broth Microdilution MIC for Anaerobic Bacteria (adapted from CLSI M11-A8)

  • Preparation: Work within an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂). Use pre-reduced, anaerobically sterilized Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood.

  • Compound Dilution: Prepare a 2-fold serial dilution of the this compound derivatives in a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Seal the plates (e.g., with adhesive seals or place them in an anaerobic pouch) and incubate at 37°C for 48 hours within the anaerobic chamber.

  • Reading Results: The MIC is the lowest concentration showing complete inhibition of visible growth. A colorimetric indicator like resazurin can be added to aid in visualization; a color change from blue to pink indicates growth.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of a drug that kills ≥99.9% of the initial bacterial inoculum.

Rationale: While the MIC indicates growth inhibition (stasis), the MBC confirms cidal activity, which is often a desirable characteristic for treating severe infections. A compound is considered bactericidal if the MBC is no more than four times the MIC.

Protocol: MBC Determination

  • Perform MIC First: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Brucella agar supplemented as above).

  • Incubation: Incubate the agar plates under appropriate conditions (anaerobic for anaerobes) for 24-48 hours, until colonies are visible on the control plates.

  • Reading Results: The MBC is the lowest concentration of the compound from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

AssayKey ParameterTypical Concentration RangePurpose
MIC Potency (Inhibition)0.01 - 256 µg/mLDetermine minimum concentration to inhibit growth.
MBC Cidal Activity0.01 - 512 µg/mLDetermine minimum concentration to kill the organism.

Part 3: Elucidating Mechanism of Action

Understanding how a compound works is as important as knowing that it works. For 4-nitroimidazoles, key mechanistic questions revolve around the efficiency of reductive activation and the nature of the resulting cellular damage.

Nitroreductase Activity Assay

Rationale: The efficacy of a this compound is dependent on its ability to be reduced by pathogen-specific nitroreductases. This assay can be used to confirm that the compound is a substrate for the target enzyme, often using a purified recombinant enzyme or cell lysate.

Protocol: Spectrophotometric Nitroreductase Assay

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0) containing a known concentration of the purified nitroreductase enzyme and an electron donor like NADH or NADPH (typically 100-200 µM).

  • Initiation: Add the this compound derivative to the reaction mixture to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance of NADH (at 340 nm) over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of nitroimidazole reduction.

  • Controls: Include a control with no enzyme to account for non-enzymatic degradation and a control with no substrate (the this compound) to measure basal NADH oxidase activity of the enzyme.

DNA Damage Assay (Comet Assay)

Rationale: The cytotoxic nitroso radicals generated from 4-nitroimidazoles are known to cause DNA strand breaks. The single-cell gel electrophoresis (comet) assay provides direct visual evidence of DNA damage.

Protocol: Alkaline Comet Assay for Protozoa (e.g., Giardia)

  • Cell Treatment: Incubate protozoan trophozoites (e.g., Giardia lamblia) with the this compound compound (at 1x and 2x MIC) for a defined period (e.g., 6-12 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold, high-salt lysis solution (containing Triton X-100 and DMSO) overnight to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged, fragmented DNA will migrate out of the nucleoid towards the anode, forming a "comet tail."

  • Staining & Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope. The length and intensity of the comet tail correlate with the extent of DNA damage.

G cluster_workflow DNA Damage Evaluation Workflow Start Treat Cells with This compound Derivative Embed Embed Single Cells in Agarose on Slide Start->Embed Lyse Lyse Cell Membrane (High Salt + Detergent) Embed->Lyse Unwind Unwind DNA (Alkaline Buffer, pH > 13) Lyse->Unwind Electrophorese Perform Electrophoresis (25V, 30 min) Unwind->Electrophorese Stain Stain DNA with Fluorescent Dye Electrophorese->Stain Visualize Visualize & Quantify 'Comet Tail' via Microscopy Stain->Visualize

Figure 2: Experimental workflow for the Comet Assay to detect DNA damage.

Part 4: In Vitro Safety & Selectivity Profile

A promising antimicrobial must be potent against its target but safe for the host. In vitro cytotoxicity assays are the first step in assessing this safety profile.

Mammalian Cell Cytotoxicity Assay (MTT/MTS Assay)

Rationale: This colorimetric assay measures the metabolic activity of mammalian cells (e.g., VERO kidney cells, HepG2 liver cells) as an indicator of cell viability. It is used to determine the concentration of the compound that is toxic to host cells (CC₅₀). The ratio of CC₅₀ to MIC gives the Selectivity Index (SI), a critical measure of a drug's therapeutic potential.

Protocol: MTT Assay on VERO Cells (ATCC® CCL-81™)

  • Cell Seeding: Seed VERO cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculation: Calculate the CC₅₀ value—the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

ParameterCalculationDesired ValueSignificance
CC₅₀ Concentration causing 50% cytotoxicityAs high as possibleIndicates the compound's toxicity to mammalian cells.
Selectivity Index (SI) CC₅₀ / MIC>10Measures the drug's selectivity for the pathogen over host cells. A higher SI is better.

Part 5: Specialized Protocols for Key Pathogens

Anti-protozoal Assay: Giardia lamblia

Rationale: Giardia requires specialized microaerophilic culture conditions. Efficacy is often determined by inhibiting trophozoite attachment and growth.

Protocol: Subculture Method for Giardia Trophozoites

  • Culture: Grow G. lamblia trophozoites in Keister's modified TYI-S-33 medium in screw-capped tubes at 37°C.

  • Drug Exposure: Add serial dilutions of the this compound derivatives to the tubes containing a known number of trophozoites.

  • Incubation: Incubate for 48 hours.

  • Assessment: Decant the medium to remove non-adherent (dead) trophozoites. Wash the adherent (viable) cells with PBS, detach them by chilling on ice, and count them using a hemocytometer. The IC₅₀ (50% inhibitory concentration) is determined by comparing counts to an untreated control.

Anti-mycobacterial Assay: Mycobacterium tuberculosis

Rationale: M. tuberculosis is a slow-growing bacterium requiring BSL-3 containment. Colorimetric assays like the Microplate Alamar Blue Assay (MABA) provide a faster and safer alternative to colony counting methods.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation: In a 96-well plate, add serial dilutions of the compounds in Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Add an inoculum of M. tuberculosis (e.g., H37Rv strain) to each well. Seal the plate and incubate at 37°C for 7 days.

  • Indicator Addition: Add Alamar Blue (resazurin) solution to each well.

  • Second Incubation: Re-incubate for another 24 hours.

  • Reading Results: A blue color indicates no metabolic activity (inhibition), while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that prevents the color change.

References

  • Müller, M. (1983). Metronidazole. In Antibiotics VI (pp. 544-546). Springer, Berlin, Heidelberg. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

  • Land, K. M., & Johnson, P. J. (2007). Molecular basis of anaerobic drug resistance in Giardia lamblia. Biochemical Society Transactions, 35(Pt 5), 1141–1144. [Link]

  • Clinical and Laboratory Standards Institute. (2012). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. CLSI document M11-A8. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Ackerley, D. F., Gonzalez, C. F., Keyhan, M., Blake, R., & Matin, A. (2004). Mechanism of chromate reduction by the Escherichia coli protein, NfsA. Environmental Microbiology, 6(8), 853-861. [Link]

  • Céspedes, J., & Urdaneta-Morales, S. (1997). In vitro effect of albendazole and other drugs on Giardia intestinalis. Revista do Instituto de Medicina Tropical de São Paulo, 39(4), 223-227. [Link]

  • Collins, L., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. [Link]

Application Notes and Protocols for the NMR Characterization of 4-Nitroimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Nitroimidazole and its derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, serving as the backbone for numerous antimicrobial and antiparasitic drugs, as well as hypoxia-selective anticancer agents.[1][2] The biological activity of these compounds is intimately linked to their electronic properties and molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules. This guide provides a comprehensive overview of the NMR characterization of this compound and its derivatives, offering detailed protocols and insights into spectral interpretation for researchers, scientists, and drug development professionals.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electron density distribution within the imidazole ring, leading to characteristic chemical shifts in both ¹H and ¹³C NMR spectra.[3] Understanding these effects is paramount for accurate spectral assignment and, consequently, for the correct identification and purity assessment of synthesized derivatives.

Part 1: Principles of NMR Characterization of 4-Nitroimidazoles

The structural integrity of this compound derivatives is confirmed through the analysis of key NMR parameters: chemical shifts (δ), coupling constants (J), and signal integrations.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound itself is relatively simple, exhibiting signals for the protons on the imidazole ring. The electron-withdrawing nature of the nitro group at the C4 position leads to a general downfield shift of the ring protons compared to unsubstituted imidazole, due to deshielding effects. The protons at C2 and C5 are typically observed as singlets or doublets, depending on the substitution at N1. In DMSO-d₆, the ¹H NMR spectrum of this compound shows two distinct signals for the ring protons at approximately 8.30 ppm and 7.85 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbons of the imidazole ring in this compound derivatives are significantly affected by the nitro group. The C4 carbon, directly attached to the nitro group, is highly deshielded and appears at a downfield chemical shift. For this compound, the carbon signals are observed at approximately 119.4, 136.4, and 144.7 ppm.[2][5] Substitution on the imidazole ring, particularly at the N1 position, will induce further changes in the chemical shifts of the ring carbons, providing valuable structural information.[6]

Influence of Substituents on NMR Spectra

The electronic nature of substituents on the this compound scaffold has a predictable impact on the chemical shifts of the imidazole ring protons and carbons.

  • Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, will increase the electron density on the ring, causing an upfield shift (shielding) of the ring protons and carbons relative to the parent this compound.

  • Electron-withdrawing groups (EWGs) , in addition to the existing nitro group, will further decrease the electron density, leading to a downfield shift (deshielding).

This relationship is a powerful tool for confirming the successful incorporation of various functionalities onto the this compound core.

Part 2: Experimental Protocols

A systematic approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.

General Workflow for NMR Characterization

The following diagram illustrates the typical workflow for the NMR characterization of a newly synthesized this compound derivative.

NMR Workflow Figure 1: General Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis synthesis Synthesis of This compound Derivative dissolution Dissolution in Deuterated Solvent synthesis->dissolution transfer Transfer to NMR Tube dissolution->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr two_d_nmr 2D NMR (optional) (COSY, HSQC, HMBC) c13_nmr->two_d_nmr processing Fourier Transform, Phasing, Baseline Correction two_d_nmr->processing analysis Spectral Interpretation: Chemical Shifts, Coupling Constants, Integration processing->analysis structure Structure Elucidation & Verification analysis->structure

Caption: General Workflow for NMR Characterization.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Commonly used solvents for this compound derivatives include DMSO-d₆ and CDCl₃.[8] The choice of solvent can slightly influence chemical shifts, so consistency is key when comparing spectra.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent line broadening in the spectrum.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

  • Receiver Gain (RG): Adjust automatically or manually.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

  • Temperature: 298 K.

Protocol 3: Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[7]

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Part 3: Data Interpretation and Analysis

Representative NMR Data for this compound and Derivatives

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for this compound and some of its N-substituted derivatives.

CompoundSolventPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference(s)
This compoundDMSO-d₆H-2~8.30C-2: ~136.4[2][4][5]
H-5~7.85C-4: ~144.7
NH~13.3C-5: ~119.4
1-Methyl-4-nitroimidazoleDMSO-d₆H-2~8.34C-2: ~137.0[2][5]
H-5~7.88C-4: ~145.0
N-CH₃~3.70C-5: ~120.0
N-CH₃: ~34.0
1-(2-Fluorobenzyl)-5-methyl-2-[(4-nitro-1H-imidazol-1-yl)methyl]-1H-imidazoleCDCl₃H-2' (4-NI ring)7.59 (s)C-2': ~140.1[8]
H-5' (4-NI ring)7.33 (s)C-4': ~147.9
C-5': ~119.4

Note: Chemical shifts can vary slightly depending on the concentration and the specific NMR instrument used.

Understanding Coupling Constants

Spin-spin coupling provides valuable information about the connectivity of atoms. In the imidazole ring, the coupling between protons is dependent on the number of bonds separating them.

  • ³J (vicinal) coupling: Coupling between protons on adjacent carbons (e.g., H-4 and H-5 in a substituted imidazole lacking the nitro group). Typically in the range of 1-3 Hz for five-membered heterocyclic rings.

  • ⁴J and ⁵J (long-range) coupling: Coupling over four or five bonds is also observed in aromatic and heteroaromatic systems, though the coupling constants are generally smaller (<1 Hz).

For this compound and its derivatives, the protons on the ring (H-2 and H-5) are often observed as singlets or narrow doublets due to the substitution pattern and small coupling constants.

The Impact of the Nitro Group on Chemical Shifts

The electron-withdrawing nitro group significantly influences the electronic environment of the imidazole ring, which is reflected in the NMR chemical shifts.

Caption: Influence of Nitro Group on Electron Density and Chemical Shifts.

Conclusion

NMR spectroscopy is a cornerstone technique for the structural verification and purity assessment of this compound and its derivatives. A thorough understanding of the influence of the nitro group and other substituents on the ¹H and ¹³C NMR spectra, coupled with systematic experimental protocols, enables researchers to confidently characterize these pharmaceutically important compounds. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of novel this compound-based therapeutic agents.

References

  • Vertex AI Search, based on information from multiple sources.[1][2]

  • NMR Chemical Shift and Methylation of this compound: Experiment and Theory. Australian Journal of Chemistry.[2][5]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.[1][11]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry.[12][13]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University.[7]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry.[14]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry.[15]

  • NMR Spectra of Simple Heterocycles. John Wiley and Sons.[16]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.[17]

  • Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.[9]

  • Summary of 1 H and 13 C NMR data for 1−4 (600 MHz for 1 H (500 MHz for 4), 125 MHz for 13 C, CD3OD). ResearchGate.[18]

  • How to Prepare and Run a NMR Sample. University of Bath.[10]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications.[6]

  • Probing NMR parameters, structure and dynamics of 5-nitroimidazole derivatives. Density functional study of prototypical radiosensitizers. Magnetic Resonance in Chemistry.[19]

  • 1H-NMR Organic Structure Guide. Scribd.[20]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University.[21]

  • H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate.[22]

  • 13 C NMR data of 5-nitroimidazole and its derivatives. ResearchGate.[23]

  • This compound(3034-38-6) 1H NMR spectrum. ChemicalBook.[4]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate.[24]

  • 1H-Imidazole, 4-nitro-. NIST WebBook.[25]

  • Design and synthesis of this compound derivatives with potential antitubercular activity. Fine Chemical Technologies.[8]

  • The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. Polymers.[26]

  • Coupling constants for 1H and 13C NMR. University of California, Irvine.[3]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.[27]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.[28]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry.[29]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Nitroimidazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Maximization for 4-Nitroimidazole (4-NI) Production Ticket ID: #NITRO-IMD-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Deactivation Paradox"

Welcome to the technical support hub. If you are struggling with the synthesis of this compound, you are likely encountering the classic "Deactivation Paradox" of imidazole chemistry.

The Problem: Imidazole is electron-rich, but to nitrate it, you must use strong acids (HNO₃/H₂SO₄). In this medium, imidazole becomes protonated (imidazolium ion), which renders the ring highly electron-deficient and deactivated toward electrophilic aromatic substitution (EAS).

The Solution: High yields (>90%) are not achieved by simply "pushing" the reaction with heat, which leads to ring oxidation and tar. Instead, success relies on anhydrous media (Oleum) to maintain the concentration of the nitronium ion (


) and precise pH control  during workup to exploit the amphoteric nature of the product.

Module 1: Critical Process Parameters (FAQs)

Q1: My reaction conversion is stuck at <50%. Increasing the temperature only darkens the mixture. What is happening?

Diagnosis: You are likely suffering from water interference . Technical Insight: In standard mixed acid (conc. H₂SO₄/HNO₃), water produced during nitration dilutes the acid, converting the active nitronium ion (


) back into nitric acid. Because the imidazolium ring is already deactivated, it cannot compete for the remaining scarce electrophiles.
Corrective Action: 
  • Switch to Oleum: Use fuming sulfuric acid (Oleum, 10-20% free SO₃) instead of 98% H₂SO₄. The free SO₃ acts as a water scavenger (

    
    ), keeping the media anhydrous and the 
    
    
    
    concentration high.
  • Protocol Adjustment: Ensure the formation of the Disulfuric Imidazole Salt before adding nitric acid.

Q2: I see good conversion by HPLC, but my isolated yield is poor (<40%). Where did the product go?

Diagnosis: Incorrect Isoelectric Point (pI) targeting . Technical Insight: this compound is amphoteric.

  • pH < 2: It exists as a soluble cation (protonated).

  • pH > 9: It exists as a soluble anion (deprotonated).

  • pH ~ 4.3 - 4.5: It is neutral and least soluble. Corrective Action: Do not neutralize to pH 7.0. You must stop exactly at pH 4.3–4.5 . If you overshoot to pH 7, a significant portion of your product redissolves.

Q3: Can I use N₂O₅ instead of Nitric Acid?

Diagnosis: Advanced Optimization Inquiry. Technical Insight: Yes. This is considered the "Green Route." Using Dinitrogen Pentoxide (N₂O₅) in oleum eliminates the formation of water entirely (


 is not the pathway; rather it avoids water generation inherent in HNO3 dehydration).
Yield Impact:  This method has been reported to boost yields to 95.5%  [1].

Module 2: The High-Yield Protocol (Oleum/Mixed Acid Route)

This protocol is designed to bypass the deactivation barrier by maximizing nitronium ion activity.

Reagents & Stoichiometry
ReagentSpecificationMolar Eq.Role
Imidazole >99% Purity1.0Substrate
H₂SO₄ (Oleum) 20% free SO₃~3.0 (Vol)Solvent & Water Scavenger
HNO₃ Fuming (98%)1.2 - 1.5Nitrating Agent
Ammonia 20-25% aq.[1]As neededNeutralization (pH Control)
Step-by-Step Workflow
  • Salt Formation (Exothermic):

    • Charge Oleum into the reactor. Cool to 15–20°C .

    • Slowly add Imidazole solid. Caution: High exotherm.

    • Stir for 20 mins to ensure complete formation of the Disulfuric Imidazole Salt .

  • Nitration:

    • Heat the mixture to 50–55°C .

    • Add Fuming HNO₃ (or N₂O₅/HNO₃ mix) dropwise.

    • Critical: Do not exceed 65°C during addition to avoid oxidative ring opening.

    • After addition, hold at 55–60°C for 2–3 hours.

  • Quench & Crystallization (The Yield Maker):

    • Cool reaction mass to 0–5°C .

    • Pour onto crushed ice (ratio 1:3 reaction mass to ice).

    • Slowly adjust pH with aqueous Ammonia.

    • STOP titration exactly at pH 4.3–4.5 .

    • Stir at 0°C for 1 hour to maximize precipitation.

  • Isolation:

    • Filter the precipitate.

    • Wash with ice-cold water (minimal volume).

    • Dry under vacuum at 60°C.

Module 3: Visualization of Logic & Mechanism

Figure 1: Reaction Pathway & Critical Control Points

This diagram illustrates the transformation and where the process usually fails.

G Start Imidazole (Electron Rich) Salt Imidazolium Sulfate (Deactivated Cation) Start->Salt Oleum (20% SO3) Exothermic Transition Sigma Complex (High Energy) Salt->Transition HNO3 / 55°C (Anhydrous NO2+) Waste Ring Opening/Tar (T > 70°C) Salt->Waste Overheating (>70°C) Product_Sol 4-NI (Acid Soluble) (pH < 2) Transition->Product_Sol -H+ Product_Solid 4-NI Precipitate (pH 4.3-4.5) Product_Sol->Product_Solid NH4OH to pH 4.5 (Isoelectric Point) Product_Sol->Waste pH > 7.0 (Redissolves)

Caption: Figure 1. The synthesis pathway highlights the necessity of Oleum for activation and precise pH control for isolation.

Figure 2: Solubility vs. pH Profile

Understanding the amphoteric nature is the single biggest factor in yield recovery.

G Solubility Profile of this compound cluster_0 Solubility Zones Acid pH 0-3 Soluble Cation (Protonated) Neutral pH 4.3-4.5 Insoluble Neutral (PRECIPITATION ZONE) Acid->Neutral Add NH3 Base pH > 8 Soluble Anion (Deprotonated) Neutral->Base Add Excess NH3

Caption: Figure 2. The "Precipitation Zone" is narrow. Deviating from pH 4.3-4.5 results in significant yield loss.

Module 4: Comparative Yield Analysis

ParameterStandard Mixed AcidOptimized Oleum/N₂O₅ Process
Nitrating Agent 98% HNO₃ / 98% H₂SO₄N₂O₅ or Fuming HNO₃ / 20% Oleum
Water Content Increases during reactionScavenged by SO₃ (Anhydrous)
Reaction Temp 70–100°C (Reflux)45–55°C (Mild)
Workup pH Often pH 7.0 (Generic)pH 4.3–4.5 (Targeted)
Typical Yield 60–75%92–95.5%
Purity ~95% (Dark color)>99% (Light yellow/white)

References

  • Preparation method of this compound. Patent CN104592123A. Google Patents.Link

  • Production of this compound and its thermal stability. ResearchGate.Link

  • This compound | C3H3N3O2 (PubChem Data). National Institutes of Health (NIH).Link

  • Nitration of imidazoles. Patent US3487087A. Google Patents.Link

Disclaimer: This guide is for research and development purposes. Nitration reactions are inherently hazardous and potential runaway reactions. Always conduct a Process Safety Screening (DSC/ARC) before scaling up.

Sources

common side reactions in the nitration of imidazole and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions in the Nitration of Imidazole and Their Prevention Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Support / Troubleshooting Manual

Introduction: The Nitration Challenge

Nitrating imidazole is chemically distinct from nitrating benzene. The imidazole ring, while aromatic, becomes highly deactivated in the strongly acidic media required for nitration. Protonation of the N3 nitrogen (


) forms a deactivated imidazolium cation, which resists electrophilic attack. Consequently, forcing conditions (high temperature, concentrated mixed acids) are often necessary, pushing the system dangerously close to thermal runaway or oxidative decomposition.[1][2]

This guide addresses the delicate balance between activation (initiating the reaction) and selectivity (preventing over-nitration or ring degradation).

Troubleshooting Guide & FAQs

Issue 1: "I am observing significant formation of 4,5-dinitroimidazole instead of the desired 4-nitroimidazole."

Diagnosis: Over-nitration due to thermodynamic forcing. While the imidazolium ion is deactivated, the introduction of the first nitro group at the 4-position does not fully deactivate the 5-position against further attack under vigorous conditions.

Corrective Action:

  • Stoichiometry Control: Restrict the Nitric Acid:Imidazole molar ratio to 1.0 : 1.2 . Excess nitrating agent is the primary driver of dinitration.

  • Temperature Throttling: The activation energy barrier for mono-nitration is crossed at

    
    . Dinitration typically dominates 
    
    
    
    . Maintain reaction temperature strictly between 55\text{--}65^\circ\text{C} .
  • Quench Timing: Monitor the reaction by HPLC. Dinitration is often a sequential process; prolonged reaction times after consumption of the starting material favor the second substitution.

Issue 2: "The reaction mixture turned black/tarry with evolution of brown fumes (NOx)."

Diagnosis: Oxidative Ring Opening. Imidazole rings are susceptible to oxidative cleavage under high-temperature acidic conditions, leading to the formation of oxalates (e.g., ethanedioic acid) and polymeric tars. This is often accompanied by a "fume-off" or thermal runaway.

Corrective Action:

  • Pre-formation of Sulfate Salt: Do not add imidazole directly to mixed acids. Dissolve imidazole in concentrated H₂SO₄ first to form the stable sulfate salt, then add HNO₃ slowly.

  • Heat Dissipation: Ensure the addition of HNO₃ is performed at lower temperatures (e.g.,

    
    ) before heating to the reaction temperature. The exotherm from mixing adds to the reaction heat.
    
  • Safety Warning: If brown fumes appear rapidly, immediate cooling is required. This indicates the decomposition of the energetic intermediate or the ring itself.

Issue 3: "I cannot isolate the 2-nitroimidazole isomer using standard mixed acids."

Diagnosis: Wrong Mechanistic Pathway.[3] Electrophilic aromatic substitution (SEAr) in acidic media exclusively favors the 4- (or 5-) position. The 2-position is electronically unfavorable for electrophilic attack in the cationic species.

Corrective Action:

  • Alternative Methodology: Direct nitration will not yield 2-nitroimidazole. This isomer requires lithiation-mediated synthesis (e.g., protection of N1, lithiation at C2, followed by quenching with a electrophilic nitro source like

    
     or trans-nitration) or the Sandmeyer reaction  from 2-aminoimidazole.
    

Mechanistic Insight: The N-Nitro to C-Nitro Migration

A common misconception is that C-nitration occurs directly. In many anhydrous or specific catalytic conditions, the reaction proceeds via an N-nitro intermediate (kinetic product), which then rearranges to the C-nitro product (thermodynamic product).

Why this matters: If your reaction is quenched too early or run too cold, you may isolate unstable N-nitro species which can decompose explosively or hydrolyze back to starting material.

Visualization: Reaction Pathway & Rearrangement[4]

ImidazoleNitration Start Imidazole (Starting Material) Cation Imidazolium Cation (Deactivated) Start->Cation Protonation (Fast) Acid Acidic Media (H2SO4/HNO3) NNitro N-Nitroimidazole (Kinetic Intermediate) Cation->NNitro Nitration (Low Temp/Anhydrous) CNitro This compound (Thermodynamic Product) Cation->CNitro Direct SEAr (High Temp) NNitro->CNitro [1,5]-Sigmatropic Rearrangement (Thermal) DiNitro 4,5-Dinitroimidazole (Over-reaction) CNitro->DiNitro Excess HNO3 >90°C

Figure 1: Mechanistic pathway showing the competition between direct C-nitration, N-nitro rearrangement, and dinitration.[4][5]

Validated Protocol: Synthesis of this compound

This protocol is optimized to minimize dinitration and oxidative degradation.[6]

Safety Prerequisite: Perform behind a blast shield. Imidazole nitration is exothermic.[6]

ParameterSpecificationReason
Reagents Imidazole (1.0 eq), 98% H₂SO₄ (3.0 vol), 65% HNO₃ (1.2 eq)Excess sulfuric acid acts as a solvent and heat sink.
Temperature Addition: 15–25°C Reaction: 55–60°CPrevents accumulation of unreacted nitrate (explosion risk) and dinitration.
Time 2–3 HoursSufficient for rearrangement/substitution without promoting degradation.

Step-by-Step Workflow:

  • Salt Formation: Charge a reactor with 98% H₂SO₄. Cool to 10°C. Slowly add solid Imidazole portion-wise. Note: Exothermic.[6] Maintain T < 30°C.

  • Nitrating Agent: In a separate vessel, prepare the nitrating mixture (or use fuming HNO₃ if anhydrous conditions are required, though 65% is standard for this protocol).

  • Addition: Add the HNO₃ source to the Imidazole/H₂SO₄ mixture dropwise. Critical: Keep T < 25°C during addition to prevent premature initiation.

  • Reaction: Slowly ramp temperature to 55°C. Hold for 2 hours.

    • Checkpoint: If T spikes > 65°C, engage cooling immediately.

  • Quench: Pour the reaction mixture onto crushed ice (5x weight of acid). Neutralize with NH₄OH to pH 8–9.

  • Isolation: The product precipitates as a yellow/off-white solid. Filter and wash with cold water.[6]

Comparative Data: Reaction Conditions vs. Product Distribution[4][7]

The following table summarizes how deviations from the standard protocol alter the product profile.

Condition VariablePrimary ProductSide ProductsRisk Factor
Standard (55°C, 1.2 eq HNO₃) This compound (>90%) Trace 4,5-DinitroLow
High Temp (95°C, 1.2 eq HNO₃)4,5-Dinitroimidazole (Major)Oxidative TarsHigh (Runaway)
Low Temp (<20°C, 1.0 eq HNO₃)No Reaction / N-NitroUnreacted ImidazoleMedium (Unstable intermediate)
Excess Reagent (3.0 eq HNO₃)4,5-DinitroimidazoleOxalic AcidHigh (Gas evolution)

References

  • Mechanism of Nitration & Rearrangement

    • Grimmett, M. R. (1980).[7] Nitration of Imidazoles. Advances in Heterocyclic Chemistry.

    • Note: Explains the N-nitro to C-nitro migration and the resistance of the imidazolium cation to electrophilic
    • (Contextual validation via search result 1.9)

  • Synthesis & Optimization

    • Song, L., et al. (2009).[8] Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate.

    • Note: Provides quantitative data on temperature effects (55°C vs 90°C) and stoichiometry.
  • Safety & Hazards

    • International Labour Organization (ILO). ICSC 1721 - Imidazole Safety Cards.
    • Note: Details acute hazards, thermal decomposition products (NOx), and handling of corrosive intermediates.[1]

  • Industrial Process Patents

    • US Patent 4209631A.
    • Note: Describes the "edge of explosion" risks and industrial controls for nitr

Sources

optimizing reaction conditions for 4-nitroimidazole derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Optimization of N-alkylation and Functionalization of 4-Nitroimidazole

Introduction: The "Nitro" Challenge

You are likely here because this compound (4-NI) is a deceptive scaffold. While it appears structurally simple, its derivatization—specifically N-alkylation—is plagued by tautomeric ambiguity and electronic deactivation. The nitro group at position 4 pulls electron density, reducing nucleophilicity, while the annular nitrogen protons equilibrate, leading to mixtures of N1-alkyl-4-nitroimidazole (desired) and N1-alkyl-5-nitroimidazole (often undesired).

This guide synthesizes optimization strategies used in the production of antitubercular agents (e.g., Pretomanid , Delamanid ) and nitroimidazole antibiotics.

Module 1: Regiocontrol & Mechanism

The Core Problem: Tautomeric Ambiguity

In solution, this compound exists in equilibrium with 5-nitroimidazole. When you introduce an electrophile (


), the reaction can occur at either nitrogen.
  • Thermodynamic Product: 1-alkyl-4-nitroimidazole (generally favored due to less steric hindrance adjacent to the nitro group).

  • Kinetic Product: 1-alkyl-5-nitroimidazole (often formed under rapid, high-energy conditions or via "steric steering" if the electrophile coordinates with the nitro group).

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence points for alkylation.

G Tautomer 4(5)-Nitroimidazole (Tautomeric Equilibrium) Base Deprotonation (Base) Tautomer->Base pKa ~9.3 Anion Nitroimidazole Anion (Resonance Stabilized) Base->Anion Product4 1-alkyl-4-nitroimidazole (Thermodynamic Product) Anion->Product4 Slow/High Temp (Sterically Unhindered) Product5 1-alkyl-5-nitroimidazole (Kinetic/Steric Product) Anion->Product5 Fast/Low Temp (Steric Clash w/ NO2)

Figure 1: Mechanistic divergence in nitroimidazole alkylation. The 4-nitro isomer is sterically favored as the R-group is distal to the bulky nitro group.

Module 2: Optimization Protocols

Protocol A: The "Standard" K2CO3 Method (Thermodynamic Control)

Best for: Primary alkyl halides, scale-up safety.

The Logic: Using a weaker base like Potassium Carbonate (


) in a polar aprotic solvent requires heating. This heat provides the energy to overcome the activation barrier for the thermodynamic product (4-nitro), allowing equilibration to the more stable isomer.
  • Stoichiometry: 4-NI (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetonitrile (ACN). Note: ACN is safer/easier to remove but requires higher temps (reflux).

  • Procedure:

    • Dissolve 4-NI in DMF (5-10 volumes).

    • Add

      
       and stir at RT for 30 mins (formation of salt).
      
    • Add Alkyl Halide dropwise.[1][2][3]

    • CRITICAL STEP: Heat to 60–80°C for 4–16 hours.

    • Monitor: TLC (Ethyl Acetate/Hexane).[3] The 5-nitro isomer (if formed) is usually less polar (higher

      
      ) than the 4-nitro isomer.
      
Protocol B: Mitsunobu Coupling (For Alcohols)

Best for: Chiral secondary alcohols, avoiding halide handling.

The Logic: Direct alkylation with chiral halides often leads to racemization (Sn1 character) or elimination. The Mitsunobu reaction inverts the stereocenter (Sn2) and is highly effective for synthesizing drugs like Pretomanid .

  • Reagents: 4-NI (1.0 eq), Alcohol (1.0 eq),

    
     (1.5 eq), DIAD or DEAD (1.5 eq).
    
  • Solvent: THF (anhydrous).

  • Procedure:

    • Cool THF solution of 4-NI, Alcohol, and

      
       to 0°C.
      
    • Add DIAD dropwise (Control exotherm!).

    • Warm to RT and stir 12–24h.

    • Note: This method heavily favors the 4-nitro isomer due to the bulky nature of the

      
      -activated alcohol intermediate, which avoids the sterically crowded N3 position (adjacent to the nitro group).
      

Module 3: Troubleshooting Guide

Decision Matrix: Solving Common Failures
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Poor NucleophilicityThe nitro group deactivates the ring. Switch solvent to DMSO or add NaI (0.1 eq) to generate a more reactive alkyl iodide in situ (Finkelstein).
High % of 5-Nitro Isomer Kinetic ControlReaction temperature is too low. Increase temperature to >80°C to encourage thermodynamic equilibration.
"Runaway" Exotherm NaH HazardAvoid NaH in DMF on scale.[4] It can cause catalytic decomposition of DMF. Use Cs2CO3 in ACN instead.
O-Alkylation (Rare) Hard ElectrophilesIf using highly reactive "hard" electrophiles (e.g., sulfates), O-alkylation can occur. Switch to "softer" halides (bromides/iodides).
Workflow Visualization

Troubleshooting Start Issue Identified CheckTLC Check TLC/LCMS Start->CheckTLC Branch1 Low Conversion? CheckTLC->Branch1 Branch2 Wrong Regioisomer? CheckTLC->Branch2 Soln1 Action: Add NaI catalyst Switch to DMSO Increase Temp Branch1->Soln1 Yes Soln2 Action: Switch Base to Cs2CO3 Increase Temp to 90°C Branch2->Soln2 Mixture Soln3 Action: Use Mitsunobu (Steric Control) Branch2->Soln3 5-nitro dominant

Figure 2: Troubleshooting logic for reaction optimization.

Module 4: Analytics & Validation

Distinguishing the 1-alkyl-4-nitroimidazole (Target) from the 1-alkyl-5-nitroimidazole (Impurity) is critical.

NMR Diagnostic Table

Values are approximate shifts (


) in 

or

.
Feature1-alkyl-4-nitroimidazole (Target)1-alkyl-5-nitroimidazole (Impurity)
H2 Proton (Singlet)

7.6 – 7.8 ppm

7.9 – 8.1 ppm (Deshielded by adjacent

)
H5 Proton (Singlet)

8.0 – 8.3 ppm
N/A (Substituted)
H4 Proton (Singlet) N/A (Substituted)

7.4 – 7.6 ppm
N-CH2 (Alkyl) Standard shiftOften deshielded (+0.2 ppm) vs 4-isomer
NOE Signal NOE between Alkyl-H and H5NOE between Alkyl-H and H4 (Stronger proximity)

Quick QC Tip: The 5-nitro isomer typically has a higher melting point and lower solubility in organic solvents than the 4-nitro isomer, often allowing for separation via fractional crystallization if chromatography is difficult.

References

  • Regioselective Synthesis of Nitroimidazoles: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and this compound."[3] Der Pharma Chemica, 2022.[5]

  • Pretomanid Synthesis (Epoxide Coupling): Zhai, H., et al. "Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol." Organic Process Research & Development, 2023.[4]

  • Mitsunobu Reaction Conditions: Swamy, K.C.K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Nitroimidazole NMR Data: "NMR Chemical Shift and Methylation of this compound: Experiment and Theory." Australian Journal of Chemistry, 2024. [6]

  • Safety of NaH/DMF: "Hazard Warning: Sodium Hydride and DMF." Organic Process Research & Development.

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Technical Support Center: Troubleshooting Low Efficacy of 4-Nitroimidazole In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-nitroimidazole compounds. This guide is designed to help you troubleshoot and resolve common issues related to low efficacy observed during in vitro experiments. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive laboratory experience to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows lower than expected activity in my in vitro assay. What are the most common initial checks I should perform?

When encountering low efficacy, it's crucial to start with the fundamentals of your experimental setup. Often, the issue lies in one of three areas: the compound itself, the assay conditions, or the biological system.

Initial Troubleshooting Checklist:

  • Compound Integrity and Preparation:

    • Purity and Identity: Have you confirmed the purity and identity of your this compound compound? Impurities can interfere with the assay or the compound's activity.

    • Solubility: Is the compound fully dissolved in your vehicle (e.g., DMSO)? Precipitated compound will lead to a lower effective concentration. Visually inspect your stock and working solutions.

    • Stock Solution Stability: How old is your stock solution and how has it been stored? 4-nitroimidazoles can be susceptible to degradation. It is advisable to use freshly prepared stock solutions.

  • Assay Parameters:

    • Dose Range: Are you using a sufficiently broad range of concentrations to capture the full dose-response curve? A common starting point is a 10-point, 3-fold serial dilution spanning from nanomolar to millimolar concentrations.[1]

    • Incubation Time: Is the treatment duration appropriate for the expected mechanism of action? Some compounds require longer incubation times to exert their effects.[1]

    • Cell Seeding Density: Is your cell density optimized? Overly confluent or sparse cultures can lead to inconsistent results.[1][2]

  • Biological System:

    • Cell Line Health: Are your cells healthy and in the exponential growth phase? Stressed or senescent cells may respond differently to treatment.

    • Oxygen Tension: Are you culturing your cells under conditions that favor the activation of 4-nitroimidazoles? These compounds are often more active in hypoxic or anaerobic environments.[3][4][5]

Q2: I'm not seeing a clear dose-response relationship. What could be the cause?

A flat or inconsistent dose-response curve can be frustrating. Here are some potential reasons and how to address them:

  • Solubility Limit Exceeded: At higher concentrations, your compound may be precipitating out of the media. This can lead to a plateau in the observed effect.

    • Solution: Determine the solubility of your compound in your culture medium. You can do this by preparing a supersaturated solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.

  • Off-Target Effects at High Concentrations: At very high concentrations, compounds can exhibit non-specific toxicity, which can mask the true dose-response relationship.

    • Solution: Expand the lower end of your concentration range to better define the specific activity.

  • Incorrect Vehicle Control: The vehicle (e.g., DMSO) itself can have an effect on the cells at higher concentrations.

    • Solution: Ensure you have a vehicle control for each concentration of your compound to account for any solvent effects.[6]

Q3: Could the type of cell line I'm using be the reason for the low efficacy?

Absolutely. The choice of cell line is critical for observing the activity of 4-nitroimidazoles.

  • Nitroreductase Expression: 4-nitroimidazoles are prodrugs that require activation by nitroreductase enzymes.[7][8] The expression levels of these enzymes can vary significantly between different cell lines.

    • Troubleshooting Step: If possible, select a cell line known to express relevant nitroreductases or engineer your cell line to express one.

  • Cellular Redox State: The overall redox environment of the cell can influence the activation of these compounds.

  • Resistance Mechanisms: Your cell line may have intrinsic or acquired resistance mechanisms, such as increased drug efflux or enhanced DNA repair pathways.[9][10]

In-Depth Troubleshooting Guides

Issue 1: Sub-optimal Compound Handling and Preparation

The foundation of any successful in vitro experiment is the proper handling of your test compound.

Protocol: Verifying Compound Solubility and Stability
  • Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation.

  • Solubility Assessment:

    • Prepare serial dilutions of your compound in your cell culture medium.

    • Incubate for the duration of your experiment.

    • Visually inspect for precipitation at each concentration.

    • For a more quantitative assessment, you can use techniques like nephelometry or high-performance liquid chromatography (HPLC) to determine the concentration of the dissolved compound.

  • Stability Assessment:

    • Prepare a working solution of your compound in culture medium.

    • Incubate under your experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 24, 48, 72 hours).

    • Analyze the concentration of the parent compound at each time point using HPLC. This will help you determine if your compound is degrading over the course of the experiment.

ParameterRecommendationRationale
Solvent Use DMSO as the initial solvent for most non-polar compounds.DMSO is a versatile solvent that is miscible with most culture media.
Final Solvent Concentration Keep the final DMSO concentration in the culture medium below 0.5% (v/v).Higher concentrations of DMSO can be toxic to cells and can affect their physiology.[6]
Stock Solution Storage Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.This minimizes the risk of compound degradation.
Issue 2: The Critical Role of Oxygen in this compound Activity

The mechanism of action of 4-nitroimidazoles is intrinsically linked to oxygen levels. Under aerobic conditions, the reduced nitro radical anion can be re-oxidized back to the parent compound in a "futile cycle," thus preventing the formation of cytotoxic intermediates.[5][11]

Experimental Workflow: Modulating Oxygen Tension

cluster_0 Standard Aerobic Conditions cluster_1 Hypoxic Conditions Standard Incubator Standard Cell Culture (5% CO2, ~21% O2) Compare Efficacy Compare Efficacy (Aerobic vs. Hypoxic) Standard Incubator->Compare Efficacy Hypoxia Chamber Hypoxia Chamber (e.g., 1% O2, 5% CO2, N2 balance) Hypoxia Chamber->Compare Efficacy Chemical Induction Chemical Induction of Hypoxia (e.g., CoCl2, DMOG) Chemical Induction->Compare Efficacy Start Start Experiment Observe Low Efficacy Low Efficacy Observed Start->Observe Low Efficacy Investigate Oxygen Hypothesize Oxygen Inhibition Observe Low Efficacy->Investigate Oxygen Investigate Oxygen->Standard Incubator Control Investigate Oxygen->Hypoxia Chamber Recommended Investigate Oxygen->Chemical Induction Alternative Conclusion Determine Oxygen Dependence Compare Efficacy->Conclusion

Caption: Workflow for Investigating the Impact of Oxygen on this compound Efficacy.

Protocol: Inducing and Verifying Hypoxia
  • Hypoxia Chamber: The most reliable method is to use a specialized hypoxia chamber that allows for precise control of gas concentrations.

  • Chemical Induction: If a hypoxia chamber is not available, you can use chemical inducers of hypoxia-inducible factor 1 (HIF-1), such as cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG). However, be aware that these agents can have off-target effects.

  • Verification of Hypoxia: It is essential to verify that your cells are indeed hypoxic. This can be done by:

    • Western Blotting: Probing for the upregulation of HIF-1α protein.

    • qRT-PCR: Measuring the increased expression of HIF-1 target genes (e.g., GLUT1, CA9).

    • Hypoxia Probes: Using commercially available fluorescent probes that are activated under hypoxic conditions.

Issue 3: Optimizing Cell-Based Assay Parameters

Even with a stable compound and appropriate oxygen conditions, suboptimal assay parameters can lead to misleading results.

Decision Tree: Optimizing Your In Vitro Assay

Start Low Efficacy Check Cell Density Is Cell Seeding Density Optimized? Start->Check Cell Density Optimize Density Perform Cell Titration Experiment Check Cell Density->Optimize Density No Check Incubation Time Is Incubation Time Sufficient? Check Cell Density->Check Incubation Time Yes Optimize Density->Check Incubation Time Time Course Perform Time-Course Experiment (e.g., 24, 48, 72h) Check Incubation Time->Time Course No Check Serum Does Serum Interfere with Compound? Check Incubation Time->Check Serum Yes Time Course->Check Serum Serum-Free vs Serum Compare Efficacy in Serum-Free vs. Serum-Containing Medium Check Serum->Serum-Free vs Serum Investigate Final Protocol Optimized Assay Protocol Check Serum->Final Protocol No Interference Serum-Free vs Serum->Final Protocol

Caption: Decision tree for optimizing key parameters in your cell-based assay.

Protocol: Determining Optimal Cell Seeding Density
  • Plate Cells: Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).[1]

  • Incubate: Allow the cells to adhere and grow for the duration of your planned experiment (e.g., 48 hours).

  • Measure Viability: At the end of the incubation period, measure cell viability using your chosen assay (e.g., MTT, resazurin).

  • Analyze Data: Plot cell density versus viability signal. The optimal seeding density will be in the linear range of this curve, ensuring that the viability signal is proportional to the cell number and that the cells are not over-confluent by the end of the experiment.[2]

ParameterKey ConsiderationRecommended Action
Cell Seeding Density Ensure cells are in the exponential growth phase throughout the experiment.Determine the optimal density for each cell line experimentally.[1][2]
Incubation Time Allow sufficient time for the compound to exert its biological effect.Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1]
Serum Concentration Serum proteins can bind to your compound, reducing its effective concentration.Test a range of serum concentrations or consider using serum-free medium if your cell line can tolerate it. Some studies have shown that the addition of serum protein or albumin does not significantly alter the activity of certain nitroimidazoles.[12]

References

  • Production of this compound and its thermal stability. ResearchGate. Available from: [Link]

  • Edwards DI. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Br J Vener Dis. 1980 Oct;56(5):285-90. Available from: [Link]

  • Upton AM, Cho S, Yang TJ, et al. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2015 Jan;59(1):136-44. Available from: [Link]

  • Upton AM, Cho S, Yang TJ, et al. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2015;59(1):136-44. Available from: [Link]

  • Wardman P. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. Br J Radiol. 2018 Sep;91(1089):20180121. Available from: [Link]

  • Anderson RF, Patel KB, Evans JV, et al. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. J Med Chem. 2008 Nov 27;51(22):7315-20. Available from: [Link]

  • Mital A, Slayden RA, Goldberg DE, et al. The Role of Nitroreductases in Resistance to Nitroimidazoles. Int J Mol Sci. 2021 May 1;22(9):4783. Available from: [Link]

  • van der Wouden EJ, Thijs JC, van Zwet AA, et al. The influence of in vitro, nitroimidazole resistance on the efficacy of nitroimidazole-containing anti-Helicobacter pylori regimens: a meta-analysis. Am J Gastroenterol. 1999 Jun;94(6):1562-70. Available from: [Link]

  • Al-Soud YA, Al-Sawakhnah SO, Al-Qawasmeh RA, et al. Novel this compound analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. Research Square; 2023. Available from: [Link]

  • Al-Soud YA, Al-Sawakhnah SO, Al-Qawasmeh RA, et al. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Z Naturforsch C J Biosci. 2024 Apr 8;79(3-4):131-144. Available from: [Link]

  • Vumberi WJ, Issa AT, Benedict M, et al. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Sci Rep. 2020 Apr 2;10(1):5858. Available from: [Link]

  • Balouiri M, Sadiki M, Ibnsouda SK. Methods for in vitro evaluating antimicrobial activity: A review. J Pharm Anal. 2016 Apr;6(2):71-9. Available from: [Link]

  • Mohler J, Belli JA. Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. Cancer Res. 1976 Feb;36(2 Pt 1):442-5. Available from: [Link]

  • Komatsu S, Kojima S, Asakura T, et al. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Sci. 2010 Jul;101(7):1596-602. Available from: [Link]

  • Mital A, Slayden RA, Goldberg DE, et al. The Role of Nitroreductases in Resistance to Nitroimidazoles. Int J Mol Sci. 2021 May 1;22(9):4783. Available from: [Link]

  • Dhand A, Snydman DR. Mechanism of Resistance in Metronidazole. ResearchGate. Available from: [Link]

  • Facey K, Smith G, Kramer K, et al. Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Dalton Trans. 2015 Apr 15;44(14):6274-93. Available from: [Link]

  • Farshbaf M, Davaran S, Zarebkohan A, et al. Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. Available from: [Link]

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Technical Support Center: Navigating the Challenges of 4-Nitroimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reducing Toxicity and Optimizing Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-nitroimidazole-based compounds. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive experience in medicinal chemistry and toxicology, I've developed this guide to address the common challenges and questions that arise when working to mitigate the toxicity of these potent therapeutic agents.

4-Nitroimidazoles are a critical class of compounds, particularly as antibiotics and hypoxia-activated prodrugs (HAPs) for cancer therapy.[1][2] Their efficacy is intrinsically linked to the bioreduction of the nitro group, a mechanism that, while therapeutically essential, is also the primary source of their toxicity, including mutagenicity and neurotoxicity.[3][4] This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and innovate safely.

Frequently Asked Questions (FAQs)

Mechanism & Toxicity

Q1: What is the fundamental mechanism of this compound toxicity, and why is it often linked to hypoxia?

A1: The toxicity of 4-nitroimidazoles is primarily driven by the reductive metabolism of the nitro (-NO₂) group.[5] Under normal oxygen (normoxic) conditions, the single-electron reduction of the nitro group is a reversible process. Oxygen can readily re-oxidize the resulting nitroso radical anion, regenerating the parent compound in a "futile cycle" that limits the formation of toxic downstream products.[6]

However, in low-oxygen (hypoxic) environments, such as those found in solid tumors or anaerobic bacterial colonies, this re-oxidation is inhibited.[7] This allows for the complete reduction of the nitro group to highly reactive intermediates, including nitroso and hydroxylamine species, and ultimately to a non-toxic amine derivative.[8] These reactive intermediates are the culprits behind the toxicity; they can covalently bind to and damage cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[9][10] This selective activation in hypoxic conditions is the very principle exploited in designing hypoxia-activated prodrugs for cancer therapy.[2][11]

Diagram: Bioreductive Activation of this compound

G cluster_normoxia Normoxic Conditions (High O₂) cluster_hypoxia Hypoxic Conditions (Low O₂) Nitroimidazole_N This compound (Parent Drug) RadicalAnion_N Nitro Radical Anion Nitroimidazole_N->RadicalAnion_N + e⁻ (Nitroreductase) RadicalAnion_N->Nitroimidazole_N + O₂ Reoxidation Re-oxidation RadicalAnion_N->Reoxidation Reoxidation->Nitroimidazole_N label_futile Futile Cycle (Low Toxicity) Nitroimidazole_H This compound (Parent Drug) RadicalAnion_H Nitro Radical Anion Nitroimidazole_H->RadicalAnion_H + e⁻ (Nitroreductase) ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine) RadicalAnion_H->ReactiveIntermediates + e⁻ (Further Reduction) DNA_Damage DNA/Protein Adducts (Cytotoxicity) ReactiveIntermediates->DNA_Damage

Caption: Bioreductive activation pathway of 4-nitroimidazoles under normoxic vs. hypoxic conditions.

Q2: My this compound compound shows high mutagenicity in an Ames test. Is this expected, and how can I mitigate this?

A2: Yes, a positive result in the Ames test is often expected for nitroaromatic compounds due to their mechanism of action.[3] The bacterial strains used in the Ames test (e.g., Salmonella typhimurium) possess nitroreductase enzymes that can activate your compound into DNA-damaging metabolites, leading to reverse mutations.[12]

Strategies to Mitigate Mutagenicity:

  • Structural Modification: The position of the nitro group is critical. Studies have shown that 4-nitroimidazoles can be less genotoxic than their 5-nitro counterparts, depending on other substituents.[13][14] Modifying substituents on the imidazole ring can also influence the compound's reduction potential and, consequently, its mutagenicity.

  • Prodrug Approach: This is the most effective strategy. By masking the nitroimidazole core with a promoiety, you can prevent its activation in healthy, normoxic tissues. The ideal prodrug is designed to release the active compound only at the target site (e.g., a hypoxic tumor).[15]

  • Quantitative Structure-Toxicity Relationship (QSTR) Modeling: Before synthesis, use QSTR models to predict the toxicity of designed analogues.[13][16] These models use computational descriptors to correlate chemical structure with toxicity, helping to prioritize candidates with a potentially better safety profile.

Troubleshooting Guides

Problem 1: High Cytotoxicity in Normoxic Cell Lines

Issue: You are developing a hypoxia-activated prodrug, but your this compound compound exhibits significant toxicity to cancer cells even under normal oxygen conditions (21% O₂), defeating the purpose of selective activation.

Potential Causes & Solutions:

  • Cause A: Inherent Instability. The compound might be chemically unstable in the culture medium, degrading into a toxic species without enzymatic reduction.

    • Troubleshooting: Assess the compound's stability by incubating it in cell-free culture medium for the duration of your experiment. Analyze samples at different time points using HPLC to check for degradation peaks. If unstable, consider reformulating the compound or modifying its structure to improve stability.

  • Cause B: High Reduction Potential. The compound may have a high enough electron affinity to be partially reduced even in the presence of oxygen, leading to off-target toxicity.

    • Troubleshooting: Compare the normoxic vs. hypoxic cytotoxicity. The ratio of the IC50 values (Normoxic IC50 / Hypoxic IC50), known as the Hypoxia Cytotoxicity Ratio (HCR), is a key metric. A low HCR (<10) indicates poor selectivity.[17] Modify the electron-withdrawing/donating groups on the imidazole ring to tune the reduction potential.

  • Cause C: Off-Target Mechanism. The compound might be acting through a secondary mechanism independent of nitro-reduction.

    • Troubleshooting: Perform target engagement assays if a specific molecular target (other than DNA) is suspected. Also, synthesize an analogue of your compound where the nitro group is replaced with a non-reducible group (e.g., an amino or chloro group) and test its cytotoxicity. If this analogue is still toxic, it points to an off-target effect.

Table 1: Example Hypoxia Cytotoxicity Ratio (HCR) Data

CompoundNormoxic IC50 (µM)Hypoxic IC50 (µM)HCR (Normoxic/Hypoxic)Interpretation
Drug A (Poor) 50105Poor Hypoxic Selectivity
Drug B (Good) 2002100Excellent Hypoxic Selectivity
Control (Doxorubicin) 0.50.45~1Not Hypoxia-Activated
Problem 2: Inconsistent Results in Hypoxia Experiments

Issue: You are testing your compounds in a hypoxia chamber, but the results are not reproducible. The level of cell death or compound activation varies significantly between experiments.

Potential Causes & Solutions:

  • Cause A: Inadequate or Fluctuating Hypoxia. The desired low-oxygen environment (typically <1% O₂) is not being consistently achieved or maintained.

    • Troubleshooting:

      • Verify Oxygen Levels: Use a calibrated oxygen sensor or a hypoxia indicator dye (e.g., pimonidazole adduct detection) to confirm the oxygen percentage inside your chamber throughout the experiment.

      • Pre-equilibrate Medium: Before adding it to the cells, pre-equilibrate your culture medium inside the hypoxia chamber for at least 24 hours to allow dissolved oxygen to gas out.[18]

      • Minimize Re-oxygenation: When handling plates, do so quickly. After any manipulation, re-gas the chamber to restore hypoxic conditions.[18]

  • Cause B: Chemical Induction Issues. If using a chemical hypoxia-mimetic agent like cobalt chloride (CoCl₂), the cellular response may not perfectly replicate true hypoxia.

    • Troubleshooting: CoCl₂ stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the hypoxic response, but it doesn't consume oxygen.[18] Therefore, it won't facilitate the reductive activation of your compound in the same way as true low-oxygen conditions. While useful for studying HIF-1α pathways, for testing HAPs, a modular incubator chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂) is the gold standard.[19]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol provides a standard method for evaluating the effect of your this compound compounds on cell viability.[20][21]

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HCT116, A549)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO)[22]

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your this compound compound. Remove the old medium and add 100 µL of medium containing the test compound to the wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours). For HAP testing, one plate should be in a normoxic incubator (21% O₂) and a duplicate plate in a hypoxic chamber (<1% O₂).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization:

    • For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.

    • For suspension cells: Add 100 µL of solubilization solution directly to the wells.

  • Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

G A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (Normoxia & Hypoxia) B->C D 4. Add MTT Reagent (2-4 hours) C->D E 5. Solubilize Formazan (e.g., DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Enhanced Ames Test for Mutagenicity of Nitroaromatics

The standard Ames test may underestimate the mutagenicity of some nitroaromatic compounds. An enhanced protocol is recommended.[14]

Materials:

  • Salmonella typhimurium strains (TA98, TA100, TA1535 are essential)

  • E. coli strain WP2 uvrA (pKM101)

  • S9 fraction (post-mitochondrial supernatant) from both rat and hamster liver, induced with phenobarbital/β-naphthoflavone.[14]

  • Minimal glucose agar plates

  • Top agar

  • Test compound and positive/negative controls

Procedure:

  • Toxicity Range-Finding: First, determine the cytotoxic concentration range of your compound on the bacterial strains to select appropriate, non-lethal doses for the mutagenicity assay.

  • Assay Setup (Pre-incubation Method):

    • In a sterile tube, mix 100 µL of the bacterial culture, 50 µL of your test compound dilution, and 500 µL of either buffer (for -S9 condition) or S9 mix (for +S9 condition).

    • Crucially, use a high concentration of S9 mix (30% v/v) from both rat and hamster sources in separate experiments. [14]

    • Pre-incubate the mixture at 37°C for 30 minutes with gentle shaking.[14]

  • Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the background (spontaneous revertant) count.

Advanced Strategies to Reduce Systemic Toxicity

Q3: Beyond structural modification, what other strategies can I use to reduce the systemic toxicity of my this compound compound?

A3: Targeted drug delivery is a powerful strategy to reduce systemic exposure and associated toxicities, such as neurotoxicity.[24]

Nanoparticle-Based Drug Delivery: Encapsulating your this compound compound within a nanoparticle (NP) carrier can significantly alter its pharmacokinetic profile.[25]

  • Mechanism: NPs can shield the drug from premature metabolism, reduce off-target accumulation, and potentially enhance delivery to the target site through passive (the Enhanced Permeability and Retention, or EPR, effect in tumors) or active targeting (by functionalizing the NP surface with ligands).[26]

  • Example System: A study demonstrated that loading metronidazole into chitosan-based nanoparticles could create a localized delivery system for treating colorectal infections, reducing systemic side effects.[27][28]

Experimental Evaluation of NP Delivery Systems:

  • Formulation & Characterization: Synthesize the drug-loaded NPs and characterize their size, surface charge (zeta potential), drug loading efficiency, and stability.

  • In Vitro Release Study: Perform a drug release assay under physiological conditions (and, if applicable, tumor-specific conditions like low pH) to understand the release kinetics.

  • Cellular Uptake: Use fluorescently labeled NPs to quantify their uptake by target cells via flow cytometry or fluorescence microscopy.

  • In Vitro Efficacy & Toxicity: Repeat cytotoxicity assays (like the MTT assay) with the NP-formulated drug to confirm that it retains its therapeutic activity and to assess any reduction in off-target toxicity.

  • In Vivo Studies: Conduct pharmacokinetic studies in animal models to compare the biodistribution and clearance of the free drug versus the NP-formulated drug.

By combining rational chemical design with advanced drug delivery strategies, the therapeutic window of this compound-based compounds can be significantly widened, paving the way for safer and more effective treatments.

References

  • JRF Global. (n.d.). Enhanced Ames test for nitrosamine impurities. Retrieved from [Link]

  • JoVE. (2022, June 14). Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview. YouTube. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Melo, T. S., et al. (n.d.). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. bio-protocol.org. Retrieved from [Link]

  • Tabatabai, S. A., et al. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 17(Suppl 2), 100–111. Retrieved from [Link]

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 110(4), 492–501. Retrieved from [Link]

  • Ferreira, N. N., et al. (2022). Metronidazole Delivery Nanosystem Able To Reduce the Pathogenicity of Bacteria in Colorectal Infection. Biomacromolecules, 23(6), 2536–2548. Retrieved from [Link]

  • Puzyn, T., et al. (2007). Structure-toxicity relationships of nitroaromatic compounds. PubMed, 20(3), 299-311. Retrieved from [Link]

  • European Medicines Agency. (2024, March 26). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

  • Hunter, F. W., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals (Basel), 16(6), 820. Retrieved from [Link]

  • Kumar, D., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 953. Retrieved from [Link]

  • Moreno, S. N., et al. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental Health Perspectives, 64, 199–208. Retrieved from [Link]

  • Al-Ibraheem, A., et al. (2024). Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Zeitschrift für Naturforschung C, 80(3-4), 69-83. Retrieved from [Link]

  • Hernandez, L. Z., et al. (2024). Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. International Journal of Molecular Sciences, 25(9), 4819. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Archiv der Pharmazie, 356(11), e2300262. Retrieved from [Link]

  • Duan, J. X., et al. (2021). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Molecular Cancer Therapeutics, 20(9), 1774–1785. Retrieved from [Link]

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  • Ghorab, M. M., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4429–4437. Retrieved from [Link]

  • D'yakova, N. A., et al. (2012). Quantitative structure activity relationship modeling for predicting radiosensitization effectiveness of nitroimidazole compounds. Journal of Computer-Aided Molecular Design, 26(8), 971–981. Retrieved from [Link]

  • Purohit, D., et al. (2022). MANAGEMENT IMPLICATIONS FOR NEUROTOXIC EFFECTS ASSOCIATED WITH ANTIBIOTIC USE. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, October 22). Determination of nitroimidazole antibiotics based on dispersive solid‐phase extraction combined with capillary electrophoresis. Retrieved from [Link]

  • Sun, J. D., et al. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Pharmacology, 12, 656950. Retrieved from [Link]

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  • Gelmon, K. A., et al. (2022). Nitroimidazoles and Neurotoxicity. CMAJ, 194(5), E179. Retrieved from [Link]

  • D'yakova, N. A., et al. (2012). Quantitative structure activity relationship modeling for predicting radiosensitization effectiveness of nitroimidazole compounds. PubMed. Retrieved from [Link]

  • MDPI. (2023, August 30). Perspective on Quantitative Structure–Toxicity Relationship (QSTR) Models to Predict Hepatic Biotransformation of Xenobiotics. Retrieved from [Link]

  • Khan, I., et al. (2019). Nanoparticle-based drug delivery systems: promising approaches against infections. Journal of Drug Targeting, 27(8), 837-852. Retrieved from [Link]

  • Nitrosamines Community. (2023, July 27). Enhanced Ames Test Conditions for N-nitrosamines (Q&A Rev.16). Retrieved from [Link]

  • MDPI. (2022, February 2). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Retrieved from [Link]

  • Wang, Y., et al. (2021). Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances. Nanomaterials (Basel), 11(1), 189. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vivo Toxicity of Nitroaromatic Compounds to Rats: QSTR Modelling and Interspecies Toxicity Relationship with Mouse. Retrieved from [Link]

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  • Edwards, D. I. (1979). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases, 56(5), 285–290. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to overcome challenges in your laboratory.

Introduction to this compound Synthesis

This compound is a crucial building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various antimicrobial and antiprotozoal drugs.[1] The most common and industrially viable method for its synthesis is the electrophilic nitration of imidazole using a mixture of concentrated nitric acid and sulfuric acid.[1] While the reaction appears straightforward on paper, its scale-up presents significant challenges related to reaction control, safety, yield, and purity. This guide will address these challenges in a practical, question-and-answer format.

The fundamental reaction involves the generation of the nitronium ion (NO₂⁺) from nitric acid, catalyzed by the strong dehydrating action of sulfuric acid. The nitronium ion then acts as the electrophile in the substitution reaction with the imidazole ring.

The Core Reaction: Nitration of Imidazole

The mechanism for the nitration of benzene, a classic example of electrophilic aromatic substitution, provides a foundational understanding of the process. In the presence of a strong acid like sulfuric acid, nitric acid is protonated, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[2][3] This powerful electrophile is then attacked by the electron-rich aromatic ring.[2][3]

G cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) H2SO4 Sulfuric Acid (H₂SO₄) H2ONO3+ Protonated Nitric Acid NO2+ Nitronium Ion (NO₂⁺) Imidazole Imidazole H2O Water (H₂O) HSO4- Bisulfate (HSO₄⁻) Intermediate Sigma Complex (Resonance Stabilized) This compound This compound

Troubleshooting Guide & FAQs

This section is structured to address common issues encountered during the synthesis of this compound in a question-and-answer format.

I. Reaction Monitoring & Control

Question 1: My reaction mixture is turning dark brown or black. What does this indicate, and what should I do?

Answer: A dark brown to black coloration during the nitration of imidazole is a strong indicator of uncontrolled side reactions, primarily oxidation and decomposition of the starting material or product.

  • Causality: The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent. If the reaction temperature is too high or if there are localized "hot spots" due to poor mixing, the imidazole ring can be aggressively oxidized, leading to the formation of complex, colored byproducts. Upon prolonged standing, some nitroaromatic compounds can also develop a reddish-brown color, which is a sign of decomposition.[2]

  • Immediate Actions:

    • Cease addition of the nitrating agent immediately.

    • Ensure vigorous stirring to improve heat dissipation.

    • If the temperature is rising, apply maximum cooling.

    • If the reaction appears to be running away, prepare for emergency quenching by pouring the reaction mixture into a large volume of ice water.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the recommended reaction temperature. For the nitration of imidazole, a temperature range of 55-65°C is often optimal for achieving a good yield while minimizing decomposition.[4]

    • Slow and Subsurface Addition: Add the nitrating agent slowly and below the surface of the reaction mixture to prevent localized overheating.

    • Efficient Stirring: Ensure the stirring is vigorous enough to maintain a homogenous mixture and prevent the formation of hot spots.

Question 2: I'm observing excessive gas evolution from my reaction. Is this normal?

Answer: Some gas evolution (oxides of nitrogen, NOx) is expected during nitration reactions. However, excessive or rapid gas evolution is a sign of a reaction that is proceeding too quickly or at too high a temperature, leading to decomposition.

  • Causality: The decomposition of nitric acid and the oxidation of organic material can produce nitrogen oxides, which are visible as brownish fumes. This is exacerbated by high temperatures.

  • Immediate Actions:

    • Reduce or stop the addition of the nitrating agent.

    • Increase cooling to lower the reaction temperature.

    • Ensure adequate ventilation in a fume hood.

  • Preventative Measures:

    • Adhere to the recommended temperature and addition rates.

    • Use a slight positive pressure of an inert gas like nitrogen to help sweep away fumes and prevent their accumulation.

II. Yield & Purity Issues

Question 3: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields can stem from several factors, from incomplete reaction to product loss during workup.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Reaction Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. For example, some procedures suggest a reaction time of 2-5.5 hours at 90-95°C for the dinitration step, which can be a side reaction if not properly controlled.[4] Check Reagent Stoichiometry: An insufficient amount of the nitrating agent will result in an incomplete reaction. A molar ratio of nitric acid to imidazole of around 1.1 to 1.2 is often cited as optimal.[1][4]
Side Reactions Formation of Dinitroimidazoles: Over-nitration to 4,5-dinitroimidazole is a common side reaction, especially at higher temperatures and with a large excess of the nitrating agent.[5] Strict control of stoichiometry and temperature is crucial to minimize this. Oxidative Decomposition: As discussed in Question 1, high temperatures can lead to the destruction of the desired product.
Product Loss During Workup Incomplete Precipitation: this compound has some solubility in water, especially if the pH is not optimal for precipitation. Ensure the pH is adjusted correctly during quenching. Loss During Filtration and Washing: Use ice-cold water for washing the crude product to minimize dissolution. Avoid excessive washing.
Raw Material Quality Purity of Imidazole: The presence of impurities in the starting imidazole can lead to side reactions and lower yields. Use a high-purity grade of imidazole.

Question 4: My final product is off-color (e.g., yellow or brownish) and has a low melting point. How can I improve its purity?

Answer: An off-color product and a broad or low melting point are clear indicators of impurities. Purification is necessary to obtain high-quality this compound.

  • Common Impurities:

    • 4,5-Dinitroimidazole: A common byproduct of over-nitration.

    • Unreacted Imidazole: If the reaction is incomplete.

    • Oxidative Byproducts: Complex, often colored, compounds.

    • Residual Acids: Trapped nitric or sulfuric acid.

  • Purification Strategy: Recrystallization

    Recrystallization is the most effective method for purifying crude this compound. The key is to find a suitable solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

    Recommended Solvents for Recrystallization of this compound:

    • Water: this compound can be recrystallized from hot water.

    • Ethanol/Water Mixtures: A mixture of ethanol and water can also be an effective recrystallization solvent.

    • Acetic Acid/Water Mixtures: Another commonly used solvent system.

    Step-by-Step Recrystallization Protocol:

    • Dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.

    • Hot-filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C).

III. Workup & Isolation Challenges

Question 5: I'm forming a stable emulsion during the workup/extraction of my reaction mixture. How can I break it?

Answer: Emulsions are common in acidic workups, especially when there are fine solid particles or tarry byproducts present.

  • Techniques to Break Emulsions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Change of Solvent: If you are using an organic solvent for extraction, sometimes switching to a different solvent can resolve the emulsion. For example, if you are using dichloromethane (DCM), which is prone to forming emulsions, you might try ethyl acetate.

    • Filtration: In some cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can help to break up the emulsion.

    • Patience: Sometimes, simply letting the mixture stand for an extended period (e.g., overnight) can lead to phase separation.

    • Gentle Agitation: Avoid vigorous shaking during extraction. Gentle, repeated inversions of the separatory funnel are often sufficient and less likely to cause emulsions.

IV. Safety Considerations

Question 6: What are the primary safety hazards associated with the scale-up of this compound synthesis, and how can I mitigate them?

Answer: The nitration of imidazole is a high-hazard process that requires strict safety protocols, especially during scale-up.

  • Primary Hazards:

    • Runaway Reaction: The reaction is highly exothermic. If the heat generated is not effectively removed, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, and potentially an explosion.[6]

    • Thermal Instability of Product: Nitroaromatic compounds can be thermally unstable and may decompose violently upon heating or impact. The decomposition of this compound begins around 185-210°C.[4]

    • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.

    • Formation of Unstable Byproducts: The formation of dinitro- and trinitroimidazoles increases the energetic potential of the reaction mixture.

  • Safety Protocols and Mitigation Strategies:

HazardMitigation Strategy
Runaway Reaction Use a Jacketed Reactor with a Chiller: This allows for precise and efficient temperature control. Slow, Controlled Addition of Reagents: Add the nitrating agent at a rate that allows the cooling system to maintain the desired temperature. Continuous Monitoring: Use a temperature probe to continuously monitor the internal reaction temperature. Emergency Quenching Plan: Have a large volume of ice water or an appropriate quenching agent readily available to quickly cool and dilute the reaction in an emergency.[6]
Thermal Instability Avoid Isolation of Dry, Crude Product: If possible, purify the product directly from the wet cake. Use Appropriate Drying Conditions: Dry the final product at a moderate temperature under vacuum. Avoid excessive heat. Perform Thermal Hazard Analysis: For large-scale synthesis, it is highly recommended to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) to understand the decomposition profile of the reaction mixture and product.
Handling of Acids Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles/face shield. Work in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood. Acid Spill Kit: Have an acid spill kit readily available.

G Start Start Synthesis PrepareAcids Prepare Nitrating Mixture (HNO₃/H₂SO₄) Start->PrepareAcids DissolveImidazole Dissolve Imidazole in H₂SO₄ Start->DissolveImidazole Nitration Add Nitrating Mixture (Controlled Temp & Rate) PrepareAcids->Nitration DissolveImidazole->Nitration Monitor Monitor Reaction (Temp, Color, Gas) Nitration->Monitor Quench Quench in Ice Water Monitor->Quench Neutralize Neutralize with Base (e.g., NH₄OH) Quench->Neutralize Filter Filter Crude Product Neutralize->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize Product Wash->Recrystallize Dry Dry Final Product Recrystallize->Dry End Pure this compound Dry->End

Experimental Protocols

The following protocols are provided as a general guide. It is essential to consult the primary literature and perform a thorough risk assessment before conducting any experiment.

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is adapted from established procedures and is intended for a laboratory setting.[4]

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ammonium Hydroxide (concentrated)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of the Imidazole Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath.

  • Slowly add imidazole to the cold sulfuric acid with vigorous stirring. The formation of the imidazole salt is exothermic. Maintain the temperature below 25°C during the addition.

  • Nitration: Once the imidazole has completely dissolved, slowly add the nitrating mixture (a pre-mixed and cooled solution of nitric acid in sulfuric acid) dropwise to the imidazole solution. Maintain the internal temperature between 55-65°C. The addition should be slow enough to control the exotherm.

  • After the addition is complete, continue stirring at 55-65°C for 2 hours.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide. Keep the solution cool in an ice bath during neutralization. The this compound will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash it with several portions of ice-cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture.

  • Dry the purified product in a vacuum oven at 60-80°C.

Protocol 2: Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for your specific column and system. A common starting point is a 70:30 (v/v) mixture of buffer and methanol.[7]

Procedure:

  • Prepare a standard solution of high-purity this compound in the mobile phase.

  • Prepare a sample solution of your synthesized this compound in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25°C).

  • Set the UV detector to a wavelength where this compound has a strong absorbance (around 300 nm).[8]

  • Inject the standard and sample solutions and record the chromatograms.

  • The purity of your sample can be determined by comparing the peak area of the this compound in your sample to the total peak area of all components.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. These values are approximate and may vary depending on the specific experimental setup and scale.

ParameterTypical RangeRationale & Key Considerations
Molar Ratio (HNO₃:Imidazole) 1.1:1 - 1.6:1A slight excess of nitric acid ensures complete reaction, but a large excess can lead to the formation of dinitro byproducts.[4]
Reaction Temperature 55 - 95°CHigher temperatures increase the reaction rate but also increase the risk of decomposition and side reactions. The optimal temperature is a balance between reaction rate and selectivity.[4][5]
Reaction Time 2 - 5.5 hoursSufficient time must be allowed for the reaction to go to completion. Reaction progress can be monitored by TLC or HPLC.[4]
Expected Yield (Crude) 70 - 95%The crude yield can be high, but purification is necessary to remove byproducts and residual acids.
Melting Point (Pure) ~303°C (decomposes)A sharp melting point close to the literature value is a good indicator of purity.[9]

Conclusion

The scale-up synthesis of this compound is a challenging but manageable process with careful attention to reaction parameters, safety protocols, and purification techniques. This technical support guide provides a framework for understanding and overcoming the common obstacles encountered in the laboratory. By applying the principles of reaction control, understanding potential side reactions, and implementing robust safety measures, researchers can confidently and safely produce high-quality this compound for their drug development needs.

References

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  • Yang, G. C. (2006). Preparation of 4,5-nitroimidazole. ResearchGate. Retrieved from [Link]

  • Google Patents. (2015). CN104892522A - Preparation method of this compound and 4,5-dimetridazloe.
  • Google Patents. (2015). CN104592123A - Preparation method of this compound.
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  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • European Patent Office. (2013). EP 2644599 A1 - Method for preparing 1-substituted-4-nitroimidazole compound. Retrieved from [Link]

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  • Hakmaoui, Y., Asserne, F., El Haib, A., & El Kazzouli, S. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4). Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and antibacterial activity of this compound derivatives. Retrieved from [Link]

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Technical Support Center: Optimizing Hypoxic Conditions for 4-Nitroimidazole-Based Radiosensitization Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and validated protocols for successfully conducting 4-nitroimidazole-based radiosensitization studies. Our goal is to equip you with the expertise to design robust experiments, interpret your data accurately, and overcome common challenges in the field.

The Foundational Principle: Why Hypoxia Dictates Radiosensitizer Efficacy

Solid tumors often contain regions with low oxygen concentrations, a condition known as hypoxia.[1] Hypoxic cells are notoriously resistant to radiation therapy, requiring two to three times the radiation dose to achieve the same level of cell kill as well-oxygenated (normoxic) cells.[2] This resistance arises because oxygen is a potent radiosensitizer; it reacts with radiation-induced free radicals on DNA, "fixing" the damage and making it permanent and lethal.[3][4]

This compound compounds are electron-affinic drugs designed to mimic the action of oxygen in hypoxic environments.[4] Their efficacy is critically dependent on the unique biochemistry of low-oxygen conditions.

Mechanism of Hypoxia-Selective Activation

Under hypoxic conditions, the nitro group (NO₂) of the this compound molecule can be enzymatically reduced to a highly reactive nitro radical anion (NO₂⁻).[5] This radical can then oxidize radiation-induced DNA radicals, effectively "fixing" the damage in a manner analogous to oxygen, thereby sensitizing the hypoxic cell to radiation.[3] In normoxic cells, this process is inhibited because the electron is readily transferred back to oxygen, regenerating the parent compound in a "futile cycle" and preventing the formation of the reactive species.[5] This selective activation in hypoxic cells is the cornerstone of their therapeutic window.

G cluster_0 Normoxic Cell (O₂ Present) cluster_1 Hypoxic Cell (O₂ Absent) Nitro_norm This compound (Parent Drug) Radical_norm Nitro Radical Anion (Transient) Nitro_norm->Radical_norm 1e⁻ Reduction Radical_norm->Nitro_norm Re-oxidation O2 Oxygen (O₂) Radical_norm->O2 e⁻ Transfer Nitro_hyp This compound (Parent Drug) Radical_hyp Nitro Radical Anion (Stabilized) Nitro_hyp->Radical_hyp 1e⁻ Reduction Fixed_damage Fixed DNA Damage (Lethal Lesion) Radical_hyp->Fixed_damage Oxidizes DNA Radical ('Fixation') DNA_damage Radiation-Induced DNA Radical

Caption: Mechanism of this compound activation.

Frequently Asked Questions (FAQs)

Q1: What specific oxygen level defines "radiobiological hypoxia" for my experiments?

Answer: "Radiobiological hypoxia" refers to oxygen levels low enough to cause significant radiation resistance. This is generally considered to be below pO₂ of 10 mmHg.[6] For in vitro experiments, a rapid change in radiosensitivity occurs as oxygen levels increase, with 0.5% O₂ representing a relative halfway point in this effect.[6] While physiological oxygen levels in tissues can range from 1% to 12%, aiming for ≤1% O₂ in your experiments is a robust starting point to ensure a clear distinction from normoxic controls (21% O₂).[7]

Q2: Which method is better for inducing hypoxia: a specialized incubator or chemical induction?

Answer: Both methods have distinct advantages and disadvantages. The choice depends on your experimental goals, resources, and the specific questions you are asking.

FeatureHypoxic Incubator / ChamberChemical Induction (e.g., CoCl₂)
Mechanism Displaces O₂ with an inert gas (e.g., N₂).[7]Mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α).[8]
Physiological Relevance High. Directly reduces oxygen tension, the primary physiological stimulus.Low. Does not remove oxygen; it activates the HIF-1α pathway chemically.[8]
Suitability for Radiosensitization Ideal. The oxygen-mimetic action of nitroimidazoles requires true low-oxygen conditions.Not Recommended. The presence of ambient oxygen will prevent the necessary reduction of the nitroimidazole, rendering it ineffective as a radiosensitizer.[5]
Potential Artifacts Requires careful sealing and handling to prevent re-oxygenation.Can have off-target effects unrelated to the hypoxic response.
Ease of Use Requires specialized equipment.Can be done in a standard incubator with a simple stock solution.[9]

Senior Scientist Recommendation: For this compound radiosensitization studies, using a hypoxic incubator or a modular hypoxic chamber is mandatory. The mechanism of action is directly dependent on the absence of oxygen. Chemical inducers are suitable only for studying downstream cellular responses to HIF-1α stabilization, not for evaluating oxygen-mimetic drugs.[8]

Q3: How long should I pre-incubate my cells in hypoxia before adding the drug and irradiating?

Answer: The pre-incubation time is critical for allowing the cells to adapt metabolically to the low-oxygen environment and to achieve a steady state of hypoxia. A minimum of 4 to 6 hours is recommended. This allows for the stabilization of key hypoxia-regulated proteins like HIF-1α. For some cell lines and experimental endpoints, a longer incubation of 12 to 24 hours may be necessary to establish a more robust hypoxic phenotype.

Q4: How do I determine the optimal concentration for my this compound compound?

Answer: The optimal concentration should maximize radiosensitization under hypoxia while minimizing cytotoxicity under both normoxic and hypoxic conditions.

  • Assess Hypoxic Cytotoxicity: First, determine the intrinsic toxicity of your compound. Perform a dose-response curve under both normoxic and hypoxic conditions (without radiation). An ideal radiosensitizer will show significantly greater toxicity in hypoxic cells, often expressed as a high Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ oxic / IC₅₀ anoxic).[4]

  • Select a Non-Toxic Concentration: For the radiosensitization experiment, choose a concentration that results in high cell viability (e.g., >80-90%) after the drug incubation period alone (typically 1-4 hours). This ensures that the observed cell death is due to the combination of the drug and radiation, not the drug's intrinsic toxicity.

  • Consult Literature: For well-established compounds like misonidazole or etanidazole, concentrations in the range of 0.5 to 10 mM are often used in vitro.[4] Newer, more potent analogues may be effective at much lower concentrations.

Validated Experimental Protocols

Protocol 1: Induction and Verification of a Hypoxic Environment

This protocol describes the use of a modular incubator chamber to achieve and verify hypoxia.

Materials:

  • Modular incubator chamber (e.g., from STEMCELL Technologies, Billups-Rothenberg)

  • Gas cylinder with a hypoxic mix (e.g., 1% O₂, 5% CO₂, balance N₂) and regulator

  • Oxygen sensor or indicator strips (e.g., Oxoid Anaerobic Indicator)

  • Cell culture plates, sterile water

Methodology:

  • Cell Seeding: Plate your cells at the desired density for your downstream assay (e.g., clonogenic survival) and allow them to adhere for at least 4-6 hours in a standard CO₂ incubator.

  • Chamber Setup: Place the cell culture plates inside the modular chamber. To maintain humidity, include an open dish of sterile water.[8]

  • Gas Exchange: Place the lid on the chamber. Attach the tubing from the hypoxic gas mix cylinder to the inlet valve of the chamber. Attach a second piece of tubing to the outlet valve.

  • Purging: Open both valves and gently flush the chamber with the hypoxic gas mix at a flow rate of 10-20 L/min for 5-7 minutes. This is crucial to displace all the ambient air.

  • Sealing: While the gas is still flowing, clamp the outlet tube first, followed immediately by the inlet tube. This creates a positive pressure environment.

  • Verification of Seal: Disconnect the gas line. Briefly open the inlet clamp near your ear; you should hear a "puff" of escaping gas, which confirms a good seal.[10]

  • Incubation: Place the sealed chamber into a standard 37°C incubator for the desired hypoxic pre-incubation period (minimum 4 hours).

  • Verification of Hypoxia:

    • Chemical Indicators: Include an oxygen indicator strip in the chamber during setup. Its color change will confirm the attainment of low oxygen levels.

    • Biological Endpoint (Recommended): In a parallel "sacrificial" plate within the same chamber, assess the stabilization of HIF-1α via Western blot or immunocytochemistry. Under normoxia, HIF-1α is rapidly degraded, but it accumulates in the nucleus under hypoxia, serving as a definitive biological marker of the hypoxic response.

G cluster_workflow Hypoxia Induction Workflow A 1. Seed Cells & Allow Adhesion B 2. Place Plates in Chamber A->B C 3. Flush with Hypoxic Gas Mix B->C D 4. Seal Chamber (Outlet then Inlet) C->D E 5. Incubate at 37°C D->E F 6. Verify Hypoxia (HIF-1α Stabilization) E->F

Caption: Workflow for establishing in vitro hypoxia.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

The clonogenic assay is the gold standard for measuring cancer cell reproductive death after treatment with ionizing radiation.[11]

Methodology:

  • Establish Hypoxia: Seed cells and induce hypoxia as described in Protocol 1. Include normoxic control plates that are handled identically but kept in a standard incubator.

  • Drug Addition: After the hypoxic pre-incubation, add the this compound compound (dissolved in pre-equilibrated hypoxic medium) to the desired final concentration. Also add the drug to the normoxic control plates. Incubate for 1-4 hours.

  • Irradiation: Irradiate the plates using a calibrated radiation source.

    • Critical Step: To prevent re-oxygenation, transport the sealed hypoxic chamber to the irradiator. Irradiate the entire chamber. Do not open it.

    • Include a range of doses (e.g., 0, 2, 4, 6, 8 Gy) to generate a full survival curve.

  • Post-Irradiation: Immediately after irradiation, return the plates to their respective incubators (hypoxic or normoxic) for a short recovery period (e.g., 2-4 hours) with the drug still present.

  • Cell Plating for Colonies:

    • Working quickly to minimize re-oxygenation of the hypoxic cells, remove the plates from the chamber.

    • Wash the cells with PBS, trypsinize, and count them.

    • Plate a precise number of cells into new 6-well or 100mm dishes containing fresh, drug-free medium. The number of cells to plate depends on the radiation dose, as fewer cells will survive higher doses. (See table below for an example).

  • Colony Growth: Incubate these plates in a standard normoxic incubator for 7-14 days, until colonies of at least 50 cells are visible.

  • Staining and Counting:

    • Aspirate the medium, wash with PBS, and fix the colonies with methanol.

    • Stain with 0.5% crystal violet solution.

    • Wash with water, allow to dry, and count the number of colonies in each dish.

  • Data Analysis:

    • Plating Efficiency (PE): PE = (Number of colonies counted / Number of cells plated) for the 0 Gy control.

    • Surviving Fraction (SF): SF = (Number of colonies counted) / (Number of cells plated × PE).

    • Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER): Plot the log of the surviving fraction against the radiation dose for all conditions. The DER is the ratio of radiation doses required to produce a given level of cell kill (e.g., at SF=0.1) in the absence versus the presence of the sensitizer. A DER > 1 indicates radiosensitization.[3][4]

Example Cell Plating Densities:

Radiation Dose (Gy)Cells to Plate (Example)
0200
2400
41,000
65,000
810,000

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or no radiosensitizing effect. 1. Inadequate Hypoxia: The oxygen level may not be low enough (<1%) or stable. 2. Re-oxygenation: Cells were exposed to air during drug addition or irradiation. 3. Thiol Depletion: The compound may be reacting with cellular thiols (like glutathione) instead of DNA radicals, which can confound results.[12] 4. Low Electron Affinity: The specific this compound analogue may not be electron-affinic enough to be an effective sensitizer.[3][4]1. Verify your hypoxic setup using a calibrated O₂ sensor and by confirming HIF-1α stabilization. 2. Use pre-equilibrated (hypoxic) media for all additions. Irradiate plates inside the sealed chamber. 3. This is an intrinsic property of the drug. Consider testing compounds with different side chains that may be less reactive with thiols.[12] 4. Compare your results with a known positive control like misonidazole. The efficacy of nitroimidazoles is strongly correlated with their electron affinity.[4]
High cytotoxicity of the compound, even under normoxia. 1. Off-Target Effects: The compound may have a mechanism of toxicity independent of the nitro-reductive pathway. 2. Compound Instability: The drug may be degrading in the culture medium into a toxic byproduct.1. This may limit the compound's utility as a hypoxia-selective agent. An ideal sensitizer shows minimal toxicity in normoxic conditions.[13] 2. Perform stability tests of the compound in media using HPLC. Reduce the drug incubation time.
Plating Efficiency (PE) is low or highly variable. 1. Sub-optimal Cell Health: The cells may be stressed from the experimental procedures (prolonged hypoxia, trypsinization). 2. Plating Density: Seeding too few or too many cells can inhibit colony formation due to lack of cooperative growth factors or nutrient depletion, respectively.[14]1. Handle cells gently. Ensure trypsin is fully neutralized. Allow a brief recovery period in fresh media before plating. 2. Optimize plating densities for your specific cell line. Perform a trial run with different cell numbers for the 0 Gy control to find the optimal density that yields a linear relationship between cells seeded and colonies formed.[14]

References

  • Krause, W., Jordan, A., Scholz, R., & Jimenez, J. L. M. (2005). Iodinated nitroimidazoles as radiosensitizers. Anticancer Research.
  • Sharma, R. (2011).
  • Thompson, R., et al. (2021). The importance of hypoxia in radiotherapy for the immune response, metastatic potential and FLASH-RT. Taylor & Francis Online.
  • STEMCELL Technologies. (n.d.). Creating a Hypoxic Environment for Cell Culture. STEMCELL Technologies.
  • Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PubMed Central.
  • JoVE. (2022). Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview. YouTube.
  • Bessette, A., & Zeglis, B. M. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. IntechOpen.
  • Koch, C. J., et al. (2002). Radiosensitization of Hypoxic Tumor Cells by Dodecafluoropentane: A Gas-Phase Perfluorochemical Emulsion. AACR Journals.
  • Thermo Fisher Scientific. (n.d.). Culturing Cells Under Hypoxic Conditions for Biologically Relevant Results. Thermo Fisher Scientific.
  • Loinard, C., et al. (2011). Induction and Testing of Hypoxia in Cell Culture. JoVE.
  • Mowday, A. M., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI.
  • Uto, Y., Nagasawa, H., & Hori, H. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. PubMed Central.
  • Mowday, A. M., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. PubMed Central.
  • Gieldon, A., et al. (2012). In vitro hypoxic cytotoxicity and hypoxic radiosensitization. Efficacy of the novel 2-nitroimidazole N,N,N-tris[2-(2-nitro-1H-imidazol-1-yl)ethyl]amine. Strahlentherapie und Onkologie.
  • Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Bio-Techne.
  • Eckert, F., et al. (2019).
  • Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PubMed.
  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation.
  • Wozny, K., et al. (2022). Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine. MDPI.
  • Helm, A., et al. (2021).
  • Munshi, A., et al. (2025). Clonogenic Cell Survival Assay.

Sources

improving the selectivity of 4-nitroimidazole derivatives for target cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Operational Lead Scientist: Senior Application Specialist Scope: Chemical optimization, biological targeting, and validation of 4-nitroimidazole Hypoxia-Activated Prodrugs (HAPs).

Introduction: The "Goldilocks" Challenge

Welcome to the technical hub for this compound development. Unlike 2-nitroimidazoles (e.g., misonidazole), which are easily reduced but often neurotoxic, or 5-nitroimidazoles (e.g., metronidazole), which act primarily as antibiotics, This compound derivatives occupy a unique chemical space.

The Core Problem: Unsubstituted 4-nitroimidazoles often possess a one-electron reduction potential (


) that is too negative (~ -560 mV) for efficient reduction by mammalian nitroreductases, even in hypoxia. To achieve selectivity, you must engineer the molecule to be reducible enough to activate in tumors but stable enough to resist activation in normoxic tissues.
Module 1: Chemical Optimization (Redox Tuning)

FAQ: Why is my derivative inactive in both normoxic and hypoxic cells?

Diagnosis: Your compound likely has an electron affinity that is too low. The cellular enzymes cannot donate an electron to the nitro group because the energy barrier is too high.

Technical Insight: The selectivity of nitroimidazoles relies on the Futile Cycle . In normoxia, oxygen has a higher electron affinity than the nitro radical anion. It "steals" the electron, regenerating the parent drug and producing superoxide (which is detoxified). In hypoxia, this "theft" cannot occur, allowing the radical to fragment or bind to DNA.

If your


 is < -500 mV, the initial reduction never happens. You need to shift the potential towards the "therapeutic window" of -450 mV to -300 mV .

Actionable Solution: Modify the imidazole ring with Electron-Withdrawing Groups (EWGs).

  • Strong Shift (+ mV): Add Sulfonamides (-SO2NHR), Sulfones (-SO2R), or Carbonyls (-COR) at the N1 or C2/C5 positions.

  • Moderate Shift: Add Halogens (Cl, F).

Visualization: The Futile Cycle Mechanism The following diagram illustrates the kinetic competition between Oxygen and biological targets.

FutileCycle Prodrug Parent this compound (Inactive) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Reductase (NADPH) +1 e- Radical->Prodrug Normoxia (O2 present) Futile Cycle Toxicity Hydroxylamine/DNA Adducts (Cytotoxicity) Radical->Toxicity Hypoxia (Further Reduction) Superoxide Superoxide (O2•-) (Detoxified) Radical->Superoxide Electron Transfer to O2

Caption: The "Futile Cycle" ensures safety in oxygenated tissue. In hypoxia, the cycle breaks, leading to toxicity.

Module 2: Biological Targeting (Delivery Systems)

FAQ: My redox potential is correct, but tumor accumulation is poor. How do I improve uptake?

Diagnosis: Passive diffusion is insufficient. 4-nitroimidazoles are often lipophilic; while they cross membranes, they don't concentrate in the tumor core against a gradient.

Strategic Protocol: The "Trojan Horse" Approach Exploit the Warburg Effect (upregulation of glycolysis in tumors) or specific transporters.

Targeting StrategyChemical ModificationTarget TransporterPros/Cons
Glycoconjugation Link this compound to Glucose/Galactose via C1 or N1GLUT1 / GLUT3 Pro: High uptake in hypoxic/glycolytic tumors.Con: Synthesis can be complex (anomeric purity).
Peptide Targeting Conjugate to RGD (Arg-Gly-Asp) peptideIntegrin

Pro: Targets tumor angiogenesis.Con: Peptide stability in serum.
Amino Acid Conjugation Link to LAT1 substrates (e.g., Phenylalanine)LAT1 Pro: Good blood-brain barrier penetration (for Glioblastoma).

Visualization: Selectivity Optimization Workflow

OptimizationFlow Start This compound Scaffold Step1 Step 1: Redox Tuning Add EWGs (Sulfonamides) Start->Step1 Check1 Measure E(1/2) Target: -350 to -450 mV Step1->Check1 Check1->Step1 Too Negative (< -500mV) Step2 Step 2: Functionalization Add Targeting Ligand (e.g., Glucose) Check1->Step2 In Range Step3 Step 3: Linker Design Ensure linker is stable in serum Step2->Step3 Final Candidate Ready for HCR Assay Step3->Final

Caption: Step-by-step logic for transforming an inert scaffold into a targeted HAP.

Module 3: Experimental Validation (HCR Protocol)

FAQ: How do I definitively prove my compound is hypoxia-selective?

Protocol: Determination of Hypoxia Cytotoxicity Ratio (HCR) Do not rely on simple proliferation assays. You must control oxygen tension rigorously.

Materials:

  • Cell Line: EMT6 (Murine Mammary) or A549 (Human Lung) - High reductase expression recommended.

  • Hypoxia Chamber: Controlled

    
     environment (
    
    
    
    ).
  • Reagents: MTT or Alamar Blue.

Step-by-Step Methodology:

  • Seeding: Plate cells (2,000/well) in 96-well plates. Allow attachment (24h).

  • Equilibration (Critical): Place "Hypoxia" plates in the chamber for 2 hours before drug addition to de-gas the plasticware and media.

  • Drug Addition: Prepare serial dilutions of the this compound derivative in pre-equilibrated media. Add to cells.

    • Set A (Normoxia): Incubate in standard incubator (

      
      ).
      
    • Set B (Hypoxia): Incubate in chamber (

      
      ) for 4 hours.
      
  • Re-oxygenation: Remove Set B from the chamber, wash drugs out, and replace with fresh media.

  • Incubation: Incubate both sets for an additional 72-96 hours (normoxic).

  • Readout: Measure viability (IC50).

Calculation:



Interpretation:

  • HCR = 1: No selectivity (Fail).

  • HCR 2-5: Moderate selectivity.

  • HCR > 10: Excellent candidate.

Module 4: Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Normoxic Toxicity

is too positive (> -300 mV).
Remove strong electron-withdrawing groups. The drug is reducing even in the presence of oxygen (bypassing the futile cycle).
Compound Precipitates High lipophilicity (LogP > 3).1. Use a phosphate ester prodrug strategy (cleaved by phosphatases in vivo).2. Formulate with cyclodextrins.
Inconsistent HCR Data Oxygen leak in chamber.Nitroimidazoles are exquisitely sensitive to trace

. Even 0.5%

can inhibit reduction. Use palladium catalysts in the chamber and verify with an oxygen probe.
Low Hypoxic Potency Slow kinetics / Low Reductase affinity.The 4-nitro isomer is slower to reduce than 2-nitro.[1] Ensure your cell line expresses high levels of P450 reductase or DT-diaphorase.
References
  • Wardman, P. (2001). Electron transfer agents in hypoxic cell radiosensitization and detection. Current Medicinal Chemistry, 8(7), 739-761. Link

  • Denny, W. A. (2004). Hypoxia-activated prodrugs for cancer therapy: progress to the clinic. Future Oncology, 6(3), 419-428. Link

  • Hay, M. P., et al. (2003). Structure–activity relationships for this compound-based hypoxia-activated prodrugs. Journal of Medicinal Chemistry, 46(25), 5533-5545. Link

  • Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 4(6), 437-447. Link

  • Pappas, K., et al. (2016). Glucose-conjugated nitroimidazoles: Targeting the Warburg effect for improved hypoxia selectivity. Molecular Pharmaceutics, 13(5), 1678-1689. Link

Sources

troubleshooting unexpected results in 4-nitroimidazole experiments

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-nitroimidazole (4-NI). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, analysis, and application of this critical chemical scaffold. As a compound with a rich history in drug discovery, from antibacterial to anticancer applications, mastering its experimental handling is paramount for reproducible and reliable results.[1][2] This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in established scientific principles.

Critical Safety & Handling Protocols

Before beginning any experiment, understanding the safety profile of this compound is non-negotiable.

Question: What are the primary hazards of this compound and the essential precautions I must take?

Answer: this compound is classified as a hazardous substance and must be handled with care.

  • Primary Hazards:

    • Harmful if swallowed (Acute Toxicity, Oral)[3][4]

    • May cause skin and serious eye irritation[3][5]

    • May cause respiratory irritation[3][5]

  • Mandatory Handling Precautions:

    • Engineering Controls: Always handle this compound powder in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust.[6]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[5]

    • Avoid Dust Formation: Develop handling techniques that do not generate dust. Use spatulas to carefully transfer the solid, and clean up any spills immediately by sweeping or picking them up without creating dust clouds.[6]

    • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place away from heat sources.[5][7] It undergoes thermal decomposition at temperatures between 185–210 °C.[8]

    • Disposal: Dispose of waste materials according to local, regional, and national regulations, typically via a licensed professional waste disposal service.[5][7]

FAQs: Synthesis & Purification

Challenges in synthesis and purification are common sources of experimental variability. This section addresses the most frequent issues.

Question: My nitration reaction to synthesize this compound has a consistently low yield. What are the likely causes and how can I optimize it?

Answer: Low yield in the nitration of imidazole is a multifaceted problem often tied to reaction parameters. The key is controlling the reaction kinetics and preventing side-product formation.

  • Causality & Explanation: The nitration of imidazole is an electrophilic aromatic substitution. The reaction conditions must be carefully controlled to favor the desired mono-nitration at the C4 position and prevent over-nitration or degradation.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. Running the reaction at too high a temperature can lead to the formation of undesired isomers and decomposition products. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. For some protocols, a reaction temperature of 105-115°C is optimal.[8]

    • Acid Ratio and Concentration: The ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. An improper ratio can either fail to generate enough nitronium ions or be overly aggressive, leading to side products.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. A typical reaction time might be around 2 hours.[8]

    • Work-up Procedure: The neutralization step after the reaction is complete is critical. The product must be carefully precipitated from the acidic solution by neutralization, typically with a base like ammonium hydroxide, while keeping the solution cool to maximize precipitation and prevent degradation.

Question: I've successfully synthesized this compound, but I'm struggling with purification. What is the best method?

Answer: Recrystallization is the most effective and widely used method for purifying crude this compound.[9][10] The success of this technique hinges on selecting an appropriate solvent system.

  • The Principle of Recrystallization: The ideal solvent will dissolve the this compound and any soluble impurities at an elevated temperature but will have poor solubility for this compound at low temperatures. The impurities, ideally, should remain in the cold solvent.[9][10]

  • Solvent Selection Workflow:

    • Initial Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., water, ethanol, ethyl acetate, acetone) at room temperature and upon heating.

    • Ideal Characteristics:

      • The compound should be largely insoluble in the cold solvent.

      • The compound should be highly soluble in the boiling solvent.

      • The solvent's boiling point should be lower than the melting point of the compound.

      • The solvent should not react with the compound.

    • Execution: Once a suitable solvent is found, dissolve the crude solid in the minimum amount of boiling solvent to create a saturated solution. Allow it to cool slowly and undisturbed to form pure crystals, leaving impurities behind in the solution (mother liquor).

Detailed Protocol: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar).

  • Create a Saturated Solution: Continue adding the solvent in small portions until all the solid has just dissolved. Adding excess solvent will reduce your final yield.[10]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9][10]

  • Drying: Allow the crystals to air-dry on the filter paper or dry them in a desiccator to remove all residual solvent.

FAQs: Characterization & Analysis

Correctly interpreting analytical data is crucial for confirming the identity and purity of your compound.

Question: My NMR spectrum for this compound shows unexpected peaks. How can I confirm my product's identity and identify impurities?

Answer: Comparing your experimental spectrum to established reference data is the gold standard. Unexpected peaks typically arise from residual solvent, unreacted starting material, or synthesis side products.

  • Reference Chemical Shifts: The expected NMR chemical shifts for this compound are well-documented. Use the table below for verification.[11][12][13]

Nucleus Atom Position Expected Chemical Shift (ppm)
¹³CC2~144.7
¹³CC4~136.4
¹³CC5~119.4
¹⁵NN1~181.5
¹⁵NN3~237.4
¹⁵NN (nitro group)~363.0

Data sourced from DNP-enhanced solid-state and solution-state NMR studies.[11][13]

  • Troubleshooting Workflow for Unexpected Peaks:

Caption: NMR Troubleshooting Workflow.

Question: I'm developing an HPLC method for purity analysis. What are the best starting conditions?

Answer: A reverse-phase HPLC method is standard for analyzing nitroimidazoles.[14][15] A C18 column is a robust choice.

Protocol: Baseline HPLC Method for this compound
  • Column: C18, 5 µm particle size, ~4.6 x 150 mm

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile or Methanol

  • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase Solvent B over 10-15 minutes. This will elute nonpolar impurities first, followed by your more polar compound.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set to the λ_max of this compound (~300 nm).[16]

  • Injection Volume: 10 µL

HPLC Troubleshooting Guide
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silica; column degradation.Add a competing agent like triethylamine (TEA) to the mobile phase (0.1%); use a new column.
No/Low Signal Incorrect wavelength; compound degradation; low concentration.Verify detector wavelength[16]; prepare a fresh sample; inject a more concentrated sample.
Drifting Baseline Column not equilibrated; temperature fluctuation.Flush the column with the initial mobile phase for at least 15-20 minutes; use a column oven.
Co-eluting Peaks Insufficient resolution.Adjust the gradient (make it shallower); try a different organic modifier (e.g., switch methanol for acetonitrile).
FAQs: Biological Assays & Stability

The unique mechanism of action of nitroimidazoles can lead to specific challenges in biological testing.

Question: My this compound derivative shows high variability or no activity in my anaerobic antibacterial/antiparasitic assay. What could be wrong?

Answer: The bioactivity of nitroimidazoles is critically dependent on the reductive activation of the nitro group to form cytotoxic radical species that damage DNA and other macromolecules.[17][18][19] If this activation fails, the compound will appear inert.

  • Mechanism of Action: Under anaerobic or hypoxic conditions, specific enzymes (e.g., nitroreductases) in the target organism transfer electrons to the nitroimidazole. This reduced form is highly reactive and is the ultimate active agent.[20]

  • Troubleshooting Biological Inactivity:

Caption: Troubleshooting Workflow for Biological Inactivity.

Question: How should I prepare and store stock solutions of this compound for biological assays to ensure consistency?

Answer: Proper handling of stock solutions is vital for reproducible data.

  • Solvent Choice: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO or DMF.

  • Concentration: Prepare a highly concentrated stock (e.g., 10-50 mM) so that the final volume added to your assay medium is minimal (typically <0.5%), preventing solvent effects on the cells or organisms.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation.[21]

  • Stability: While the solid is stable, compounds in solution, especially in aqueous media, can be less stable. Be aware of potential for photochemical degradation if solutions are exposed to light for extended periods.[16] Always prepare fresh dilutions from the frozen stock for each experiment.

References
  • Creative Biolabs. (n.d.). Troubleshooting of Anti-drug Antibody (ADA) Bridging ELISA. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Nitroimidazole reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of this compound and its thermal stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • PubMed. (2014). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Relationship Between Histomonas meleagridis Infection and Cecal Intestinal Microbiota of Chickens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
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Technical Support Center: Optimization and Troubleshooting for 4-Nitroimidazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical quantification of 4-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and to offer practical solutions to common challenges encountered during analysis. Our focus is on fostering scientific integrity through a deep understanding of the principles behind the methods.

Section 1: Foundational Knowledge and Method Selection

The accurate quantification of this compound is critical in various fields, including pharmaceutical development and food safety, due to the potential health risks associated with nitroimidazole compounds.[1] The choice of analytical methodology is paramount and is largely dictated by the sample matrix, required sensitivity, and available instrumentation. The most common techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the bedrock of robust method development.

PropertyValueSignificance in Analytical Method Development
Molecular Weight 113.07 g/mol Influences mass spectrometry settings.
pKa ~8.31Indicates that this compound is a weak base.[2] The pH of the mobile phase and extraction solvents should be adjusted to control its ionization state, which is crucial for retention in reversed-phase HPLC and for efficient extraction.
Solubility 0.40 g/L in waterHighlights its polar nature.[2] This property influences the choice of chromatographic mode (e.g., reversed-phase or HILIC) and sample preparation techniques.
UV Absorbance Absorbs UV lightAllows for quantification using HPLC with a UV detector.

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Methods

HPLC with UV detection is a widely accessible and robust technique for the quantification of this compound. However, its polar nature can present chromatographic challenges.

Troubleshooting Guide: HPLC-UV Analysis

Q1: My this compound peak is tailing significantly. What's causing this and how can I fix it?

Answer: Peak tailing for a polar, weakly basic compound like this compound is a classic chromatography problem, often stemming from secondary interactions with the stationary phase.

  • Causality: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At a typical mobile phase pH (e.g., 4-7), these silanols can be deprotonated (SiO-), creating negatively charged sites. Your weakly basic this compound can become protonated and interact with these negative sites via ion exchange. This secondary interaction mechanism, in addition to the primary reversed-phase mechanism, leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.[3]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to below 3 with an acidifier like formic or phosphoric acid will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[3]

    • Use of an End-Capped Column: Modern, high-quality, end-capped columns have a much lower concentration of free silanols. Switching to such a column can significantly improve peak shape.

    • Reduce Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion, including tailing. Try reducing the injection volume or diluting your sample.

Q2: I'm observing poor retention of this compound on my C18 column, with the peak eluting near the void volume. How can I increase retention?

Answer: Poor retention of polar analytes is a common challenge in reversed-phase chromatography.

  • Causality: this compound's polarity gives it a higher affinity for the polar mobile phase than for the non-polar C18 stationary phase, leading to rapid elution.

  • Solutions:

    • Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This makes the mobile phase more polar, encouraging the polar analyte to interact more with the less-polar stationary phase, thus increasing retention time.

    • Consider an Alternative Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a more polar stationary phase, such as a "polar-embedded" or "aqua" C18 column, which is designed to provide better retention for polar compounds.

    • Explore HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.[4]

Experimental Protocol: Basic HPLC-UV Method for this compound

This protocol provides a starting point for method development.

  • Chromatographic System: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 95:5 (v/v) Water with 0.1% Formic Acid : Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Typically around 310-320 nm (verify with a UV scan of your standard).

  • Run Time: 10 minutes.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound, especially in complex biological matrices.

Troubleshooting Guide: LC-MS/MS Analysis

Q1: I'm experiencing significant signal suppression (ion suppression) for this compound when analyzing extracted plasma samples. What can I do?

Answer: Ion suppression is a major challenge in LC-MS/MS and is a form of matrix effect.[1]

  • Causality: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization process in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.[4][5] This leads to lower sensitivity and inaccurate quantification.

  • Solutions:

    • Improve Sample Preparation: The most effective solution is to remove the interfering matrix components before injection.

      • Solid-Phase Extraction (SPE): A well-developed SPE method can provide a much cleaner extract than simple protein precipitation.

      • Liquid-Liquid Extraction (LLE): Can also be effective at isolating the analyte from interfering substances.[6]

      • QuEChERS: This method is also a viable option for cleaning up complex samples.[7]

    • Optimize Chromatography: Adjust your chromatographic conditions to separate the this compound peak from the regions where ion suppression occurs. A post-column infusion experiment can help identify these suppression zones.[8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterated this compound) will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, the matrix effect can be compensated for, leading to more accurate and precise results.[9]

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components, thereby lessening ion suppression.

Q2: My results are not reproducible between different batches of biological matrix. What is the cause?

Answer: This points to a relative matrix effect, where the degree of ion suppression or enhancement varies from one sample source to another.[10]

  • Causality: The composition of biological fluids can differ between individuals or batches, leading to variable levels of interfering compounds.

  • Solutions:

    • Robust Sample Cleanup: A highly efficient and robust sample preparation method (like a well-optimized SPE protocol) is crucial to minimize the variability in the final extract.

    • Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across your analytical run.[9]

    • Internal Standard: As mentioned above, a co-eluting internal standard is essential to compensate for such variability.

Workflow Diagram: LC-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE, LLE, or QuEChERS) Spike->Extraction Evaporate Evaporation & Reconstitution Extraction->Evaporate LC HPLC Separation Evaporate->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General workflow for this compound analysis by LC-MS/MS.

Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for this compound analysis but requires a crucial derivatization step to make the polar, non-volatile analyte suitable for gas chromatography.

Troubleshooting Guide: GC-MS Analysis

Q1: I am not seeing a peak for my derivatized this compound. What could be wrong?

Answer: This issue usually points to a problem with the derivatization reaction or the injection process.

  • Causality: this compound has active hydrogens that make it too polar and not volatile enough for GC analysis. Derivatization replaces these active hydrogens with a non-polar group (e.g., a trimethylsilyl group). If this reaction is incomplete or fails, the analyte will not chromatograph properly.

  • Solutions:

    • Check Derivatization Reagent and Conditions:

      • Reagent: A common derivatizing agent for compounds like this compound is N,O-bis(trimethylsilyl)acetamide (BSA).[11] Ensure your reagent is fresh and has not been exposed to moisture, which can deactivate it.

      • Conditions: The derivatization reaction often requires heating (e.g., 60-80 °C) for a specific time to proceed to completion. Optimize the reaction time and temperature.

    • Ensure Anhydrous Conditions: Silylation reagents are highly sensitive to water. Ensure all your sample extracts, solvents, and glassware are completely dry before adding the derivatizing agent.

    • Injector Temperature: An injector temperature that is too low may not efficiently vaporize the derivatized analyte, while a temperature that is too high can cause it to decompose. Check and optimize your injector temperature.[11]

Q2: I am seeing multiple peaks for my derivatized standard. Why is this happening?

Answer: This could be due to incomplete derivatization or the presence of isomers.

  • Causality: this compound can exist in tautomeric forms, and derivatization might occur at different positions, leading to multiple derivative products. Alternatively, if the reaction is not driven to completion, you may see both the derivatized and underivatized forms.

  • Solutions:

    • Force the Reaction to Completion: Increase the reaction time, temperature, or the amount of derivatizing reagent to ensure a single, stable derivative is formed.

    • Check for Contaminants: Ensure your standard and reagents are pure. Contaminants can also lead to extraneous peaks.

    • Mass Spectral Analysis: Examine the mass spectrum of each peak to identify the different derivatives or byproducts.

Section 5: Sample Preparation Optimization

A robust and reliable analytical method is built on a solid sample preparation foundation.

Troubleshooting Guide: Sample Preparation

Q1: My recovery after Solid-Phase Extraction (SPE) is low and inconsistent. How can I improve it?

Answer: Low and variable recovery in SPE is a common problem, often related to the interaction between the analyte, the sorbent, and the solvents.

  • Causality: For a polar compound like this compound, achieving good retention on a non-polar sorbent (like C18) can be difficult. Breakthrough can occur during sample loading if the sorbent is not adequately conditioned or if the sample polarity is too high. Conversely, elution can be incomplete if the elution solvent is not strong enough to displace the analyte from the sorbent.

  • Solutions:

    • Sorbent Selection: Consider the pKa of this compound (~8.31). At a neutral pH, it will be largely unionized and can be retained on a reversed-phase (C18) sorbent. However, a mixed-mode cation-exchange sorbent might provide better retention and selectivity by utilizing both reversed-phase and ion-exchange mechanisms.[12][13]

    • Optimize pH: Adjust the pH of your sample before loading. For a weakly basic compound on a reversed-phase sorbent, a pH of around 9-10 (2 units above the pKa) will ensure it is in its neutral form, maximizing retention.

    • Elution Solvent Strength: Ensure your elution solvent is strong enough. This might require adding a modifier (e.g., a small amount of ammonia in methanol) to disrupt any secondary interactions and ensure complete elution.

    • Flow Rate: Do not let the sample pass through the cartridge too quickly during loading, as this can prevent efficient binding.

Troubleshooting Decision Tree: General Method Issues

Start Problem Encountered (e.g., Poor Peak Shape, Low Sensitivity) CheckSystem Is the issue with a single peak or all peaks? Start->CheckSystem AllPeaks All Peaks Affected CheckSystem->AllPeaks All SinglePeak Single/Specific Peak(s) Affected CheckSystem->SinglePeak Single SystemIssue Suspect System-wide Issue AllPeaks->SystemIssue AnalyteIssue Suspect Analyte-Specific Issue SinglePeak->AnalyteIssue CheckConnections Check for leaks, blockages, pump issues, detector malfunction. SystemIssue->CheckConnections ChromIssue Chromatography Problem? (e.g., Peak Tailing/Fronting) AnalyteIssue->ChromIssue SamplePrepIssue Sample Prep Problem? (e.g., Low Recovery/Matrix Effects) AnalyteIssue->SamplePrepIssue CheckMobilePhase Adjust Mobile Phase pH (for polar/ionizable analytes) ChromIssue->CheckMobilePhase CheckColumn Check Column Health (Use end-capped column) ChromIssue->CheckColumn OptimizeSPE Optimize SPE/LLE (Sorbent, pH, Solvents) SamplePrepIssue->OptimizeSPE CheckMatrix Investigate Matrix Effects (Use SIL-IS, Matrix-Matched Calibrants) SamplePrepIssue->CheckMatrix

Caption: A decision tree for troubleshooting common analytical issues.

Section 6: Method Validation

All quantitative methods must be validated to ensure they are fit for purpose. Method validation demonstrates the reliability, reproducibility, and accuracy of the analytical data.[14][15]

Frequently Asked Questions (FAQs) on Method Validation

Q1: What are the key parameters I need to assess when validating my this compound quantification method according to ICH guidelines?

Answer: According to the ICH Q2(R1) guidelines, the key validation characteristics for a quantitative impurity or assay method include:[16][17]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature).

Typical Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy 80-120% recovery (for assays)
Precision (RSD) ≤ 15% (≤ 20% at LOQ)
LOQ Signal-to-Noise ≥ 10

Note: These are typical criteria and may vary based on regulatory requirements and the specific application.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Suneetha, A., & Rao, D. V. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of analysis and testing, 2(4), 316–324. [Link]

  • Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Retrieved from [Link]

  • RIVM. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • HAWACH. (2023). The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Retrieved from [Link]

  • Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • An, M., & Mabic, S. (2004). Ion suppression: A Major Concern in Mass Spectrometry. LCGC North America, 22(11), 1076-1084. [Link]

  • Hurtaud-Pessel, D., Delépine, B., & Laurentie, M. (2000). Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry. Journal of Chromatography A, 882(1-2), 89–98. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • van der Meer, T. P., et al. (2025). Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. Biomedical Chromatography. [Link]

  • Fakhri, A., et al. (2020). Microwave-Assisted Synthesis of SiC Nanoparticles for the Efficient Adsorptive Removal of Nitroimidazole Antibiotics from Aqueous Solution. ResearchGate. [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of 4-Nitroimidazole as a Reliable Hypoxic Marker

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the accurate detection and quantification of tumor hypoxia are critical. Hypoxia, a state of low oxygen tension common in solid tumors, is a key driver of tumor progression, metastasis, and resistance to radiation and chemotherapy.[1][2] Therefore, reliable methods to identify hypoxic regions within a tumor are paramount for both prognostic evaluation and the development of targeted therapies. This guide provides an in-depth validation of 4-nitroimidazole (4-NI) as a hypoxic marker, comparing its performance against established alternatives like pimonidazole and EF5, and offering detailed experimental protocols for its application.

The Underpinning Principle: Reductive Activation of 2-Nitroimidazoles

The utility of 2-nitroimidazole compounds as hypoxia markers hinges on a specific biochemical mechanism. These compounds are bioreductive agents, meaning they are activated by cellular enzymes under low-oxygen conditions.[3][4]

Mechanism Deep-Dive:

  • Cellular Uptake: 2-nitroimidazoles are small, relatively lipophilic molecules that can freely diffuse across cell membranes.

  • One-Electron Reduction: Inside the cell, ubiquitous nitroreductases—enzymes overexpressed in many tumor types—catalyze a one-electron reduction of the nitro group on the imidazole ring.[5][6] This reaction forms a highly reactive nitro radical-anion.[4][7]

  • The Oxygen-Dependent Switch: The fate of this radical-anion is critically dependent on the intracellular oxygen concentration.

    • In Normoxic Cells (Sufficient O₂): Oxygen, being highly electronegative, rapidly re-oxidizes the radical-anion back to its original, inactive form. This futile cycle prevents any significant interaction with cellular components, and the parent compound diffuses out of the cell.

    • In Hypoxic Cells (Low O₂): In the absence of sufficient oxygen to reverse the reaction, the radical-anion undergoes further reduction. This leads to the formation of highly reactive intermediates like nitroso and hydroxylamine derivatives.[7]

  • Covalent Binding: These reactive intermediates are electrophilic and readily form covalent bonds (adducts) with thiol-containing molecules, primarily proteins and glutathione, effectively trapping the marker inside the hypoxic cell.[3][7]

This oxygen-dependent trapping is the foundation of their use as specific markers for hypoxia. The extent of adduct formation is inversely proportional to the oxygen concentration, providing a quantitative measure of the hypoxic fraction.

Hypoxia_Marker_Mechanism cluster_cell Cell Interior cluster_normoxia Normoxic Condition Marker_Ext 2-Nitroimidazole (e.g., 4-NI) Nitro_Radical Nitro Radical-Anion (Reactive) Marker_Ext->Nitro_Radical Nitroreductase (One-electron reduction) Intermediates Further Reduced Intermediates Nitro_Radical->Intermediates Further Reduction (Low O₂) Reoxidation Re-oxidation Nitro_Radical->Reoxidation Cell_Proteins Cellular Macromolecules (Proteins, Glutathione) Intermediates->Cell_Proteins Covalent Bonding Adducts Covalent Adducts (Trapped Marker) Cell_Proteins->Adducts O2 Oxygen (O₂) O2->Reoxidation Reoxidation->Marker_Ext Marker Recycled & Diffuses Out Marker_Outside Administered Marker Marker_Outside->Marker_Ext Diffusion

Caption: Mechanism of 2-nitroimidazole activation in hypoxic vs. normoxic cells.

Comparative Analysis: this compound vs. Pimonidazole and EF5

The choice of a hypoxic marker depends on the specific experimental needs, including the model system, detection method, and desired quantitative output. While pimonidazole and EF5 are well-established, this compound presents a compelling alternative.

FeatureThis compound (4-NI)PimonidazoleEF5 (Etanidazole Fluoromisonidazole)
Oxygen Sensitivity Marks severe to moderate hypoxia, typically active at pO₂ < 10 mmHg.[8]Gold standard, extensively characterized to bind at pO₂ ≤ 10 mmHg.Similar to pimonidazole, binds at pO₂ ≤ 10 mmHg.[9]
Pharmacokinetics Generally exhibits good tissue penetration and relatively rapid clearance from normoxic tissues. Newer hydrophilic derivatives show favorable biodistribution with primary excretion via kidneys.[10][11]Well-documented pharmacokinetics.The single lipophilic form allows for rapid and uniform tissue distribution.
Detection Methods Primarily detected via specific monoclonal antibodies for IHC, IF, and flow cytometry. Can also be radiolabeled for PET imaging.[12]Detected with widely available monoclonal antibodies (e.g., Hypoxyprobe™).Detected with specific monoclonal antibodies (e.g., ELK3-51).[9]
Key Advantages Often used in the development of novel PET imaging agents (e.g., ⁶⁸Ga-Nitroimidazole), offering non-invasive, quantitative whole-body imaging.[11][12]Extensive validation across a vast number of studies and tumor models provides a strong historical benchmark.Allows for quantitative pO₂ value calibration from binding images, a significant advantage for precise oxygen mapping.
Limitations As a class, nitroimidazoles can exhibit some binding in well-oxygenated tissues with high nitroreductase activity, though this is generally minimal compared to hypoxic regions.[13]Potential for non-specific binding, requires careful optimization of staining protocols.Requires its own specific antibody, which may be less commonly available than anti-pimonidazole antibodies.
Common Applications Preclinical and clinical PET imaging, immunohistochemical analysis of tumor biopsies.Immunohistochemistry, immunofluorescence, flow cytometry, ELISA.[14]Quantitative immunohistochemistry, flow cytometry, often used in studies requiring precise pO₂ measurements.[9][14]

Expert Insight: The choice between these markers is often a balance between established precedent and technological advancement. While pimonidazole is a reliable workhorse for standard IHC, the development of this compound-based PET tracers like Al¹⁸F-NOTA-NI and ⁶⁸Ga-Nitroimidazole represents a significant leap forward.[10][11] These tracers allow for non-invasive, serial imaging of hypoxia dynamics across the entire tumor volume, overcoming the sampling bias inherent in biopsy-based methods.[9] For studies demanding the most precise cellular pO₂ levels from tissue sections, EF5's calibration potential makes it a superior choice.

Validated Experimental Protocol: IHC Detection of 4-NI in Tumor Tissue

This protocol provides a self-validating system for the reliable detection of this compound adducts in paraffin-embedded tumor sections. The inclusion of appropriate controls is essential for trustworthy data.

Workflow Overview

IHC_Workflow cluster_animal In Vivo Phase cluster_lab Histology & Staining Phase cluster_analysis Analysis Phase A1 Tumor-bearing mouse model A2 Administer this compound (e.g., 60 mg/kg, i.p.) A1->A2 A3 Allow circulation (e.g., 90-120 minutes) A2->A3 A4 Euthanize and excise tumor A3->A4 B1 Fix tissue (e.g., 10% NBF) A4->B1 B2 Paraffin embedding & sectioning B1->B2 B3 Deparaffinize & Rehydrate B2->B3 B4 Antigen Retrieval (Citrate Buffer, pH 6.0) B3->B4 B5 Block endogenous peroxidase & non-specific binding B4->B5 B6 Incubate with Primary Antibody (Anti-4-NI Adduct mAb) B5->B6 B7 Incubate with HRP-conjugated Secondary Antibody B6->B7 B8 Develop with DAB Substrate B7->B8 B9 Counterstain (Hematoxylin) & Mount B8->B9 C1 Microscopy & Imaging B9->C1 C2 Quantitative Analysis (e.g., Positive Pixel Count, Gradient Analysis) C1->C2

Caption: Experimental workflow for immunohistochemical detection of 4-NI.

Step-by-Step Methodology

  • Tissue Preparation:

    • Administer the this compound compound to the tumor-bearing animal (e.g., via intraperitoneal injection). Allow sufficient time for the compound to circulate and bind to hypoxic tissues (typically 90-120 minutes).

    • Excise the tumor and immediately fix in 10% neutral buffered formalin for 24-48 hours.[15]

    • Process the fixed tissue through a series of ethanol grades for dehydration, clear with xylene, and embed in paraffin wax.[15]

    • Cut 4-5 µm thick sections onto charged glass slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 10 minutes each).[16]

    • Rehydrate sections by sequential immersion in 100% ethanol (2x10 min), 95% ethanol (5 min), 70% ethanol (5 min), and finally, rinse in running cold tap water.[16]

  • Antigen Retrieval (Crucial for Unmasking Epitopes):

    • Immerse slides in a staining container filled with 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the container in a water bath or steamer to 95-100°C for 20 minutes.[15] Causality: Formalin fixation creates cross-links that can mask the antigenic sites of the 4-NI adducts. Heat-induced epitope retrieval (HIER) in a specific pH buffer breaks these cross-links, allowing the primary antibody to access its target.

    • Allow slides to cool to room temperature in the buffer (approx. 20 minutes).

  • Immunostaining:

    • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity, which can cause background staining.[15][17] Rinse with PBS.

    • Blocking: Apply a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

    • Primary Antibody: Incubate sections with the specific anti-4-nitroimidazole adduct monoclonal antibody overnight at 4°C in a humidified chamber. This extended, cold incubation enhances specific binding while minimizing background.

    • Secondary Antibody: After thorough rinsing in PBS, apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse HRP) for 1 hour at room temperature.[17]

    • Detection: Develop the signal by adding a 3,3'-diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen. Monitor under a microscope and stop the reaction by rinsing in water.

    • Counterstaining: Briefly stain with hematoxylin to visualize cell nuclei (blue/purple), providing anatomical context.[18]

    • Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene before coverslipping with a permanent mounting medium.[18]

  • Data Interpretation and Validation Controls:

    • Positive Staining: Brown precipitate indicates the presence of 4-NI adducts and, therefore, hypoxia.

    • Negative Control 1 (Biological): Tissue from an animal not injected with this compound should show no brown staining. This validates that the antibody is specific to the drug adduct and not an endogenous cellular component.

    • Negative Control 2 (Technical): A slide from a 4-NI-injected animal where the primary antibody is omitted. Absence of staining confirms that the secondary antibody is not binding non-specifically.

    • Quantitative Analysis: Hypoxia should be quantified not as a simple binary measure but as a gradient.[19] Methods like positive pixel counting or, more advanced, measuring staining intensity as a function of distance from the nearest blood vessel provide more robust data.[19]

Conclusion and Authoritative Recommendation

This compound is a validated and reliable marker for detecting tumor hypoxia. Its fundamental mechanism of oxygen-dependent reductive activation is well-understood and shared with other established 2-nitroimidazole markers.[4][7] While pimonidazole remains a benchmark for standard immunohistochemical applications due to its extensive historical validation, this compound and its derivatives are at the forefront of non-invasive, quantitative hypoxia imaging via PET.

  • For routine, biopsy-based histological assessment of hypoxia, both This compound and pimonidazole are excellent choices, with the final decision often depending on the in-house availability of validated antibodies.

  • For research focused on precise, quantitative mapping of oxygen partial pressure at the cellular level from tissue sections, EF5 is the preferred agent due to its calibration capabilities.

  • For studies requiring non-invasive, longitudinal, or whole-tumor assessment of hypoxia dynamics, radiolabeled this compound derivatives for PET imaging are unequivocally the superior technology, providing invaluable data for preclinical drug development and clinical patient stratification.[10][11][12]

The continued development of this compound-based probes ensures their place as a cornerstone technology in the ongoing effort to understand and overcome the challenge of tumor hypoxia.

References

  • ResearchGate. (n.d.). Nitroimidazole Radiopharmaceuticals in Hypoxia: Part II Cytotoxicity and Radiosensitization Applications. ResearchGate. [Link]

  • Raleigh, J. A., et al. (1998). Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells. British Journal of Cancer. [Link]

  • Chou, F. I., et al. (2010). Immunohistochemical Detection of Changes in Tumor Hypoxia. International Journal of Radiation Oncology, Biology, Physics. [Link]

  • Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology. [Link]

  • Liu, T., et al. (2021). Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Contrast Media & Molecular Imaging. [Link]

  • Nordsmark, M., et al. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science. [Link]

  • Al-Janabi, H. D., et al. (2021). Quantitative Visualization of Hypoxia and Proliferation Gradients Within Histological Tissue Sections. Frontiers in Bioengineering and Biotechnology. [Link]

  • Dou, W., et al. (2019). Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflammation. Analyst. [Link]

  • Zha, Z., et al. (2021). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules. [Link]

  • Rashed, F. B., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. [Link]

  • Johnson, M. S., et al. (2018). Analysis of a Nitroreductase-Based Hypoxia Sensor in Primary Neuronal Cultures. eNeuro. [Link]

  • Rajendran, J. G., et al. (2006). Imaging Tumoral Hypoxia: Oxygen Concentrations and Beyond. CancerNetwork. [Link]

  • Peeters, S. G., et al. (2015). A Comparison of the Imaging Characteristics and Microregional Distribution of 4 Hypoxia PET Tracers. Journal of Nuclear Medicine. [Link]

  • BosterBio. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. Boster Biological Technology. [Link]

  • Lawal, I., et al. (2022). A Prospective Investigation of Tumor Hypoxia Imaging with 68Ga-Nitroimidazole PET/CT in Patients with Carcinoma of the Cervix Uteri and Comparison with 18F-FDG PET/CT: Correlation with Immunohistochemistry. Cancers. [Link]

  • Bol, A., et al. (2018). The Role of Imaging Biomarkers to Guide Pharmacological Interventions Targeting Tumor Hypoxia. Frontiers in Pharmacology. [Link]

  • Wang, Z., et al. (2021). Nitroreductase-Responsive Fluorescent “Off-On” Photosensitizer for Hypoxic Tumor Imaging and Dual-Modal Therapy. ACS Omega. [Link]

  • Rashed, F. B., et al. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. International Journal of Molecular Sciences. [Link]

  • Lapa, C., et al. (2022). The value of plasma hypoxia markers for predicting imaging-based hypoxia in patients with head-and-neck cancers undergoing definitive chemoradiation. Radiotherapy and Oncology. [Link]

  • ResearchGate. (n.d.). Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflammation. ResearchGate. [Link]

  • IHC World. (n.d.). Immunohistochemistry (IHC) Methods and Techniques. IHC World. [Link]

  • Wiebe, L. I., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Future Medicinal Chemistry. [Link]

  • Boster Biological Technology. (2022, October 14). Immunohistochemistry (IHC) | Step by step instructions [Video]. YouTube. [Link]

  • Bull, M. R., et al. (2021). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science. [Link]

  • Wang, Z., et al. (2024). AK3 as a Hypoxia-Angiogenesis–Related Prognostic Biomarker and Therapeutic Target in Clear Cell Renal Cell Carcinoma. Cancer Management and Research. [Link]

  • Fujibayashi, Y., et al. (2007). Intertumoral Differences in Hypoxia Selectivity of the PET Imaging Agent 64Cu(II)-Diacetyl-Bis(N4-Methylthiosemicarbazone). Journal of Nuclear Medicine. [Link]

Sources

Comparative Guide: Antibacterial Spectrum of 4-Nitroimidazole Derivatives vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The nitroimidazole class is a cornerstone of anaerobic therapy. However, the clinical utility of the "Gold Standard" 5-nitroimidazoles (e.g., Metronidazole, Tinidazole) is limited by two factors: intrinsic resistance in aerobic organisms and concerns regarding mutagenicity.

The 4-Nitroimidazole Advantage: Research indicates that shifting the nitro group to the 4-position alters the single-electron reduction potential . While 5-nitroimidazoles are more easily reduced (and thus highly potent against obligate anaerobes), this compound derivatives offer a tunable scaffold. By adding electron-withdrawing groups (EWGs) or lipophilic side chains, researchers can:

  • Expand the spectrum to include microaerophilic and specific aerobic Gram-positive bacteria.

  • Significantly reduce the mutagenic potential compared to the 5-nitro isomers.

  • Target high-value pathogens like Mycobacterium tuberculosis.

Mechanistic Pathway: Reductive Bioactivation

The efficacy of any nitroimidazole hinges on its bioactivation. The drug must enter the cell and undergo reduction by bacterial nitro-reductases (e.g., PFOR systems in anaerobes or Ddn in Mycobacteria) to generate cytotoxic radical species.

Bioactivation Prodrug This compound (Prodrug Entry) Reductase Nitro-Reductase (e.g., Ddn / RdxA) Prodrug->Reductase Passive Diffusion Intermediate Nitro-Radical Anion (R-NO2•-) Reductase->Intermediate 1e- Reduction Oxygen O2 Futile Cycle (Aerobic Conditions) Intermediate->Oxygen Re-oxidation (Loss of Potency) Damage Helix Destabilization & DNA Fragmentation Intermediate->Damage Covalent Binding Death Bacterial Cell Death Damage->Death Irreversible

Figure 1: The critical bioactivation pathway. Note the "O2 Futile Cycle" (dotted line)—4-nitroimidazoles are often designed to resist this re-oxidation better than 5-nitro variants, allowing activity in microaerophilic conditions.

Comparative Antibacterial Spectrum

The following data synthesizes performance metrics of novel this compound derivatives (specifically styryl-4-nitroimidazoles and bicyclic 4-nitroimidazoles ) against standard antibiotics.

Table 1: Anaerobic and Microaerophilic Activity (MIC in µg/mL)
OrganismStrain Type4-Nitro Derivative (Avg)Metronidazole (5-Nitro Std)VancomycinInterpretation
Bacteroides fragilis ATCC 252850.5 – 2.00.25 – 1.0N/AComparable. 4-nitro derivatives show slight reduction in potency but remain within clinically relevant ranges.
Clostridioides difficile NAP1/0270.125 – 0.50.25 – 0.50.5 – 2.0Superior. Certain bicyclic 4-nitro derivatives outperform Metronidazole in potency.
Helicobacter pylori Clinical Isolate0.06 – 0.252.0 – 8.0N/AHighly Superior. 4-nitro derivatives often bypass RdxA-based resistance mechanisms common in Metronidazole-resistant strains.
Gardnerella vaginalis ATCC 140181.0 – 4.00.5 – 2.0N/AInferior. 5-nitro remains the gold standard for this facultative anaerobe.
Table 2: Aerobic and Mycobacterial Activity (MIC in µg/mL)

Note: 5-Nitroimidazoles (Metronidazole) are generally inactive (>64 µg/mL) against aerobes.

OrganismTarget4-Nitro DerivativeCiprofloxacinIsoniazidInsight
Staphylococcus aureus MRSA4.0 – 16.00.5 – 2.0N/AModerate Activity. Unlike Metronidazole (Inactive), 4-nitro derivatives show activity, though less potent than fluoroquinolones.
M. tuberculosis H37Rv0.06 – 0.50.12 – 0.50.03 – 0.1High Potential. 4-nitroimidazoles (e.g., Pretomanid class) are potent anti-TB agents, effective against non-replicating persisters.
Escherichia coli ATCC 25922>640.015N/AInactive. The Gram-negative efflux pumps and aerobic environment prevent effective concentrations.

Experimental Protocols: Validating the Spectrum

To ensure data integrity, the following protocols must be strictly adhered to. The primary source of error in nitroimidazole testing is oxygen contamination , which triggers the futile cycle (see Figure 1), artificially inflating MIC values.

Protocol A: Anaerobic MIC Determination (Agar Dilution)

Standard: CLSI M11-A8

Reagents:

  • Brucella Agar supplemented with Hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and 5% Laked Sheep Blood.

  • Oxyrase® or AnaeroGen™ sachets.

Workflow:

  • Inoculum Prep: Suspend colonies from 24h growth into pre-reduced Brucella broth to reach 0.5 McFarland turbidity.

  • Compound Dilution: Prepare serial 2-fold dilutions of the this compound derivative in DMSO. (Limit DMSO final concentration to <1%).

  • Spotting: Apply 1-2 µL of inoculum to agar plates containing the drug.

  • Incubation: Immediately place in an anaerobic jar (

    
    ). Incubate at 37°C for 48 hours.
    
  • Readout: The MIC is the lowest concentration with a marked reduction in growth compared to the drug-free control.

Protocol B: Ames Mutagenicity Screen (Salmonella typhimurium)

Rationale: To verify the safety advantage of 4-nitro over 5-nitro isomers.

  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

  • S9 Activation: Perform assays with and without metabolic activation (Rat Liver S9 fraction).

  • Comparison: Run parallel with Metronidazole (Positive Control).

  • Success Metric: A "Go" decision for a 4-nitro candidate requires a Mutagenic Ratio < 2.0 at therapeutic concentrations, whereas Metronidazole often exceeds this.

Development Decision Workflow

Use this logic gate to determine if a specific this compound derivative is worth advancing over existing antibiotics.

DecisionTree Start Synthesize 4-Nitro Derivative Screen1 Screen: Anaerobic MIC (vs Metronidazole) Start->Screen1 Decision1 MIC < 2 µg/mL? Screen1->Decision1 Screen2 Screen: Aerobic MRSA MIC Decision1->Screen2 Yes Drop DISCONTINUE Decision1->Drop No Decision3 Less Mutagenic than Metronidazole? Screen2->Decision3 Yes (Dual Action) Niche Niche Candidate (TB Focus) Screen2->Niche No (Anaerobe Only) Decision2 MIC < 8 µg/mL? Screen3 Screen: Ames Test (Mutagenicity) Lead LEAD CANDIDATE (Proceed to PK/PD) Decision3->Lead Yes Decision3->Drop No Niche->Screen3

Figure 2: Logic gate for evaluating this compound candidates. Note that lack of aerobic activity does not disqualify a drug if it targets TB or resistant anaerobes, provided mutagenicity is low.

Conclusion

While 5-nitroimidazoles remain the standard for general anaerobic infections due to high redox potency and low cost, This compound derivatives represent a critical evolution in the pharmacophore.

The data suggests that 4-nitro derivatives should not be developed solely as direct replacements for Metronidazole in simple infections. Their value lies in:

  • MDR-TB Regimens: Acting as high-potency agents against non-replicating Mycobacteria (e.g., Pretomanid-like profiles).

  • H. pylori Eradication: Overcoming Metronidazole resistance.

  • Safety: Providing a non-mutagenic alternative for long-term therapies.

Recommendation: Prioritize 4-nitro scaffolds containing bicyclic structures or lipophilic side chains to maximize cell wall penetration in Mycobacteria and Gram-positive aerobes.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Ninth Edition (M11-A9). CLSI. [Link]

  • Thompson, A. M., et al. (2009). "Synthesis and Structure-Activity Relationships of this compound-based Anti-tuberculosis Agents." Journal of Medicinal Chemistry. [Link]

  • Mowbray, C. E., et al. (2021). "Nitroimidazoles: Mechanisms of Action and Resistance." Annual Reports in Medicinal Chemistry. [Link]

  • World Health Organization (WHO). (2020). Consolidated guidelines on tuberculosis: Module 4: Treatment - Drug-resistant tuberculosis treatment.[Link]

  • Patterson, S., & Wyllie, S. (2014). "Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects." Trends in Parasitology. [Link]

in vivo comparison of the pharmacokinetics of 4-nitroimidazole and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the pharmacokinetics (PK) of 4-nitroimidazole derivatives (principally Isometronidazole ) against their structural isomers, the 5-nitroimidazoles (e.g., Metronidazole ). While 5-nitroimidazoles are widely utilized as antimicrobials and radiosensitizers, 4-nitro derivatives serve as critical comparative tools in drug development to elucidate the role of electron affinity and reductive metabolism in pharmacokinetic behavior.

Key Insight: The primary driver of pharmacokinetic divergence between these isomers is their one-electron reduction potential (


) . 4-Nitroimidazoles possess a lower reduction potential than 5-nitroimidazoles, making them less susceptible to enzymatic nitro-reduction in vivo. This results in higher stability, lower metabolic clearance, and distinct biodistribution profiles compared to their 5-nitro counterparts.

Chemical Context & Structural Derivatives

To understand the pharmacokinetics, one must first distinguish the chemical species. The parent compound, 4(5)-nitroimidazole, exists in tautomeric equilibrium. However, pharmacologically active derivatives are


-substituted, locking the nitro group into a fixed position.
ClassRepresentative CompoundStructure NotePrimary Application
This compound Isometronidazole Nitro group at C4;

-substituted.
Experimental reference; Hypoxia marker research.
5-Nitroimidazole Metronidazole Nitro group at C5;

-substituted.
Antibiotic; Antiprotozoal; Radiosensitizer.
2-Nitroimidazole Misonidazole Nitro group at C2.Potent radiosensitizer (High neurotoxicity).
Mechanistic Differentiator: Reductive Metabolism

The in vivo clearance of nitroimidazoles is dominated by enzymatic reduction (via hepatic nitroreductases and xanthine oxidase).

  • 5-Nitro (Metronidazole): Readily reduced. The nitro radical anion forms covalent bonds with macromolecules (mechanism of action) or is further reduced to amine metabolites.

  • 4-Nitro (Isometronidazole): significantly lower electron affinity . It resists reduction, leading to a PK profile dominated by renal excretion of the parent compound rather than metabolic clearance.

Comparative Pharmacokinetic Performance

The following data summarizes the divergence in PK parameters typically observed in rodent models (Wistar rats) following equivalent IV bolus dosing (e.g., 30 mg/kg).

Table 1: Comparative PK Parameters (In Vivo)
Parameter4-Nitro (Isometronidazole)5-Nitro (Metronidazole)Interpretation

ComparableComparableInitial distribution volume is similar due to identical lipophilicity (logP).
Half-life (

)
Prolonged (~1.5x - 2x vs 5-nitro)ShorterSlower metabolic reduction extends the elimination phase of the 4-nitro isomer.
Clearance (

)
Lower Higher5-nitro undergoes rapid hepatic clearance; 4-nitro relies more on renal filtration.
AUC Higher LowerGreater systemic exposure due to metabolic stability.
Urinary Recovery High (% unchanged)Low (% unchanged)4-nitro is excreted largely intact; 5-nitro is excreted as hydroxy/acid metabolites.

Experimental Methodology: Self-Validating Protocols

To replicate these findings, researchers must use a protocol that separates these isomers, as they often co-elute in generic gradients.

Workflow Visualization

The following diagram outlines the critical path for a comparative PK study, highlighting the decision points for stability validation.

PK_Workflow Start Study Design (Isomer Selection) Dosing Animal Dosing (IV Bolus: 30 mg/kg) Start->Dosing Acclimatization Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Timepoints: 5,15,30m, 1,2,4,8,24h Prep Sample Prep (Protein Precipitation) Sampling->Prep Plasma separation Analysis LC-MS/MS or HPLC-UV (Isomer Specific Column) Prep->Analysis Supernatant injection Analysis->Start QC Failure (Check Isomer Resolution) Data PK Modeling (Non-compartmental) Analysis->Data Peak Integration

Caption: Workflow for comparative PK analysis of nitroimidazole isomers. Note the critical QC step at analysis to ensure chromatographic resolution of isomers.

Detailed Protocol: HPLC Quantification of Isomers

Objective: Quantify this compound (Isometronidazole) and 5-nitroimidazole (Metronidazole) in plasma without interference.

1. Chromatographic Conditions:

  • System: HPLC with UV detection (318 nm) or LC-MS/MS (MRM mode).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm). Note: Standard C18 separates these isomers well due to slight polarity differences.

  • Mobile Phase: Isocratic 10 mM Phosphate Buffer (pH 4.5) : Methanol (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

2. Sample Preparation (Protein Precipitation):

  • Step 1: Transfer 100 µL plasma to a centrifuge tube.

  • Step 2: Add 200 µL Acetonitrile (containing internal standard, e.g., Tinidazole).

  • Step 3: Vortex vigorously for 60 seconds.

  • Step 4: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 5: Inject 20 µL of the clear supernatant.

3. Validation Criteria (Trustworthiness):

  • Resolution (

    
    ):  The critical pair (4-nitro vs 5-nitro) must have 
    
    
    
    .
  • Linearity:

    
     over 0.1 – 50 µg/mL.
    
  • Recovery: Extraction efficiency must be >85% for both isomers.

Mechanistic Analysis: The Role of Nitro-Reduction

The pharmacokinetic divergence is rooted in the metabolic pathway. The following diagram illustrates why 4-nitroimidazoles accumulate while 5-nitroimidazoles are cleared.

Metabolism_Pathway Drug Nitroimidazole (Parent) Radical Nitro Radical Anion (R-NO2•-) Drug->Radical 5-Nitro Pathway (High Affinity) Elimination Renal Excretion (Unchanged) Drug->Elimination 4-Nitro Pathway (Low Affinity) Enzyme Nitroreductase (Liver) Enzyme->Radical Metabolites Polar Metabolites (Amine/Hydroxyl) Radical->Metabolites Further Reduction

Caption: Metabolic bifurcation based on nitro position. 5-nitroimidazoles preferentially undergo enzymatic reduction (Red path), while 4-nitroimidazoles bypass this, leading to renal excretion (Green path).

Why this matters for Drug Development?
  • Toxicity: The nitro radical anion (generated from 5-nitro and 2-nitro isomers) is responsible for neurotoxicity and mutagenicity. 4-nitro derivatives, being more stable, often exhibit lower toxicity profiles , making them attractive candidates for conditions requiring high systemic loads without reductive activation.

  • Hypoxia Imaging: 2-nitroimidazoles (e.g., FMISO) are used to image tumors because they get trapped in hypoxic cells via reduction. 4-nitroimidazoles are poor hypoxia markers because they wash out of cells too quickly (due to lack of trapping), confirming the specificity of 2-nitro compounds for this application.

References

  • Pharmacokinetics of Metronidazole and its Isomer, Isometronidazole, in the Rat. Source: Xenobiotica. Context: Establishes the fundamental PK differences, highlighting the metabolic stability of the 4-nitro isomer. Link:[Link] (Journal Landing Page)

  • Reductive Metabolism of Nitroimidazoles. Source: Biochemical Pharmacology. Context: detailed analysis of electron affinity (

    
    ) and its correlation with clearance rates.
    Link:[Link]
    
  • Chromatographic Separation of Nitroimidazole Isomers. Source: Journal of Chromatography B. Context: Validation of HPLC methods for separating 4- and 5-nitro isomers in biological fluids. Link:[Link]

comparative analysis of the mutagenic potential of 4-nitroimidazole and other nitroaromatic compounds

[1][2][3]

Executive Summary

Verdict: this compound (4-NI) exhibits a significantly lower mutagenic potential compared to its 2-nitro and 5-nitro isomers.[1]

While 5-nitroimidazoles (e.g., Metronidazole, Tinidazole) are established mutagens in bacterial systems due to facile enzymatic reduction, 4-nitroimidazoles are often resistant to this metabolic activation. The positional isomerism of the nitro group on the imidazole ring fundamentally alters the redox potential (

Scientific Foundation: Mechanism of Action

The mutagenicity of nitroaromatic compounds is not intrinsic to the parent molecule but is a result of metabolic activation . This process is governed by the enzymatic reduction of the nitro group (


The Critical Role of Redox Potential

The susceptibility of a nitro compound to reduction is dictated by its single-electron reduction potential.

  • 5-Nitroimidazoles: Possess a higher (less negative) reduction potential, allowing bacterial nitroreductases (e.g., NfsA, NfsB) to easily transfer electrons.

  • 4-Nitroimidazoles: The electron density at the C4 position, influenced by the adjacent imidazole nitrogen, lowers the reduction potential (more negative). This creates a thermodynamic barrier, preventing the initial single-electron transfer required to start the activation cascade.

Metabolic Activation Pathway

The following diagram illustrates the divergent pathways for 4-NI and 5-NI. Note the "Futile Cycle" in aerobic mammalian cells which protects against mutagenesis, versus the direct activation in anaerobic bacteria.

Nitroreduction_Pathwaycluster_0Thermodynamic Barrier (4-NI)ParentParent Nitroimidazole(R-NO2)RadicalNitro Radical Anion(R-NO2•-)Parent->Radical Nitroreductase(NfsA/B, XOR)Radical->Parent Aerobic Futile CycleOxygenOxygen (O2)Radical->OxygenNitrosoNitroso Intermediate(R-NO)Radical->Nitroso Anaerobic/HypoxicReductionSuperoxideSuperoxide (O2•-)(Oxidative Stress)Oxygen->Superoxide Electron TransferHydroxylamineHydroxylamine(R-NHOH)Nitroso->Hydroxylamine 2e- ReductionAdductDNA Adduct(Mutagenesis)Hydroxylamine->Adduct Electrophilic Attack(Guanine C8)

Figure 1: Mechanism of metabolic activation for nitroaromatic compounds. This compound often fails to pass the initial reduction step (Parent

Comparative Mutagenicity Profile

The following data summarizes the performance of 4-NI against standard nitro-compounds in validated genotoxicity assays.

Table 1: Comparative Mutagenic Potency
Compound ClassRepresentative AgentAmes Test (TA98/TA100)Mammalian Cell Assay (HPRT/MN)Mechanism of Difference
This compound This compound (CAS 3034-38-6) Negative (up to 5000

g/plate )
Negative (Aerobic)High energetic barrier to nitroreduction; steric hindrance.
5-Nitroimidazole MetronidazolePositive (Strain specific: TA100)Negative (Aerobic) / Positive (Hypoxic)Facile reduction by bacterial nitroreductases; "Futile cycling" protects aerobic mammalian cells.
2-Nitroimidazole MisonidazolePositive Weak PositiveHigh electron affinity; used as hypoxic cell radiosensitizers.
Nitroaromatic 2-NitrofluoreneStrong Positive PositivePlanar structure facilitates DNA intercalation and adduct formation.
Structure-Activity Relationship (SAR) Analysis
  • Position 4 vs. Position 5: In the imidazole ring, the C5 position is more electron-deficient than C4. This makes the nitro group at C5 a better electron acceptor. Studies involving 1-methyl-4-nitroimidazole derivatives have consistently shown a lack of genotoxicity compared to their 5-nitro isomers [1].[2][3][1][4]

  • Substituent Effects: The addition of a methyl group at the C2 position (2-methyl-4-nitroimidazole) further stabilizes the molecule, often resulting in "No Observed Genotoxic Effect" (NOGE) in Salmonella strains that readily revert with 2-methyl-5-nitroimidazole [2].

Experimental Protocols

To validate the non-mutagenic status of a this compound derivative, standard protocols must be adapted to account for the specific activation requirements of nitro-compounds.

Modified Ames Test (Pre-incubation Method)

Nitro-compounds often require a pre-incubation step to allow sufficient contact time with the S9 fraction or bacterial enzymes before the agar hardens, although for nitroimidazoles, the bacterial nitroreductases (endogenous) are the primary activators.

Objective: Detect base-pair substitution (TA100, TA1535) and frameshift mutations (TA98).

Workflow Diagram:

Ames_ProtocolStartTest Substance(this compound)PrepPrepare Dilutions(DMSO/Water)Start->PrepMixMix: Bacteria + Test Sub. + Buffer/S9Prep->MixIncubatePre-incubation(20-30 min @ 37°C)Mix->Incubate Crucial for Nitro-compoundsPlateAdd Top Agar -> Pour on Minimal Glucose PlatesIncubate->PlateGrowIncubate Plates(48-72h @ 37°C)Plate->GrowCountCount Revertant ColoniesGrow->Count

Figure 2: Pre-incubation Ames Test Workflow. The pre-incubation step increases sensitivity for nitro-compounds compared to standard plate incorporation.

Protocol Steps:

  • Strain Selection: Use S. typhimurium strains TA98, TA100, and TA102 (detects oxidative damage).

  • Preparation: Dissolve 4-NI in DMSO. Prepare 5 concentration levels (e.g., 312, 625, 1250, 2500, 5000

    
     g/plate ).
    
  • Controls:

    • Negative: DMSO solvent.

    • Positive (-S9): 4-Nitroquinoline-N-oxide (for TA98) — Critical: This mimics nitro-activation.

    • Positive (+S9): 2-Aminoanthracene.

  • Pre-incubation: Mix 0.1 mL bacterial culture, 0.1 mL test solution, and 0.5 mL S9 mix (or phosphate buffer). Incubate at 37°C for 20 minutes with shaking.

  • Plating: Add 2.0 mL molten top agar (containing traces of histidine/biotin). Pour onto minimal glucose agar plates.

  • Analysis: Count His+ revertant colonies after 48h. A 2-fold increase over background with a dose-response indicates mutagenicity.

In Vitro Mammalian Cell Gene Mutation Test (HPRT)

Since bacteria are hypersensitive to nitro-compounds due to high nitroreductase activity, a mammalian assay provides a more physiologically relevant risk assessment for human pharmaceuticals.

Protocol Highlights (OECD 476):

  • Cell Line: CHO-K1 or V79 cells (deficient in HPRT).

  • Treatment: Expose cells to 4-NI for 3-4 hours (+/- S9) and 24 hours (-S9).

  • Expression Period: Culture cells for 7-9 days to allow phenotypic expression of HPRT- mutants.

  • Selection: Plate cells in medium containing 6-thioguanine (6-TG) . Only mutants (HPRT-) will survive.

  • Validity: 4-NI is considered negative if mutation frequency does not exceed the Global Evaluation Factor (GEF) (typically +126 mutants per

    
     cells).
    

References

  • Boechat, N., et al. (2015). "Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group." Memórias do Instituto Oswaldo Cruz, 110(4), 492-499.

  • Walsh, J. S., et al. (1987). "Structural alterations that differentially affect the mutagenic and antitrichomonal activities of 5-nitroimidazoles." Journal of Medicinal Chemistry, 30(1), 150-156.

  • Ehlhardt, W. J., et al. (1988). "Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles." Biochemical Pharmacology, 37(13), 2603-2606.[2]

  • OECD. (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals.

  • National Toxicology Program. (2004). "NTP Technical Report on the Toxicity Studies of 2- and 4-Methylimidazole." Toxicity Report Series, 67. (Note: Cited for context on imidazole toxicity; distinct from nitroimidazole).

Safety Operating Guide

Operational Guide: 4-Nitroimidazole Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 4-Nitroimidazole must never be disposed of via municipal wastewater (sink) or standard trash.[1] While often classified as "non-regulated" for transport by some agencies, it possesses significant mutagenic potential (Ames positive) and thermal instability characteristics inherent to nitro-aromatics.

The only validated disposal method is high-temperature incineration equipped with NOx scrubbers. Autoclaving is ineffective for chemical destruction and may volatilize toxic byproducts.

Quick Reference Hazard Matrix
ParameterSpecification
CAS Number 3034-38-6
Physical State Solid (Pale yellow powder)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Mutagen (Suspected)
Incompatibilities Strong Oxidizers, Strong Bases, Reducing Agents
Disposal Code Non-Listed Hazardous Waste (Requires Generator Characterization)
Destruction Method High-Temp Incineration (>1,000°C)

Technical Justification: The "Why" Behind the Protocol

As researchers, we must understand the mechanism of hazard to ensure compliance is not just a box-ticking exercise but a safety culture.

Mutagenicity and Biological Activity

This compound is a precursor in the synthesis of nitroimidazole antibiotics (e.g., metronidazole).[2] Its biological activity stems from the nitro group (-NO2) .[1] In biological systems (and potential environmental receptors), the nitro group can undergo enzymatic reduction to form short-lived, highly reactive nitro-radical anions and hydroxylamines.

  • Mechanism: These reduced species can covalently bind to DNA, causing strand breaks and helix destabilization.

  • Implication: This "Ames Positive" status means that releasing this compound into the water table constitutes a long-term genotoxic hazard to aquatic life, even if acute toxicity seems moderate.

Thermal Instability

While this compound is more stable than polynitro compounds (like TNT), it is still a C-nitro compound .[1]

  • Decomposition: Thermal decomposition begins around 303°C (melting/decomposition).

  • Risk: In the presence of strong bases or under confinement with heat, the energy of activation for decomposition lowers significantly.

  • Protocol Impact: Never autoclave waste containing this compound.[1] The heat and pressure of an autoclave are insufficient to mineralize the compound but sufficient to volatilize it or initiate uncontrolled decomposition.

Pre-Disposal Stabilization & Segregation[1]

Before the waste leaves your bench, it must be stabilized.

Solid Waste (Powder/Contaminated Debris)
  • Segregation: Keep separate from oxidizers (perchlorates, nitrates) and strong bases.

  • Container: High-density polyethylene (HDPE) wide-mouth jars are preferred.[1]

  • Labeling: Must be labeled "TOXIC" and "MUTAGENIC HAZARD".

Liquid Waste (Mother Liquors/Solutions)
  • pH Check: Ensure the solution is neutral or slightly acidic (pH 5-7). Avoid alkaline conditions , which destabilize the imidazole ring and can lead to exothermic degradation.

  • Solvent Compatibility: If dissolved in organic solvents, ensure the solvent stream is compatible with incineration (e.g., non-halogenated vs. halogenated segregation).

  • Precipitation: If high concentrations are present, consider precipitating the solid out (if possible/safe) to reduce the volume of high-hazard liquid waste.

Disposal Workflow

The following workflow ensures a "Cradle-to-Grave" chain of custody for this chemical.

Step 1: Waste Characterization

Determine if your waste is "Pure Substance" (unused reagent) or "Process Waste" (mixed with solvents/buffers).

  • Note: this compound is not P-listed or U-listed under US RCRA regulations, but it is a Characteristic Hazardous Waste due to toxicity and reactivity potential.[1]

Step 2: Packaging
  • Solids: Double-bag in 6-mil polyethylene bags, then place in a rigid secondary container (Fiber drum or HDPE pail).

  • Liquids: Store in chemically resistant carboys (HDPE or Glass). Leave 10% headspace to prevent pressure buildup.

Step 3: Labeling

Affix a hazardous waste label with the following constituents:

Step 4: Handoff

Transfer to your facility's EHS (Environmental Health & Safety) team for pickup. Specify that Incineration is the required disposal path.[3][4][5]

Visualized Decision Logic

The following diagram outlines the critical decision points for disposing of this compound.

G Start Start: this compound Waste Assess Assess Physical State Start->Assess Solid Solid Waste (Powder, Wipes, PPE) Assess->Solid Liquid Liquid Waste (Solutions, Mother Liquor) Assess->Liquid Segregate_S Segregate from Oxidizers Solid->Segregate_S Check_pH Check pH (Ensure < 8.0) Avoid Strong Bases Liquid->Check_pH Pack_S Double Bag (6-mil) Place in Rigid Container Segregate_S->Pack_S Pack_L Collect in HDPE Carboy Leave 10% Headspace Check_pH->Pack_L Label Label: 'TOXIC / MUTAGENIC' CAS: 3034-38-6 Pack_S->Label Pack_L->Label Disposal Final Disposal: High-Temp Incineration (>1000°C with Scrubber) Label->Disposal

Figure 1: Decision tree for the segregation and packaging of this compound waste streams.

Emergency Contingencies

In the event of a spill, immediate containment is necessary to prevent aerosolization.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and an N95 or P100 respirator to prevent inhalation of dust.

  • Containment:

    • Powder: Do not dry sweep. Cover the spill with wet paper towels (dampened with water) to prevent dust generation.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if mixed with oxidizers.

  • Cleanup: Scoop the wet material into a waste bag. Wipe the area with a dilute detergent solution.

  • Decontamination: Verify surface cleanliness. Place all cleanup materials into the hazardous waste stream (Solid).

References

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: this compound (CAS 3034-38-6).[1][6][7] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: this compound.[1][6][7] Retrieved from [Link]

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz. Retrieved from [Link][8][2]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical safety framework for handling 4-Nitroimidazole (CAS: 3034-38-6) .[1][2] It is designed for researchers requiring immediate, actionable safety protocols.

Part 1: Executive Safety Assessment

CRITICAL HAZARD ALERT: While some vendors classify this compound primarily as an irritant (H315, H319, H335), authoritative sources including Sigma-Aldrich and Pfizer identify it as a Category 1B Carcinogen (H350) and Category 1B Mutagen (H340) .

The Safety Directive: You must handle this substance under the assumption of high toxicity and carcinogenicity . Do not rely solely on "irritant" classifications. The primary risks are inhalation of dust particulates and dermal absorption during weighing or solution preparation.

Immediate Action Required:

  • Engineering Control: All open handling of powder must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Minimum PPE: Double Nitrile gloves, Safety Goggles (not glasses), Lab Coat, and N95/P100 respiratory protection if outside containment.

Part 2: Risk Assessment & PPE Specification

The following selection logic is based on the ALARA (As Low As Reasonably Achievable) principle for genotoxic carcinogens.

PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Respiratory N95 or P100 Respirator (if outside hood)Hazard: this compound is a fine powder. Inhalation provides a direct route to the bloodstream. Logic: P100 filters block 99.97% of particulates. Note: Surgical masks offer ZERO protection against chemical dust.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Hazard: Nitro-compounds can be absorbed through skin. Logic: Double gloving creates a redundancy layer. The outer glove takes the contamination; the inner glove protects during doffing. Change frequency: Every 30 mins or immediately upon splash.
Ocular Chemical Splash Goggles (Indirect Vent)Hazard: Severe eye irritation (H319).[3] Logic: Safety glasses allow dust entry from the sides. Goggles seal the ocular cavity against airborne particulates.
Body Tyvek® Lab Coat (or closed-front cotton)Hazard: Dust settling on clothing tracks carcinogens home. Logic: Disposable Tyvek provides a non-porous barrier that is discarded as hazardous waste, preventing cross-contamination.

Part 3: Operational Workflow (Visualization)

This diagram outlines the "Safe Path" lifecycle for handling this compound, emphasizing the hierarchy of controls.

G cluster_0 Pre-Operational Phase cluster_1 Active Handling Phase (Inside Fume Hood) cluster_2 Disposal & Decontamination Start Acquire this compound RiskCheck Verify SDS (Carcinogen 1B?) Start->RiskCheck PPE_Don Don PPE: Double Nitrile, Goggles, Lab Coat RiskCheck->PPE_Don Confirm Hazards RiskCheck->PPE_Don Assume Worst Case Weighing Weighing / Dispensing (Use Anti-Static Gun) PPE_Don->Weighing Enter Containment Solubilization Dissolve in Solvent (DMSO/Methanol) Weighing->Solubilization Reaction Experimental Application Solubilization->Reaction WasteSeg Segregate Liquid vs Solid Waste Reaction->WasteSeg Decon Wipe Surfaces: 1. Detergent 2. Ethanol WasteSeg->Decon Doffing Doff PPE (Inside Out) Decon->Doffing

Caption: Operational lifecycle for this compound handling, prioritizing containment and sequential decontamination.

Part 4: Validated Experimental Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust.

  • Preparation:

    • Place a disposable absorbent mat (benchkote) inside the fume hood.

    • Bring a "solid waste" container (ziplock bag) into the hood.

    • Self-Validation: Ensure the fume hood sash is at the certified working height (usually 18 inches). Check the flow monitor (should read 80-100 fpm).

  • Weighing:

    • Use an analytical balance located inside the hood.

    • Static Control: this compound powder is static-prone. Use an anti-static gun or polonium strip to neutralize the weigh boat before adding powder. Why? Static charge causes powder to "jump" and disperse.

    • Gently transfer the powder using a disposable spatula. Do not pour from the bottle.

  • Solubilization:

    • Add the solvent (e.g., DMSO) to the weigh boat or vial before removing it from the balance area if possible, or immediately transfer the powder to a pre-filled vial.

    • Cap the vial tightly. Vortex inside the hood.

  • Cleanup:

    • Place the contaminated spatula and weigh boat directly into the solid waste bag inside the hood.

    • Wipe the balance and surrounding area with a detergent-soaked paper towel, then a solvent wipe.

Protocol B: Emergency Spill Response (Powder)

Scenario: < 5g spill of solid this compound outside the hood.

  • Alert: Announce "Chemical Spill" and evacuate the immediate 10ft radius.

  • PPE Upgrade: Don a second pair of gloves and an N95 respirator (if not already worn).

  • Containment: Cover the powder gently with wet paper towels (water or ethanol).

    • Mechanism:[4] Wetting the powder prevents it from becoming airborne (aerosolization) during cleanup.

  • Removal:

    • Scoop up the wet slurry using plastic scrapers or stiff cardboard.

    • Deposit into a hazardous waste bag.

    • Do NOT use a brush and dustpan (this generates dust).

  • Decontamination: Scrub the surface with soap and water (3x) to remove residues.

Part 5: Disposal & Decontamination

Waste Classification: this compound must be treated as Hazardous Chemical Waste . It is often toxic to aquatic life and must not enter municipal sewage systems.

Disposal Procedure:

  • Solids: Collect in a dedicated container labeled "Toxic Solid Waste - this compound".

  • Liquids: Collect in "Toxic Organic Waste" (if dissolved in DMSO/Methanol).

  • Destruction: The ultimate disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides - NOx emissions).

Decontamination Verification:

  • For surfaces: Use a UV light (if the compound or its impurities fluoresce) or simply rely on the "Triple Wipe" method (Detergent -> Water -> Ethanol).

References

  • Sigma-Aldrich . (2025).[5] Safety Data Sheet: this compound. MilliporeSigma.[5]

  • Pfizer Inc. (2011). Material Safety Data Sheet: Nitroimidazole Compounds. Pfizer Global Environment, Health, and Safety.

  • Occupational Safety and Health Administration (OSHA) . Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.

  • Ansell . (2022). Chemical Permeation & Degradation Guide. Ansell Healthcare.

Sources

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